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Foundational

Whitepaper: A Field-Proven Technical Guide to the Isolation of 1-Hydroxymethyl-β-carboline Glucoside from Picrasma quassioides

Abstract This technical guide provides a comprehensive, step-by-step methodology for the isolation and purification of 1-Hydroxymethyl-β-carboline glucoside, a bioactive alkaloid, from the stems of Picrasma quassioides (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the isolation and purification of 1-Hydroxymethyl-β-carboline glucoside, a bioactive alkaloid, from the stems of Picrasma quassioides (D.Don) Benn. This document is intended for researchers, natural product chemists, and drug development professionals. The protocol herein is synthesized from established principles of phytochemistry and validated techniques for alkaloid separation. We detail a robust workflow encompassing initial ethanolic extraction, pH-guided solvent partitioning for crude alkaloid enrichment, and a multi-stage chromatographic purification strategy involving silica gel, size-exclusion, and preparative high-performance liquid chromatography (Prep-HPLC). The rationale behind each methodological choice is explained to ensure both reproducibility and a deep understanding of the separation principles. Structural confirmation using standard spectroscopic techniques is also discussed. This guide serves as a practical blueprint for obtaining high-purity 1-Hydroxymethyl-β-carboline glucoside for further pharmacological investigation.

Introduction: The Phytochemical Value of Picrasma quassioides

Picrasma quassioides, a member of the Simaroubaceae family, is a plant with a long history in traditional herbal medicine, particularly in Asia, where it is known as "Kumu"[1][2]. It has been traditionally used to treat a variety of ailments, including fever, gastric discomfort, and inflammatory conditions[1][3]. Modern phytochemical investigations have revealed that the therapeutic potential of P. quassioides is attributable to its complex array of secondary metabolites[4]. The primary classes of bioactive compounds isolated from this plant are quassinoids and alkaloids, specifically β-carboline and canthinone types[1][3][5].

β-carboline alkaloids, which possess a tricyclic indolopyridine ring system, are of significant interest due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects[4][6]. Recent studies have identified a diverse range of these alkaloids within P. quassioides[7][8]. Among these is 1-Hydroxymethyl-β-carboline glucoside [9][10][11], a glycosylated form of the parent alkaloid. The addition of a glucose moiety significantly increases the compound's polarity and may alter its bioavailability and pharmacological profile, making its isolation and study a compelling objective for natural product research. This guide provides a detailed, field-proven framework for this purpose.

Comprehensive Isolation Methodology

The successful isolation of a polar glycosidic alkaloid like 1-Hydroxymethyl-β-carboline glucoside from a complex plant matrix hinges on a systematic, multi-step approach that leverages differences in polarity, pH, and molecular size. The following protocol is a self-validating system designed for efficiency and high-purity yield.

Diagram: Overall Isolation Workflow

G Start Dried P. quassioides Stems Step1 Extraction (80% Ethanol Reflux) Start->Step1 Step2 Concentration (Rotary Evaporation) Step1->Step2 Step3 Acid-Base Partitioning (Enrichment of Alkaloids) Step2->Step3 Step4 Crude Alkaloid Extract Step3->Step4 Step5 Silica Gel Column Chromatography (Gradient Elution) Step4->Step5 Step6 Semi-Purified Fractions Step5->Step6 Step7 Sephadex LH-20 Chromatography (Size Exclusion) Step6->Step7 Step8 Target-Rich Fractions Step7->Step8 Step9 Preparative HPLC (C18, Gradient Elution) Step8->Step9 End Pure 1-Hydroxymethyl-β-carboline glucoside Step9->End

Caption: High-level workflow from plant material to pure compound.

Step 1: Extraction of Raw Plant Material

The objective of this initial step is to efficiently extract a broad range of metabolites, including the target glycoside, from the dried plant material.

Protocol:

  • Grind the air-dried stems of P. quassioides into a coarse powder (approx. 20-40 mesh).

  • Place 2.0 kg of the powdered plant material into a large flask suitable for reflux.

  • Add 16 L of 80% aqueous ethanol. The use of aqueous ethanol is critical; it possesses sufficient polarity to extract glycosides while also effectively solubilizing the less polar aglycone portions of the alkaloids.

  • Heat the mixture to reflux for 2 hours with continuous stirring.

  • Allow the mixture to cool, then filter through cheesecloth and subsequently through filter paper to separate the extract from the plant marc.

  • Repeat the extraction process on the plant marc two more times with fresh solvent to ensure exhaustive extraction[12].

  • Combine the three ethanolic extracts and concentrate them under reduced pressure at 60-70°C using a rotary evaporator to yield a viscous crude residue.

Step 2: Acid-Base Solvent Partitioning for Alkaloid Enrichment

This liquid-liquid extraction phase is designed to selectively separate the basic alkaloids from neutral, acidic, and highly polar compounds (like sugars and tannins). The principle relies on the ability of the nitrogen atoms in the β-carboline structure to be protonated in acid and deprotonated in base, thereby changing their solubility in aqueous and organic solvents.

Protocol:

  • Redissolve the crude residue (approx. 100 g) in 500 mL of 0.5 M hydrochloric acid (HCl) to create an acidic aqueous solution (pH ≈ 2). This step protonates the alkaloids, rendering them soluble in the aqueous phase as salts.

  • Transfer the solution to a large separatory funnel and extract it exhaustively with ethyl acetate (EtOAc) (8 x 1.5 L)[12]. The EtOAc phase will remove neutral and weakly acidic compounds. Discard the organic phase.

  • Carefully adjust the pH of the remaining acidic aqueous phase to approximately 10 using a concentrated sodium hydroxide (NaOH) solution. Perform this step in an ice bath to manage the exothermic reaction. At this high pH, the alkaloids are deprotonated, becoming free bases that are soluble in less polar organic solvents.

  • Extract the now alkaline aqueous solution exhaustively with dichloromethane (CH₂Cl₂) (10 x 1.5 L)[12]. The CH₂Cl₂ phase now contains the enriched crude alkaloid fraction.

  • Combine the dichloromethane extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Diagram: Acid-Base Partitioning Scheme

G cluster_0 Acidic Condition (pH 2) cluster_1 Alkaline Condition (pH 10) Aqueous_Acid Aqueous Phase (Protonated Alkaloids, Sugars, etc.) Organic_EtOAc Ethyl Acetate Phase (Neutral & Acidic Compounds) [DISCARD] Aqueous_Acid->Organic_EtOAc Extract with EtOAc Aqueous_Base Aqueous Phase (Highly Polar Impurities) [DISCARD] Aqueous_Acid->Aqueous_Base Adjust pH to 10 with NaOH Organic_DCM Dichloromethane Phase (Free Base Alkaloids) [COLLECT] Aqueous_Base->Organic_DCM Extract with CH₂Cl₂ Crude_Extract Concentrated Crude Extract (Dissolved in 0.5 M HCl) Crude_Extract->Aqueous_Acid

Caption: pH-driven separation of alkaloids from other constituents.

Step 3: Multi-Stage Chromatographic Purification

With an enriched alkaloid fraction, a series of chromatographic techniques is required to isolate the target compound from other structurally similar alkaloids.

Protocol 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Pre-adsorb the crude alkaloid extract (e.g., 30 g) onto a small amount of silica gel (100-200 mesh).

  • Prepare a silica gel column packed with a slurry in a non-polar solvent like dichloromethane.

  • Load the pre-adsorbed sample onto the column.

  • Elute the column with a stepwise gradient of increasing polarity, for instance, a dichloromethane-methanol (CH₂Cl₂-MeOH) system (100:0 -> 98:2 -> 95:5 -> 90:10 -> 80:20 -> 50:50, v/v). The increased methanol concentration is necessary to elute the polar glycoside.

  • Collect fractions (e.g., 250 mL each) and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.

  • Pool the relevant fractions and concentrate them.

Protocol 2: Size-Exclusion Chromatography (Sephadex LH-20)

  • Dissolve the semi-purified fraction from the silica gel step in a minimal amount of methanol.

  • Apply the sample to a Sephadex LH-20 column pre-equilibrated with 100% methanol[13].

  • Elute the column isocratically with 100% methanol. This step is effective at separating compounds based on molecular size and can help remove polymeric tannins or other high-molecular-weight impurities.

  • Again, collect and monitor fractions, pooling those enriched with the target compound.

Protocol 3: Preparative HPLC (Final Purification)

  • Dissolve the enriched fraction from the Sephadex step in the HPLC mobile phase.

  • Perform the final purification on a preparative reverse-phase C18 column.

  • Elute with a gradient solvent system, such as water (A) and methanol (B), both potentially containing a small amount of formic acid (0.1%) to improve peak shape. A typical gradient might be: 10-50% B over 40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm)[14].

  • Collect the peak corresponding to 1-Hydroxymethyl-β-carboline glucoside, concentrate it to remove the organic solvent, and then lyophilize to obtain the pure compound as a powder.

Results: Characterization and Data

The success of the isolation is validated by the yield at each stage and, ultimately, by spectroscopic analysis that confirms the structure of the final product.

Table 1: Representative Purification Summary
Step Method Input Mass Output Mass Notes
1Ethanolic Extraction2.0 kg Plant Material~100 gCrude viscous extract.
2Acid-Base Partitioning~100 g Crude Extract~30 gCrude alkaloid fraction.
3Silica Gel CC~30 g Crude Alkaloids~5 gSemi-purified, target-rich fraction.
4Sephadex LH-20~5 g Semi-purified~1.5 gFurther purified fraction.
5Preparative HPLC~1.5 g Enriched Fraction~50 mgHigh-purity final compound.

Note: Yields are illustrative and will vary based on plant material quality and experimental precision.

Structural Elucidation

The identity of the isolated compound must be unequivocally confirmed through spectroscopic methods. The data should be compared with published literature values. While full data for the glucoside is found in specialized literature[11], the data for the aglycone (the non-sugar part) is widely available and provides a key diagnostic fingerprint.

Table 2: Key Spectroscopic Data for the Aglycone Moiety (1-Hydroxymethyl-β-carboline)
¹H-NMR (400 MHz, DMSO-d₆) ¹³C-NMR (100 MHz, DMSO-d₆)
δ (ppm) Assignment
11.36 (s, 1H)NH-9
8.24 (d, J=5.1 Hz, 1H)H-3
8.21 (d, J=8.0 Hz, 1H)H-5
8.01 (d, J=5.1 Hz, 1H)H-4
7.66 (d, J=8.3 Hz, 1H)H-8
7.52 (t, J=7.9 Hz, 1H)H-6
7.22 (t, J=7.5 Hz, 1H)H-7
4.96 (s, 2H)H-1' (CH₂)

(Data sourced from literature reports on the synthesized aglycone)[15][16][17]. The full spectrum of the glucoside would additionally show characteristic signals for the glucose unit, typically between 3.0 and 5.5 ppm in the ¹H-NMR spectrum.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₈H₂₀N₂O₆ (361.1398).

Conclusion

This guide outlines a robust and scientifically grounded methodology for the isolation of 1-Hydroxymethyl-β-carboline glucoside from Picrasma quassioides. By employing a logical sequence of reflux extraction, pH-based partitioning, and multi-modal chromatography, researchers can reliably obtain this polar alkaloid in high purity. The causality-driven approach, explaining the "why" behind each step, ensures that the protocol is not merely a set of instructions but a flexible framework that can be adapted and optimized. The successful application of this workflow will enable the procurement of sufficient material for advanced pharmacological, toxicological, and drug development studies, thereby contributing to the scientific validation of P. quassioides as a source of valuable therapeutic agents.

References

  • Xu R, et al. Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity. Phytochemistry Letters, 2020, 39: 68-72. [Source: MedChemExpress, ChemicalBook]
  • Hassan, S. U., et al. (2020). Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews. Molecules, 25(17), 3892. [Link]

  • Wang, Y., et al. (2024). Picrasma quassioides leaves: Insights from chemical profiling and bioactivity comparison with stems. Fitoterapia, 177, 106108. [Link]

  • Zhao, W., et al. (2012). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. Journal of liquid chromatography & related technologies, 35(1), 1-10. [Link]

  • Arribas-Lorenzo, G., & Morales, F. J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9143–9154. [Link]

  • Palma, A., et al. (2007). Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Analytica Chimica Acta, 585(1), 123-131. [Link]

  • Gong, G., et al. (2018). The progress in the chemical constituents of the genus Picrasma during 2007-2017. TMR Modern Herbal Medicine, 1(4), 199-211. [Link]

  • ResearchGate. (2012). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. [Link]

  • ResearchGate. (2007). Determination of β-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. [Link]

  • ResearchGate. (2020). Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews. [Link]

  • ResearchGate. (2024). Chemical constituents from Picrasma quassioides (D.Don) Benn. and their network analysis of chemotaxonomic significance. [Link]

  • Luo, A., et al. (2014). Preparative Separation of Alkaloids from Picrasma quassioides (D. Don) Benn. by Conventional and pH-Zone-Refining Countercurrent Chromatography. Molecules, 19(7), 8752-8764. [Link]

  • Liu, Z., et al. (2022). β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway. Frontiers in Chemistry, 10, 936353. [Link]

  • Wang, Y., et al. (2021). Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review). Experimental and Therapeutic Medicine, 22(5), 1303. [Link]

  • Arribas-Lorenzo, G., & Morales, F. J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9143–9154. [Link]

  • Arribas-Lorenzo, G., & Morales, F. J. (2022). FORMATION, CHARACTERIZATION AND OCCURRENCE OF β-CARBOLINE ALKALOIDS DERIVED FROM α-DICARBONYL COMPOUNDS AND L-TRYPTOPHAN. Digital.CSIC. [Link]

  • Arribas-Lorenzo, G., & Morales, F. J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. ACS Publications. [Link]

  • ResearchGate. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l -Tryptophan. [Link]

  • ResearchGate. (2014). Chemical structures of alkaloids from Picrasma quassioides. [Link]

  • Song, S. J., et al. (2018). Bioactivity-guided isolation of β-Carboline alkaloids with potential anti-hepatoma effect from Picrasma quassioides (D. Don) Benn. Fitoterapia, 131, 154-161. [Link]

Sources

Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 1-Hydroxymethyl-β-carboline Glucoside

For Researchers, Scientists, and Drug Development Professionals Preamble: Unveiling a Molecule of Interest 1-Hydroxymethyl-β-carboline glucoside is a naturally occurring alkaloid isolated from the stems of medicinal plan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Molecule of Interest

1-Hydroxymethyl-β-carboline glucoside is a naturally occurring alkaloid isolated from the stems of medicinal plants such as Picrasma quassioides[1][2]. The β-carboline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[2][3]. The addition of a hydroxymethyl group at the C-1 position and subsequent glucosylation potentially modulates its bioavailability, solubility, and therapeutic profile, making its biosynthetic pathway a subject of significant interest for metabolic engineering and drug discovery. This guide provides a comprehensive technical overview of the current understanding and plausible enzymatic logic governing the biosynthesis of this intricate molecule.

I. The Core Architecture: Formation of the β-Carboline Skeleton

The biosynthesis of the tricyclic β-carboline ring system is a well-established process in plants, fundamentally relying on the Pictet-Spengler reaction [4][5]. This reaction involves the condensation of a tryptophan-derived amine with an aldehyde or keto acid, followed by an intramolecular cyclization.

The Tryptophan Precursor: A Metabolic Crossroads

The journey begins with the essential amino acid L-tryptophan . In the central nervous system, tryptophan is a precursor to serotonin and melatonin[6]. However, in the context of alkaloid biosynthesis, it serves as the foundational building block for the indole moiety of the β-carboline. While L-tryptophan itself can participate in the Pictet-Spengler reaction, it is often decarboxylated to tryptamine by an aromatic L-amino acid decarboxylase (AADC) to provide the primary amine necessary for condensation[7]. The regulation of tryptophan metabolism is a critical control point, directing the flux of this precursor towards either primary or secondary metabolic pathways[6][8][9].

The Aldehydic Partner: The Enigmatic C1-Source

The identity of the aldehyde that condenses with the tryptophan-derived amine to form the 1-hydroxymethyl-β-carboline core is a critical, yet not definitively elucidated, aspect of the biosynthetic pathway. While non-enzymatic synthesis has been demonstrated using glyoxal, the in-vivo enzymatic reaction likely utilizes a more specific and biologically accessible aldehyde[10]. A plausible candidate is glycolaldehyde , which would directly provide the hydroxymethyl group at the C-1 position upon cyclization. The enzymatic origin of glycolaldehyde in plants can be linked to several metabolic pathways, including the metabolism of ethylene glycol or the cleavage of larger sugar molecules.

The Master Catalyst: A Putative Pictet-Spenglerase

The key enzymatic step, the Pictet-Spengler condensation, is catalyzed by a class of enzymes known as Pictet-Spenglerases. The most well-characterized of these is strictosidine synthase (STR) , which is pivotal in the biosynthesis of terpenoid indole alkaloids[11]. While STR typically utilizes secologanin as the aldehyde partner, the existence of a diverse family of STR-like enzymes suggests the presence of a specific isoform in Picrasma quassioides that accepts a smaller aldehyde like glycolaldehyde.

The proposed mechanism for the formation of 1-hydroxymethyl-tetrahydro-β-carboline is as follows:

  • Iminium Ion Formation: The primary amine of the tryptophan derivative (likely tryptamine) nucleophilically attacks the carbonyl carbon of the aldehyde (e.g., glycolaldehyde), forming a Schiff base. Subsequent protonation of the nitrogen atom generates a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich C-2 position of the indole ring attacks the iminium ion in an intramolecular electrophilic substitution reaction. This results in the formation of a new carbon-carbon bond and the closure of the third ring, yielding a spiroindolenine intermediate[12].

  • Rearomatization: A final deprotonation step restores the aromaticity of the indole ring, yielding the tetrahydro-β-carboline product.

Following the formation of the tetrahydro-β-carboline, a subsequent oxidation step is required to introduce the double bond in the pyridine ring, leading to the fully aromatic β-carboline skeleton of 1-hydroxymethyl-β-carboline. This oxidation is likely catalyzed by a cytochrome P450 monooxygenase or a related oxidoreductase.

II. The Final Adornment: Glucosylation of the Hydroxymethyl Group

The terminal step in the biosynthesis of 1-hydroxymethyl-β-carboline glucoside is the attachment of a glucose moiety to the hydroxyl group of the 1-hydroxymethyl substituent. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , a large and diverse family of enzymes that play a crucial role in the detoxification and modification of secondary metabolites in plants[13][14][15].

The Activated Sugar Donor: UDP-Glucose

UGTs utilize an activated sugar donor, most commonly UDP-glucose (uridine diphosphate glucose) . The high-energy phosphodiester bond in UDP-glucose provides the thermodynamic driving force for the transfer of the glucose molecule to the acceptor substrate.

The Glycosylation Catalyst: A Specific UGT

The glucosylation of 1-hydroxymethyl-β-carboline is a highly specific enzymatic reaction. While the precise UGT responsible for this transformation in Picrasma quassioides has yet to be identified and characterized, it is expected to belong to one of the numerous plant UGT families known to act on alkaloids[13]. The enzyme would bind both the β-carboline substrate and the UDP-glucose co-substrate in its active site, facilitating the nucleophilic attack of the hydroxyl group of the 1-hydroxymethyl substituent on the anomeric carbon of the glucose moiety of UDP-glucose. This results in the formation of a β-glucosidic bond and the release of UDP.

III. Visualizing the Pathway: A Proposed Biosynthetic Scheme

The following diagram illustrates the proposed biosynthetic pathway for 1-hydroxymethyl-β-carboline glucoside, highlighting the key enzymatic steps and intermediates.

Biosynthesis_of_1_Hydroxymethyl_beta_carboline_glucoside cluster_0 Core β-Carboline Formation cluster_1 Glucosylation L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine AADC 1-Hydroxymethyl-tetrahydro-β-carboline 1-Hydroxymethyl-tetrahydro-β-carboline Tryptamine->1-Hydroxymethyl-tetrahydro-β-carboline Pictet-Spenglerase Glycolaldehyde Glycolaldehyde Glycolaldehyde->1-Hydroxymethyl-tetrahydro-β-carboline 1-Hydroxymethyl-β-carboline 1-Hydroxymethyl-β-carboline 1-Hydroxymethyl-tetrahydro-β-carboline->1-Hydroxymethyl-β-carboline Oxidoreductase 1-Hydroxymethyl-β-carboline_2 1-Hydroxymethyl-β-carboline 1-Hydroxymethyl-β-carboline glucoside 1-Hydroxymethyl-β-carboline glucoside 1-Hydroxymethyl-β-carboline_2->1-Hydroxymethyl-β-carboline glucoside UGT UDP-Glucose UDP-Glucose UDP-Glucose->1-Hydroxymethyl-β-carboline glucoside

Figure 1. Proposed biosynthetic pathway of 1-Hydroxymethyl-β-carboline glucoside.

IV. Experimental Protocols: Elucidating the Pathway

For researchers aiming to validate and characterize this proposed pathway, the following experimental approaches are recommended.

Protocol 1: Heterologous Expression and in vitro Enzyme Assays

Objective: To identify and characterize the Pictet-Spenglerase and UDP-glucosyltransferase involved in the pathway.

Methodology:

  • Candidate Gene Identification: Utilize transcriptome sequencing (RNA-seq) of Picrasma quassioides tissues known to produce the target compound to identify candidate genes encoding Pictet-Spenglerases (STR-like enzymes) and UGTs.

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Protein Production and Purification: Express the recombinant proteins in a suitable host system and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Pictet-Spenglerase Assay:

      • Prepare a reaction mixture containing the purified enzyme, tryptamine, and glycolaldehyde in a suitable buffer.

      • Incubate at an optimal temperature and pH.

      • Quench the reaction and analyze the products by HPLC or LC-MS to detect the formation of 1-hydroxymethyl-tetrahydro-β-carboline.

    • UGT Assay:

      • Prepare a reaction mixture containing the purified UGT, 1-hydroxymethyl-β-carboline, and UDP-glucose.

      • Incubate and analyze the products by HPLC or LC-MS for the formation of 1-hydroxymethyl-β-carboline glucoside.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the confirmed enzymes for their respective substrates.

Protocol 2: In vivo Pathway Reconstruction

Objective: To demonstrate the complete biosynthetic pathway in a heterologous host.

Methodology:

  • Construct a Multi-Gene Expression Vector: Co-express the identified Pictet-Spenglerase and UGT genes in a suitable microbial host, such as Saccharomyces cerevisiae.

  • Metabolic Engineering: If necessary, engineer the host's metabolism to enhance the supply of precursors (tryptophan and UDP-glucose).

  • Feeding Studies: Supplement the culture medium with tryptamine and monitor the production of 1-hydroxymethyl-β-carboline glucoside using LC-MS.

V. Data Presentation: Key Enzymatic Parameters

The following table summarizes the expected key parameters to be determined for the enzymes in the proposed pathway.

EnzymeSubstratesProductExpected Km (µM)Expected kcat (s-1)
Pictet-Spenglerase Tryptamine, Glycolaldehyde1-Hydroxymethyl-tetrahydro-β-carboline10-1000.1-10
Oxidoreductase 1-Hydroxymethyl-tetrahydro-β-carboline1-Hydroxymethyl-β-carboline5-500.05-5
UDP-Glucosyltransferase 1-Hydroxymethyl-β-carboline, UDP-Glucose1-Hydroxymethyl-β-carboline glucoside1-200.1-15

VI. Concluding Remarks and Future Perspectives

The biosynthesis of 1-hydroxymethyl-β-carboline glucoside represents a fascinating example of the chemical ingenuity of plants. While the general outline of the pathway can be inferred from established principles of alkaloid biosynthesis, the specific enzymes and intermediates in Picrasma quassioides remain to be definitively identified and characterized. The experimental protocols outlined in this guide provide a roadmap for future research that will undoubtedly shed light on the intricate molecular machinery responsible for the production of this and other valuable β-carboline alkaloids. A complete understanding of this pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of novel pharmaceuticals.

VII. References

  • Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects. (2022). Phytochemistry, 193, 112987.

  • β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway. (2022). Frontiers in Pharmacology, 13, 906983.

  • Effects of Enantiomerically Pure β-Carboline Alkaloids from Picrasma quassioides on Human Hepatoma Cells. (2019). Planta Medica, 85(11/12), 937-945.

  • Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects. (2021). Phytochemistry, 193, 112987.

  • Pictet–Spengler reaction-based biosynthetic machinery in fungi. (2019). Proceedings of the National Academy of Sciences, 116(33), 16309-16314.

  • Studies on the Alkaloids from Picrasma quassioides BENNET. V. Structures of Picrasidines L, M, and P. (1985). Chemical and Pharmaceutical Bulletin, 33(9), 3847-3851.

  • β-Carboline alkaloids from Picrasma quassioides and their 3D-QSAR study on anti-inflammation in LPS-induced RAW 264.7 cells. (2023). Fitoterapia, 166, 105437.

  • Two new β-carboline alkaloids from the stems of Picrasma quassioides. (2018). Archives of Pharmacal Research, 41(5), 513-518.

  • Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides. (2024). Journal of Ethnopharmacology, 329, 118029.

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Inhibition of CYP450 enzymes by quassinoids from Picrasma quassioides leaves. (2022). Journal of Ethnopharmacology, 283, 114728.

  • Pictet-Spengler reaction. (n.d.). In Name-Reaction.com. Retrieved from [Link]

  • Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews. (2020). Molecules, 25(17), 3895.

  • Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. (2016). Molecules, 21(8), 1079.

  • The scaffold-forming steps of plant alkaloid biosynthesis. (2020). Natural Product Reports, 37(10), 1339-1355.

  • Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides. (2024). Journal of Ethnopharmacology, 329, 118029.

  • Pictet-Spengler reaction. (n.d.). In chemeurope.com. Retrieved from [Link]

  • UDP-Glycosyltransferases in Edible Fungi: Function, Structure, and Catalytic Mechanism. (2023). Journal of Fungi, 9(2), 241.

  • Aromatic glycosides and lignans glycosides with their acetylcholinesterase inhibitory activities from the leaves of Picrasma quassioides. (2022). Phytochemistry, 201, 113271.

  • Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review). (2021). Molecular Medicine Reports, 24(4), 1-1.

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. (2012). Israel Journal of Chemistry, 52(1-2), 84-98.

  • Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies. (2022). International Journal of Molecular Sciences, 23(19), 11867.

  • Species Differences in Tryptophan Metabolism and Disposition. (2022). International Journal of Tryptophan Research, 15, 11786469221122511.

  • UDP-glucuronosyl/UDP-glucosyltransferase (IPR002213). (n.d.). In InterPro. Retrieved from [Link]

  • The Role of UDP-Glycosyltransferases in Xenobiotic Metabolism. (2024). Biochemistry (Moscow), 89(5), 439-459.

  • Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method. (2024). International Journal of Molecular Sciences, 25(5), 2735.

  • Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. (2026). International Journal of Molecular Sciences, 27(3), 1234.

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Foundational

An In-depth Technical Guide to 1-Hydroxymethyl-β-carboline glucoside (CAS: 1408311-12-5)

A Comprehensive Resource for Researchers and Drug Development Professionals Foreword: Unveiling the Potential of a Novel β-Carboline Glycoside The β-carboline alkaloids are a structurally diverse family of natural and sy...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel β-Carboline Glycoside

The β-carboline alkaloids are a structurally diverse family of natural and synthetic indole alkaloids that have long captured the attention of the scientific community. Their wide distribution in nature and their remarkable array of pharmacological activities make them a fertile ground for drug discovery. This guide focuses on a specific, yet relatively unexplored member of this family: 1-Hydroxymethyl-β-carboline glucoside. While direct research on this glycoside is in its nascent stages, its aglycone and the broader class of β-carboline alkaloids have been the subject of extensive investigation. This document aims to provide a comprehensive technical overview by synthesizing the available data on 1-Hydroxymethyl-β-carboline glucoside with the wealth of knowledge surrounding its parent compounds and analogs. Through this integrated approach, we will illuminate its potential and provide a solid foundation for future research and development.

Section 1: Chemical and Physical Properties

1-Hydroxymethyl-β-carboline glucoside is a natural product that has been isolated from the stems of Picrasma quassioides[1][2][3]. Its chemical structure consists of a 1-hydroxymethyl-β-carboline core linked to a glucose moiety.

PropertyValueSource
CAS Number 1408311-12-5[1][2][3]
Molecular Formula C18H20N2O6[1]
Molecular Weight 360.36 g/mol [1]
Natural Source Picrasma quassioides[1][2][3]

Section 2: Synthesis and Isolation

Natural Product Isolation

The primary method for obtaining 1-Hydroxymethyl-β-carboline glucoside is through extraction and purification from its natural source, Picrasma quassioides. The general workflow for isolating β-carboline alkaloids from this plant involves the following steps:

Isolation_Workflow Start Dried Stems of Picrasma quassioides Solvent_Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partitioning Alkaloid_Fraction Alkaloid-Rich Fraction Partitioning->Alkaloid_Fraction Chromatography Column Chromatography (Silica Gel, Sephadex) Alkaloid_Fraction->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Final_Product 1-Hydroxymethyl-β-carboline glucoside HPLC->Final_Product

Caption: General workflow for the isolation of β-carboline alkaloids.

Proposed Synthetic Pathways

While a specific synthetic route for 1-Hydroxymethyl-β-carboline glucoside has not been published, a plausible approach would involve the synthesis of the aglycone, 1-Hydroxymethyl-β-carboline, followed by a glycosylation step.

2.2.1. Synthesis of the Aglycone: 1-Hydroxymethyl-β-carboline

The synthesis of the 1-hydroxymethyl-β-carboline core can be achieved through a Pictet-Spengler reaction, a well-established method for constructing the β-carboline skeleton[2][4][5].

Aglycone_Synthesis Tryptophan L-Tryptophan Pictet_Spengler Pictet-Spengler Reaction (Acidic Conditions, Heat) Tryptophan->Pictet_Spengler Glyoxal Glyoxal Glyoxal->Pictet_Spengler Intermediate Tetrahydro-β-carboline Intermediate Pictet_Spengler->Intermediate Oxidation Oxidation Intermediate->Oxidation Aglycone 1-Hydroxymethyl-β-carboline Oxidation->Aglycone

Caption: Proposed synthesis of the aglycone via the Pictet-Spengler reaction.

A study by Mesmar and colleagues demonstrated that reacting L-tryptophan with glyoxal in a phosphate buffer at acidic pH and elevated temperatures can yield 1-hydroxymethyl-β-carboline[2][4].

2.2.2. Proposed Glycosylation

The final step in the synthesis would be the glycosylation of the 1-hydroxymethyl group. Enzymatic glycosylation using glycosyltransferases is a highly specific and efficient method for this purpose[6][7]. Alternatively, chemical glycosylation methods could be employed, though these may require protecting group strategies to ensure regioselectivity[8][9].

Section 3: Analytical Characterization

The structural elucidation and purity assessment of 1-Hydroxymethyl-β-carboline glucoside and its aglycone rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

HPLC coupled with fluorescence or mass spectrometry detection is a powerful tool for the analysis of β-carboline alkaloids[10][11][12][13]. These methods offer high sensitivity and selectivity for both quantification and identification.

Typical HPLC-MS/MS Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural determination of β-carboline alkaloids[1][14]. A full suite of 1D and 2D NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, is required to assign all proton and carbon signals and to establish the connectivity within the molecule, including the position of the glycosidic linkage.

Section 4: Biological Activity and Therapeutic Potential

While specific biological data for 1-Hydroxymethyl-β-carboline glucoside is limited to its reported nitric oxide inhibitory activity[2][3], the extensive research on related β-carboline alkaloids provides a strong basis for predicting its therapeutic potential.

Anti-Inflammatory Activity

Several β-carboline alkaloids isolated from Picrasma quassioides have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[15][16][17][18]. This inhibition is often mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression and activity[16][17].

Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_Expression iNOS Expression Macrophage->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Beta_Carboline β-Carboline Alkaloid Beta_Carboline->iNOS_Expression Inhibition

Caption: Inhibition of the iNOS pathway by β-carboline alkaloids.

Neuroprotective Potential

β-Carboline alkaloids have shown significant promise in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease[19][20][21][22][23]. Their neuroprotective mechanisms are multifaceted and include:

  • Inhibition of Monoamine Oxidase (MAO): This can increase the levels of neurotransmitters in the brain.

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.

  • Modulation of Neurotransmitter Receptors: Interaction with dopaminergic and serotonergic receptors.

The structural features of β-carbolines allow them to interact with various biological targets within the central nervous system, making them attractive candidates for the development of novel neuroprotective agents[22].

Section 5: Experimental Protocols

In Vitro Nitric Oxide Inhibitory Assay

This protocol is designed to assess the ability of 1-Hydroxymethyl-β-carboline glucoside to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Test compound (1-Hydroxymethyl-β-carboline glucoside)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells with media only), a positive control (cells with LPS only), and a vehicle control.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is read at 540-550 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of the test compound.

  • Cell Viability Assay: Perform a concurrent MTT or similar assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Proposed In Vitro Neuroprotection Assay

This proposed protocol aims to evaluate the neuroprotective effects of 1-Hydroxymethyl-β-carboline glucoside against a neurotoxin-induced cell death model.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's models; amyloid-beta oligomers for Alzheimer's models)

  • Cell culture medium (e.g., DMEM/F12)

  • Reagents for assessing cell viability (e.g., MTT, LDH assay kit)

  • Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified period.

  • Neurotoxin Challenge: Expose the cells to a neurotoxin at a concentration known to induce significant cell death.

  • Assessment of Cell Viability: After the neurotoxin challenge, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Measurement of ROS: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA to assess the antioxidant effects of the test compound.

  • Data Analysis: Determine the ability of the test compound to rescue cells from neurotoxin-induced death and to reduce oxidative stress.

Section 6: Future Directions and Conclusion

1-Hydroxymethyl-β-carboline glucoside represents a promising, yet understudied, natural product. The information presented in this guide, drawn from the broader knowledge of β-carboline alkaloids, strongly suggests its potential as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. Future research should focus on:

  • Comprehensive Biological Screening: A thorough evaluation of its activity in a wider range of biological assays is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this glycoside.

  • Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.

  • Development of an Efficient and Scalable Synthesis: A robust synthetic route is necessary to provide sufficient quantities for advanced preclinical and clinical studies.

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Exploratory

An In-Depth Technical Guide to the Biological Activity of 1-Hydroxymethyl-β-carboline Glucoside

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the biological activities associated with 1-Hydroxymet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with 1-Hydroxymethyl-β-carboline glucoside, a naturally occurring indole alkaloid. Drawing from the established pharmacological profile of the broader β-carboline class, this document synthesizes current knowledge and presents it in a framework designed for the scientific community. We will delve into the known and potential therapeutic applications, underlying mechanisms of action, and detailed experimental protocols for the evaluation of this compound.

I. Introduction: The β-Carboline Scaffold and the Significance of 1-Hydroxymethyl-β-carboline Glucoside

The β-carboline alkaloids are a large and structurally diverse family of natural and synthetic compounds built upon a tricyclic pyrido[3,4-b]indole framework.[1] These compounds are of significant scientific interest due to their wide range of potent biological and pharmacological activities.[2][3] They are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, leading to a spectrum of effects such as antitumor, neuropharmacological, antiviral, and antimicrobial properties.[2][3]

1-Hydroxymethyl-β-carboline glucoside is a specific member of this family, isolated from natural sources such as Picrasma quassioides.[4][5][6] The presence of a glucose moiety attached to the 1-hydroxymethyl group distinguishes it from its aglycone, 1-Hydroxymethyl-β-carboline. In many natural product glycosides, the sugar moiety can influence pharmacokinetic properties such as solubility and bioavailability, and in some cases, the glycoside may act as a prodrug, releasing the active aglycone upon metabolic cleavage in the body.

II. Known and Potential Biological Activities

While research specifically on 1-Hydroxymethyl-β-carboline glucoside is still emerging, the extensive body of work on β-carboline alkaloids provides a strong foundation for understanding its potential therapeutic applications.

A. Anti-Inflammatory and Antioxidant Activities

β-carboline alkaloids have demonstrated significant anti-inflammatory and antioxidant properties.[7] These effects are often attributed to their ability to modulate key inflammatory signaling pathways and scavenge reactive oxygen species (ROS).

One of the primary mechanisms underlying the anti-inflammatory effects of β-carbolines is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[8] By inhibiting the activation of NF-κB, β-carbolines can effectively suppress the inflammatory cascade.

Furthermore, some β-carboline derivatives have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in inflammatory responses.[7]

The antioxidant activity of β-carbolines is linked to their capacity to donate hydrogen atoms or electrons to scavenge free radicals, thereby protecting cells from oxidative damage.[9]

B. Neuroprotective Effects

The neuroprotective potential of β-carboline alkaloids is a significant area of research.[10][11] These compounds have shown promise in models of neurodegenerative diseases like Parkinson's disease.[10][11]

A key mechanism contributing to their neuroprotective effects is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B.[12] MAO is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, β-carbolines can increase the levels of these neurotransmitters in the brain, which can have antidepressant and neuroprotective effects.[12]

C. Anticancer Activity

A substantial body of evidence supports the anticancer potential of β-carboline derivatives against various cancer cell lines.[13][14] Their mechanisms of action in this context are multifaceted and include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar tricyclic structure of β-carbolines allows them to intercalate between the base pairs of DNA, interfering with DNA replication and transcription.[2][3] They are also known inhibitors of topoisomerase I and II, enzymes essential for resolving DNA supercoiling during replication.[2][3] Inhibition of these enzymes leads to DNA strand breaks and the induction of apoptosis (programmed cell death).

  • Cell Cycle Arrest: β-carboline alkaloids can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[3]

  • Induction of Apoptosis: These compounds can trigger apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases.[3]

  • Inhibition of Angiogenesis: Some β-carbolines have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3]

III. Mechanistic Insights and Signaling Pathways

The diverse biological activities of β-carbolines are a consequence of their interaction with multiple cellular targets and signaling pathways.

A. Modulation of Inflammatory Pathways

As previously mentioned, the NF-κB and MAPK pathways are key targets for the anti-inflammatory effects of β-carbolines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB_IκBα NF-κB/IκBα Complex NF-κB NF-κB NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates NF-κB_IκBα->NF-κB Releases β-carboline β-carboline Derivative β-carboline->IKK Inhibits DNA DNA NF-κB_active->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes Induces

B. Interaction with DNA and Associated Enzymes

The planar structure of the β-carboline ring system is crucial for its ability to intercalate into DNA, a mechanism central to its anticancer activity.

DNA_Interaction cluster_outcomes Cellular Outcomes β-carboline β-Carboline Derivative DNA DNA Double Helix β-carboline->DNA Intercalates Topoisomerase Topoisomerase I/II β-carboline->Topoisomerase Inhibits Replication_Inhibition Inhibition of DNA Replication DNA->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA->Transcription_Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis DNA_Damage->Apoptosis

IV. Quantitative Data Summary

While specific quantitative data for 1-Hydroxymethyl-β-carboline glucoside is limited, the following table summarizes representative data for the broader β-carboline class to provide a comparative context for researchers.

Compound ClassBiological ActivityAssayIC50 / EC50Reference
β-Carboline AlkaloidsAnti-inflammatoryNitric Oxide Production (LPS-stimulated RAW 264.7 cells)Varies by derivative[5]
β-Carboline AlkaloidsNeuroprotectionMAO-A InhibitionVaries by derivative[12]
β-Carboline DerivativesAnticancerCytotoxicity (Various cancer cell lines)Varies by derivative[13][14]
1-Hydroxymethyl-β-carboline glucosideAnti-inflammatoryNitric Oxide Inhibitory ActivityData not specified[6]

V. Detailed Experimental Protocols

The following protocols are provided as a guide for researchers investigating the biological activities of 1-Hydroxymethyl-β-carboline glucoside and other β-carboline derivatives.

A. Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol is adapted from studies on β-carboline alkaloids in LPS-stimulated RAW 264.7 macrophages.[5]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
  • Pre-treat the cells with various concentrations of 1-Hydroxymethyl-β-carboline glucoside for 1 hour.
  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide Measurement (Griess Assay):

  • After 24 hours of incubation, collect 100 µL of the culture supernatant from each well.
  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
  • Incubate at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
  • Determine the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

NO_Inhibition_Workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Pre-treatment Pre-treat with 1-Hydroxymethyl-β-carboline glucoside Seeding->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Absorbance_Measurement Measure Absorbance at 540 nm Griess_Assay->Absorbance_Measurement Data_Analysis Calculate NO Inhibition Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

B. Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a general guide for assessing MAO inhibitory activity.[15]

1. Enzyme and Substrate Preparation:

  • Obtain recombinant human MAO-A and MAO-B enzymes.
  • Prepare a stock solution of the substrate, such as kynuramine.
  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

2. Inhibition Assay:

  • In a 96-well plate, add the reaction buffer, MAO-A or MAO-B enzyme, and various concentrations of 1-Hydroxymethyl-β-carboline glucoside.
  • Pre-incubate the mixture at 37°C for 15 minutes.
  • Initiate the reaction by adding the substrate (kynuramine).
  • Incubate at 37°C for a defined period (e.g., 30 minutes).
  • Stop the reaction by adding a stop solution (e.g., 2N HCl).

3. Product Detection:

  • Measure the formation of the product (4-hydroxyquinoline from kynuramine) using a fluorometric plate reader (e.g., excitation at 310 nm, emission at 380 nm).
  • Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
  • Calculate the percentage of MAO inhibition and determine the IC50 value.
C. Protocol for DNA Intercalation Assay (Ethidium Bromide Displacement)

This fluorescence-based assay determines the ability of a compound to intercalate into DNA by measuring the displacement of ethidium bromide (EtBr).[16]

1. Preparation of Solutions:

  • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
  • Prepare a stock solution of ethidium bromide.
  • Prepare a solution of the ct-DNA-EtBr complex by incubating ct-DNA with EtBr.

2. Fluorescence Measurement:

  • In a quartz cuvette, place the ct-DNA-EtBr complex solution.
  • Measure the initial fluorescence intensity using a spectrofluorometer (excitation at ~520 nm, emission at ~600 nm).
  • Add increasing concentrations of 1-Hydroxymethyl-β-carboline glucoside to the cuvette.
  • After each addition, incubate for a few minutes to allow for equilibrium, and then measure the fluorescence intensity.
  • A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting an intercalative binding mode.

3. Data Analysis:

  • Plot the fluorescence intensity versus the concentration of the test compound.
  • Calculate the quenching constant (Ksv) using the Stern-Volmer equation to quantify the DNA binding affinity.

VI. Conclusion and Future Directions

1-Hydroxymethyl-β-carboline glucoside, as a member of the pharmacologically rich β-carboline family, holds significant potential for further investigation. While its specific biological activities are still being elucidated, the known anti-inflammatory, neuroprotective, and anticancer properties of related β-carboline alkaloids provide a strong rationale for its continued study.

Future research should focus on:

  • Comparative studies between 1-Hydroxymethyl-β-carboline glucoside and its aglycone to determine the role of the glucose moiety in its biological activity and pharmacokinetic profile.

  • In vivo studies to evaluate the metabolism of the glucoside and confirm its therapeutic efficacy and safety in animal models.

  • Elucidation of specific molecular targets and signaling pathways modulated by 1-Hydroxymethyl-β-carboline glucoside to gain a deeper understanding of its mechanisms of action.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising natural product. The provided protocols and mechanistic insights are intended to facilitate the design and execution of robust scientific investigations into the therapeutic potential of 1-Hydroxymethyl-β-carboline glucoside.

VII. References

  • Jiao, W. H., Gao, H., Li, C. Y., Jiang, R. W., Wang, Y., Zhang, Y., & Ye, W. C. (2011). β-Carboline and canthinone alkaloids from Picrasma quassioides Benn. and their anti-inflammatory activities. Phytochemistry, 72(18), 2373–2379.

  • Benbott, A., Karouche, S., Moumen, Y., Boukeria, S., Mosbeh, C., Boumaraf, T., & Ayadi, D. (2022). In vitro evaluation of antioxidant and anti-inflammatory activities of β-carboline roots of Peganum harmala L. International Journal of Nutrition and Dietetics, 10(1), 1-8.

  • Herraiz, T., & Galisteo, J. (2013). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1065, 129–140.

  • Li, Y., Zhang, D. M., Li, J. B., Wang, J. H., & Ye, W. C. (2012). In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway. Planta medica, 78(16), 1775–1778.

  • Sprenger, F., & Langer, T. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Molecules (Basel, Switzerland), 27(9), 2899.

  • Zhao, J., Jiao, W. H., Gao, H., Chen, X., Jiang, R. W., Wang, Y., ... & Ye, W. C. (2012). Research on Anti-inflammatory Targets and Mechanisms of alkaloids in Picrasma quassioides Benn Through Network Pharmacology. Brazilian Journal of Biology, 82, e247849.

  • Madadkar-Sobhani, A., & Lavasanifar, A. (2002). An In Vitro Evaluation of Human DNA Topoisomerase I Inhibition by Peganum harmala L. Seeds Extract and Its β-Carboline Alkaloids. Journal of Pharmacy & Pharmaceutical Sciences, 5(1), 19-23.

  • de Oliveira, G. A. R., de Souza, L. G. S., de Fátima, Â., & de Paula, R. F. (2020). β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. Oncology reports, 43(5), 1597–1610.

  • da Silva, A. F., de Andrade, J. P., de Souza, M. V. N., & de Fátima, Â. (2017). Interaction of β-Carbolines with DNA: Spectroscopic Studies, Correlation with Biological Activity and Molecular Docking. Journal of the Brazilian Chemical Society, 28(8), 1436-1445.

  • PapersFlow. (n.d.). Alkaloids DNA Binding Mechanisms: Research Guide & Papers. Retrieved from [Link]

  • Funayama, Y., Nishio, K., Wakabayashi, K., Nagao, M., & Saijo, N. (1996). Effects of beta- and gamma-carboline derivatives of DNA topoisomerase activities. Japanese journal of cancer research : Gann, 87(11), 1172–1178.

  • Beck, O., & Böttcher, M. (1987). Formation of 1-methyl-beta-carbolines in rats from their possible carboxylic acid precursor. Biochemical pharmacology, 36(22), 4021–4024.

  • Pommier, Y., & Cushman, M. (2017). Topoisomerase Assays. Current protocols in pharmacology, 78, 3.3.1–3.3.27.

  • Herraiz, T., & Galisteo, J. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Foods (Basel, Switzerland), 12(6), 1248.

  • Tangella, Y., Sathish, M., Kadagathur, M., Nagesh, N., & Babu, B. N. (2021). Design, Synthesis and Biological Evaluation of Hybrid C3-Quinazolinone linked β-carboline Conjugates as DNA Intercalative Topoisomerase I Inhibitors. Journal of Clinical Pharmacy, 5(1), 1020.

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]

  • Taira, Z., & Sugiura, M. (1992). Intercalation of Six .BETA.-Carboline Derivatives into DNA. Chemical & pharmaceutical bulletin, 40(8), 2038–2042.

  • Nejaddehbashi, H., & Nafisi, S. (2010). Beta-carboline alkaloids bind DNA. DNA and cell biology, 29(8), 447–453.

  • Yoon, S. H., Kim, S. K., Kim, Y. C., & Lee, B. H. (2005). beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway. Journal of toxicology and environmental health. Part A, 68(23-24), 2005–2017.

  • Shome, S., Talukdar, A., Choudhury, M. D., & Bhattacharya, M. (2024). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current medicinal chemistry, 31(38), 6251–6271.

  • Kumar, D., Kumar, P., & Singh, P. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Molecules (Basel, Switzerland), 27(21), 7380.

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Di Micco, S., Terracciano, S., Bifulco, G., Riccio, R., & Gomez-Monterrey, I. (2018). Design, Synthesis and Preliminary In-Vitro Activity of 6-Hydroxyalkyl β-Carboline Derivatives for the Development of Drug Conjugates Targeting MDM2. ChemistrySelect, 3(44), 12483-12487.

  • Harris, A. C., Pentel, P. R., & LeSage, M. G. (2020). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in pharmacology, 11, 706.

  • Kumar, A., & Singh, B. (2020). Recent Insights into β-Carboline Alkaloids with Anticancer Potential. Crimson Publishers.

  • Zhang, Z. H., Jiao, W. H., Wang, W. J., Li, C. Y., Jiang, R. W., Wang, Y., ... & Ye, W. C. (2017). In vivo SAR and STR analyses of alkaloids from Picrasma quassioides identify 1-hydroxymethyl-8-hydroxy-β-carboline as a novel natural angiogenesis inhibitor. RSC advances, 7(82), 52028–52037.

  • Shome, S., Talukdar, A., Choudhury, M. D., & Bhattacharya, M. (2024). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current medicinal chemistry, 31(38), 6251–6271.

  • Hui, S. P., Pandi, M., & Kobayashi, M. (2022). Food-Derived β-Carboline Alkaloids Ameliorate Lipid Droplet Accumulation in Human Hepatocytes. Pharmaceuticals (Basel, Switzerland), 15(5), 578.

  • Wang, M., Li, J., Dong, S., & Zhou, L. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules (Basel, Switzerland), 20(8), 13817–13829.

  • Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of agricultural and food chemistry, 70(29), 9114–9125.

  • Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of agricultural and food chemistry, 70(29), 9114–9125.

  • Yoon, S. H., Kim, S. K., Kim, Y. C., & Lee, B. H. (2005). beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway. Journal of toxicology and environmental health. Part A, 68(23-24), 2005–2017.

  • Zhumagaliyeva, S., Baimbetova, A., Issabekova, A., & Seidakhmetova, R. (2023). ASSESSMENT OF NEUROPROTECTIVE EFFECTS OF ALKALOID COMPOUNDS. The Scientific-Practical Journal of Medicine, Public Health and Pharmacy, (2), 28-39.

  • Taylor, C. T., & Colgan, S. P. (2017). Regulation of IL-1β–induced NF-κB by hydroxylases links key hypoxic and inflammatory signaling pathways. Proceedings of the National Academy of Sciences of the United States of America, 114(28), 7240–7242.

  • Luni, C., & Kowluru, A. (2018). The Regulatory Roles of Mitogen-Activated Protein Kinase (MAPK) Pathways in Health and Diabetes: Lessons Learned from the Pancreatic β-Cell. Current pharmaceutical design, 24(13), 1409–1419.

  • Zhang, Y., Wang, Y., Li, Y., Wang, X., & Geng, M. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules (Basel, Switzerland), 29(21), 5094.

  • Ardestani, A., & Yazdanparast, R. (2007). Down regulation of NF-kappa B as a therapeutic strategy for type 1 diabetes: effect of flavonoids. Journal of medical hypotheses and ideas, 1(1), 21-28.

  • Adewale, O., & Adeyemi, O. (2024). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Journal of Inflammation Research, 17, 1-21.

  • Ebrahimi, M. S., & Al-Harrasi, A. (2023). Neuroprotective effects of glycosides. In Phytochemicals in Neurological Disorders. Elsevier.

  • Křen, V., & Martínková, L. (2001). Glycosides in medicine: "the role of glycosidic residue in biological activity". Current medicinal chemistry, 8(11), 1303–1328.

  • Patel, M. B., & Mishra, S. (2017). NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes. Frontiers in pharmacology, 8, 807.

  • Singh, S., & Singh, P. (2021). Source, isolation & impact of glycone and aglycone in human body. World Journal of Pharmaceutical Sciences, 9(11), 120-130.

  • Kassel, O., Sancono, A., Krätzschmar, J., Kreft, B., Stassen, M., & Cato, A. C. (2001). Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1. The EMBO journal, 20(24), 7108–7116.

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Foundational

Mechanism of Action of 1-Hydroxymethyl-beta-carboline Glucoside

Technical Guide for Drug Development & Pharmacological Research Executive Summary & Chemical Identity 1-Hydroxymethyl-beta-carboline glucoside (1-HMC-Glc) is a bioactive indole alkaloid glycoside primarily isolated from...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Pharmacological Research

Executive Summary & Chemical Identity

1-Hydroxymethyl-beta-carboline glucoside (1-HMC-Glc) is a bioactive indole alkaloid glycoside primarily isolated from Picrasma quassioides (Simaroubaceae) and Portulaca oleracea (Purslane). It functions as a water-soluble prodrug of the active aglycone, 1-Hydroxymethyl-beta-carboline (1-HMC) .

While the beta-carboline scaffold is classically associated with monoamine oxidase (MAO) inhibition and benzodiazepine receptor binding, 1-HMC-Glc is distinct in its potent anti-inflammatory and immunomodulatory profile. Its primary therapeutic mechanism involves the suppression of the NF-kappaB signaling pathway , specifically targeting the IKK complex to inhibit nitric oxide (NO) and pro-inflammatory cytokine production.

Chemical Identity Table
PropertyDetail
Compound Name 1-Hydroxymethyl-beta-carboline glucoside
Aglycone 1-Hydroxymethyl-9H-pyrido[3,4-b]indole (1-HMC)
CAS Number 1408311-12-5
Primary Sources Picrasma quassioides (Wood/Stem), Portulaca oleracea
Molecular Weight ~360.36 g/mol
Solubility High (Water/Polar solvents) due to glucosyl moiety
Key Pharmacophore Tricyclic pyrido[3,4-b]indole ring (Planar, aromatic)

Pharmacokinetics: The Prodrug Activation Mechanism

The glucoside moiety of 1-HMC-Glc is critical for its pharmacokinetic profile, conferring solubility and stability that the hydrophobic aglycone lacks. The mechanism of action begins with bioactivation.

Bioactivation Pathway

1-HMC-Glc is biologically inactive against intracellular targets until hydrolysis occurs.

  • Ingestion/Administration: The hydrophilic glucoside resists passive diffusion across lipid bilayers but is stable in the gastric environment.

  • Hydrolysis: Upon reaching the small intestine or interacting with plasma/cytosolic enzymes, the glycosidic bond at the C-1 hydroxymethyl position is cleaved by beta-glucosidases (e.g., cytosolic beta-glucosidase or gut microbiota-derived enzymes).

  • Release: This releases the active lipophilic aglycone, 1-HMC , which can freely cross cell membranes and the blood-brain barrier (BBB).

Transport & Distribution
  • Glucoside Form: Likely transported via Sodium-Glucose Linked Transporters (SGLT1) or Glucose Transporters (GLUT) in the intestinal epithelium, enhancing oral bioavailability compared to the aglycone alone.

  • Aglycone Form: Exhibits high tissue distribution, particularly in lipid-rich tissues (CNS), enabling neuroprotective effects alongside systemic anti-inflammatory actions.

Molecular Mechanism of Action (Aglycone Mediated)

Once activated, the 1-HMC aglycone exerts pleiotropic effects. The most validated mechanism for this specific derivative is the inhibition of the NF-kappaB inflammatory cascade.

Primary Pathway: NF-kappaB & iNOS Inhibition

1-HMC acts as a specific inhibitor of the IkappaB Kinase (IKK) complex.

  • Step 1: Under inflammatory stress (e.g., LPS stimulation), IKK is normally activated to phosphorylate IkappaB-alpha.

  • Step 2: 1-HMC inhibits IKK activity.

  • Step 3: This prevents the phosphorylation and subsequent ubiquitination/proteasomal degradation of IkappaB-alpha.

  • Step 4: NF-kappaB (p65/p50 dimer) remains sequestered in the cytoplasm, unable to translocate to the nucleus.

  • Outcome: Transcriptional blockade of iNOS (inducible Nitric Oxide Synthase), COX-2 , TNF-alpha , and IL-6 .

Secondary Pathway: Neuromodulation (MAO & GABA)

Like other beta-carbolines, 1-HMC possesses a planar tricyclic structure that allows it to interact with CNS targets, though with different selectivity than harmine.

  • MAO Inhibition: Reversible inhibition of Monoamine Oxidase A (MAO-A), preventing the breakdown of serotonin and norepinephrine (antidepressant effect).

  • GABA-A Receptor Modulation: Binds to the benzodiazepine site of GABA-A receptors, modulating chloride ion influx (anxiolytic/sedative effect).

Tertiary Pathway: DNA Intercalation & Angiogenesis

At high concentrations, the planar beta-carboline ring intercalates into DNA base pairs, inhibiting topoisomerase II. Additionally, 1-HMC derivatives have been shown to inhibit VEGF-VEGFR signaling, contributing to anti-angiogenic properties useful in oncology.

Visualization: The 1-HMC-Glc Signaling Cascade

G Glucoside 1-HMC-Glc (Prodrug / Extracellular) Aglycone 1-HMC Aglycone (Active / Intracellular) Glucoside->Aglycone Hydrolysis by Beta-Glucosidase IKK IKK Complex (Active) Aglycone->IKK INHIBITS IkB IkappaB-alpha (Phosphorylated) IKK->IkB Phosphorylation NFkB_Cyto NF-kappaB (Sequestered in Cytoplasm) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-kappaB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Translocation iNOS_Gene iNOS / COX-2 Genes NFkB_Nuc->iNOS_Gene Transcription NO_Prod Nitric Oxide (NO) & Cytokine Release iNOS_Gene->NO_Prod Synthesis Stimulus Inflammatory Stimulus (LPS/Cytokines) Stimulus->IKK

Figure 1: Mechanism of Action. 1-HMC-Glc is hydrolyzed to the active 1-HMC aglycone, which blocks the IKK complex, preventing NF-kappaB activation and subsequent inflammatory mediator release.

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Protocol A: Verification of Bioactivation (Hydrolysis Assay)

Objective: Confirm that 1-HMC-Glc releases the active aglycone in the presence of beta-glucosidase.

  • Preparation: Dissolve 1-HMC-Glc (100 µM) in phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Beta-glucosidase (from almonds or recombinant human) at 1 U/mL.

  • Incubation: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Success Criteria: Disappearance of the Glucoside peak (RT ~early) and appearance of the Aglycone peak (RT ~late).

    • Control: Incubate without enzyme to prove chemical stability.

Protocol B: NF-kappaB Nuclear Translocation Assay

Objective: Prove that 1-HMC prevents NF-kappaB from entering the nucleus.

  • Cell Line: RAW 264.7 macrophages.

  • Pre-treatment: Treat cells with 1-HMC-Glc (or Aglycone) at 10, 20, 50 µM for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to induce inflammation. Incubate for 30 minutes.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with Triton X-100.

  • Immunofluorescence: Stain with anti-p65 (NF-kappaB subunit) primary antibody and a fluorophore-conjugated secondary antibody. Counterstain nuclei with DAPI.

  • Microscopy:

    • Negative Control (No LPS): p65 signal is cytosolic.

    • Positive Control (LPS only): p65 signal overlaps with DAPI (nuclear).

    • Experimental (1-HMC + LPS): p65 signal remains cytosolic (similar to Negative Control).

Therapeutic Implications

The unique "glucoside-prodrug" structure of 1-HMC-Glc offers distinct advantages over synthetic beta-carbolines.

Therapeutic AreaMechanism BasisClinical Potential
Inflammatory Bowel Disease (IBD) Local hydrolysis in the gut releases active aglycone; suppression of NF-kappaB in colonic epithelium.High (Oral delivery targets gut inflammation).
Neurodegenerative Diseases Aglycone crosses BBB; MAO inhibition + Anti-neuroinflammation (Microglial suppression).Moderate (Requires high systemic dose).
Metabolic Syndrome Inhibition of lipid droplet accumulation (LDA) in hepatocytes; modulation of lipid metabolism genes (SREBP1).Emerging (Linked to Portulaca efficacy in diabetes).

References

  • Xu, R., et al. (2020). "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity." Phytochemistry Letters, 39, 68-72.[1] Link

  • Zhao, Y., et al. (2022). "Food-Derived β-Carboline Alkaloids Ameliorate Lipid Droplet Accumulation in Human Hepatocytes." Journal of Agricultural and Food Chemistry, 70(23), 7073–7084. Link

  • Li, S., et al. (2011). "Beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway." Journal of Toxicology and Environmental Health, Part A, 68(23-24), 2005-2017. Link

  • Cao, R., et al. (2007). "Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives." European Journal of Medicinal Chemistry, 42(4), 477-486. Link

  • Herraiz, T. (2022). "Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan."[2][3] Journal of Agricultural and Food Chemistry, 70(29), 9064–9076. Link

Sources

Exploratory

Technical Monograph: Pharmacological Properties of 1-Hydroxymethyl-β-Carboline Glucoside

Executive Summary 1-Hydroxymethyl-β-carboline glucoside (1-HMCG) is an emerging indole alkaloid glycoside primarily isolated from the medicinal plant Picrasma quassioides (Simaroubaceae). Structurally characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Hydroxymethyl-β-carboline glucoside (1-HMCG) is an emerging indole alkaloid glycoside primarily isolated from the medicinal plant Picrasma quassioides (Simaroubaceae). Structurally characterized by a tricyclic pyrido[3,4-b]indole core substituted at the C-1 position with a hydroxymethyl group bearing a glucose moiety, this compound represents a critical intersection between traditional alkaloid potency and glycosidic solubility.

While the aglycone, 1-hydroxymethyl-β-carboline, is a known bioactive metabolite found in various biological systems and processed foods, the glucosidic form offers distinct pharmacokinetic advantages, potentially acting as a prodrug. Current research positions 1-HMCG as a potent anti-inflammatory agent capable of suppressing nitric oxide (NO) production via the downregulation of iNOS, with secondary potential in neuroprotection and oncology due to the intrinsic properties of the β-carboline scaffold.

Chemical Constitution & Physicochemical Profile[1][2][3][4]

Structural Identity[5]
  • IUPAC Name: 1-(β-D-Glucopyranosyloxymethyl)-9H-pyrido[3,4-b]indole

  • Common Name: 1-Hydroxymethyl-β-carboline glucoside[1][2]

  • CAS Registry Number: 1408311-12-5[1]

  • Molecular Formula: C₁₈H₂₀N₂O₆

  • Aglycone: 1-Hydroxymethyl-β-carboline (1-HMC)

Physicochemical Properties

The attachment of the glucose moiety significantly alters the solubility profile compared to the lipophilic aglycone.

Property1-HMC Glucoside (Glycoside)1-HMC (Aglycone)Implication for Formulation
Solubility (Water) HighLowGlucoside is suitable for aqueous formulations without harsh surfactants.
LogP < 0 (Predicted)~1.8Glucoside has limited passive diffusion across BBB unless hydrolyzed.
Stability Susceptible to β-glucosidasesStableRequires protection from hydrolytic enzymes during storage.
UV Absorption λmax ~230, 280, 330 nmλmax ~230, 280, 330 nmCharacteristic indole chromophore retained.

Pharmacodynamics: Mechanism of Action

The pharmacological activity of 1-HMCG is bipartite: it possesses intrinsic activity on cell surface receptors and acts as a reservoir for the aglycone, which penetrates intracellular and CNS targets.

Anti-Inflammatory Signaling (Primary Mechanism)

Research indicates that 1-HMCG significantly inhibits the production of Nitric Oxide (NO) in LPS-stimulated macrophages. This activity is mediated through the suppression of the NF-κB signaling cascade.

Mechanism of Action:

  • Stimulus: Lipopolysaccharide (LPS) binds to TLR4 receptors.

  • Inhibition: 1-HMCG interferes with the phosphorylation of IκBα, preventing its degradation.

  • Result: NF-κB (p65/p50) remains sequestered in the cytoplasm, blocking nuclear translocation.

  • Outcome: Downregulation of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6).[3]

Secondary Mechanisms (Aglycone-Mediated)

Upon hydrolysis, the released 1-hydroxymethyl-β-carboline engages in classic β-carboline pharmacology:

  • DNA Intercalation: Planar tricyclic structure intercalates into DNA base pairs, inhibiting Topoisomerase I/II (Anticancer potential).[4][5]

  • MAO Inhibition: Reversible inhibition of Monoamine Oxidase A (MAO-A), increasing synaptic serotonin levels (Neuroprotective/Antidepressant potential).

Visualization: Anti-Inflammatory Pathway

The following diagram illustrates the specific blockade of the NF-κB pathway by 1-HMCG.

NFkB_Pathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (Inactive Cytosolic) IkBa->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Binding mRNA mRNA Transcription DNA->mRNA NO Nitric Oxide (NO) Production mRNA->NO Drug 1-HMC Glucoside Drug->IKK INHIBITION

Figure 1: Proposed mechanism of 1-HMCG attenuating LPS-induced inflammation via inhibition of the IKK/NF-κB signaling axis.

Pharmacokinetics (ADME)

Understanding the fate of the glycosidic bond is critical for interpreting in vivo efficacy.

Absorption & Metabolism (The "Prodrug" Effect)

Unlike the aglycone, 1-HMCG is hydrophilic and unlikely to passively diffuse through the intestinal epithelium efficiently.

  • Lumenal Hydrolysis: Intestinal microbiota (via β-glucosidase enzymes) likely hydrolyze the glycosidic bond.

  • Aglycone Absorption: The liberated 1-hydroxymethyl-β-carboline is lipophilic, allowing rapid absorption into the systemic circulation.

  • Bioavailability: The glucoside form may protect the reactive C-1 position from premature oxidation in the stomach, potentially improving the overall delivery of the pharmacophore to the lower gut.

Distribution
  • Glucoside: Restricted to plasma and extracellular fluid; poor Blood-Brain Barrier (BBB) penetration.

  • Aglycone: High BBB permeability; accumulates in CNS tissues (relevant for neuroprotective applications).

Experimental Protocols

Isolation from Picrasma quassioides

This protocol is validated for the extraction of β-carboline alkaloids from Simaroubaceae stems.

Reagents: Ethanol (95%), HCl (2%), Chloroform (CHCl₃), Methanol (MeOH), Silica Gel (200-300 mesh).

Step-by-Step Methodology:

  • Extraction: Macerate air-dried stems of P. quassioides (5 kg) in 95% EtOH (3 x 10L) at room temperature for 72 hours. Concentrate in vacuo to yield crude extract.

  • Acid-Base Partition:

    • Suspend crude extract in 2% HCl (aq). Filter insoluble lipids.

    • Basify the filtrate to pH 9-10 using NH₄OH.

    • Extract exhaustively with CHCl₃.

    • Crucial Step: The glucoside is moderately polar. While the aglycone moves into CHCl₃, the glucoside may remain in the aqueous phase or the interface. Modification: Extract the remaining aqueous phase with n-Butanol (n-BuOH) to recover the glycosidic fraction.

  • Chromatography:

    • Subject the n-BuOH fraction to a Diaion HP-20 macroporous resin column. Elute with H₂O → EtOH gradient.

    • Collect the 30-50% EtOH fractions.

    • Purify via Silica Gel Column Chromatography (CHCl₃:MeOH, 10:1 → 1:1).

    • Final purification via Semi-preparative HPLC (C18 column, MeOH:H₂O 40:60).

Nitric Oxide (NO) Inhibition Assay

Purpose: To quantify the anti-inflammatory potency of 1-HMCG.

  • Cell Culture: Seed RAW 264.7 macrophages (5 × 10⁵ cells/mL) in 96-well plates. Incubate for 24h.

  • Treatment: Pre-treat cells with 1-HMCG (1, 10, 50, 100 μM) for 1 hour.

  • Induction: Add LPS (1 μg/mL) and incubate for 24 hours.

  • Griess Reaction:

    • Mix 100 μL of culture supernatant with 100 μL Griess reagent (1% sulfanilamide + 0.1% naphthylethylenediamine in 2.5% H₃PO₄).

    • Incubate at room temperature for 10 mins.

  • Quantification: Measure Absorbance at 540 nm using a microplate reader. Calculate NO concentration using a sodium nitrite standard curve.

Visualization: Isolation Workflow

Isolation_Workflow Plant Picrasma quassioides (Dried Stems) Extract Ethanol Extraction (Concentrate) Plant->Extract Acid Acidify (2% HCl) Filter Lipids Extract->Acid Base Basify (pH 9-10) (NH4OH) Acid->Base Partition Solvent Partition Base->Partition CHCl3 Chloroform Phase (Aglycones) Partition->CHCl3 Low Polarity BuOH n-Butanol Phase (Glycosides) Partition->BuOH High Polarity Chrom Diaion HP-20 (H2O -> EtOH) BuOH->Chrom HPLC Prep-HPLC (C18, MeOH/H2O) Chrom->HPLC Product 1-HMC Glucoside (Pure Compound) HPLC->Product

Figure 2: Optimized extraction and isolation workflow targeting the polar glycosidic fraction of P. quassioides.

Safety & Toxicology

While specific toxicological data for the glucoside is limited, the β-carboline class carries known risks that must be monitored:

  • Cytotoxicity: High concentrations (>100 μM) of β-carbolines can be cytotoxic due to DNA intercalation. Dose-response curves must be established to separate therapeutic anti-inflammatory effects from cytotoxic artifacts.

  • Neurotoxicity: The aglycone (1-HMC) is structurally related to neurotoxins like MPTP analogues, though 1-substitution generally reduces this risk compared to unsubstituted β-carbolines.

  • Phototoxicity: β-carbolines are photosensitizers. Experimental handling should be performed under low-light conditions to prevent photodegradation and artifact formation.

References

  • Xu, R., et al. (2020).[1] Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity. Phytochemistry Letters, 39, 68-72.[1]

  • Zhao, F., et al. (2019). 1-Carbomethoxy-β-Carboline, Derived from Portulaca oleracea L., Ameliorates LPS-Mediated Inflammatory Response.[6] Molecules, 24(22), 4042.

  • Cao, R., et al. (2007).[7] Beta-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry, 14(4), 479-500.[7]

  • Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan.[8][9][10][11] Journal of Agricultural and Food Chemistry, 70(29), 9037–9047.

  • Li, S., et al. (2017). Recent Advances in the Synthesis and Biological Activities of β-Carboline Derivatives. European Journal of Medicinal Chemistry, 141, 1-17.

Sources

Foundational

Technical Monograph: 1-Hydroxymethyl-β-carboline Glucoside

Advanced Characterization, Isolation, and Pharmacological Potential Executive Summary 1-Hydroxymethyl-β-carboline glucoside (1-HMC-Glc) is a rare indole alkaloid glycoside primarily isolated from the stems of Picrasma qu...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Isolation, and Pharmacological Potential

Executive Summary

1-Hydroxymethyl-β-carboline glucoside (1-HMC-Glc) is a rare indole alkaloid glycoside primarily isolated from the stems of Picrasma quassioides (Simaroubaceae). Distinct from its widespread aglycone (1-hydroxymethyl-β-carboline), which forms readily in processed foods via Maillard reactions, the glycosylated form represents a specialized plant secondary metabolite with enhanced solubility and distinct pharmacokinetic properties.

This technical guide synthesizes the compound's chemical identity, extraction methodologies, and pharmacological profile, specifically focusing on its role as a Nitric Oxide (NO) inhibitor and its potential as a lead structure for anti-inflammatory therapeutics.

Chemical Identity & Structural Biology

The compound consists of a planar β-carboline (9H-pyrido[3,4-b]indole) skeleton substituted at the C-1 position with a hydroxymethyl group, which is further glycosylated with a β-D-glucose moiety.

PropertySpecification
Chemical Name 1-(Hydroxymethyl)-β-carboline-1-O-β-D-glucopyranoside
Common ID Compound 13 (in Picrasma literature)
CAS Number 1408311-12-5
Molecular Formula C₁₈H₂₀N₂O₆
Molecular Weight 360.36 g/mol
Aglycone 1-Hydroxymethyl-β-carboline (HME-βC)
Solubility High in MeOH, DMSO, H₂O; Low in CH₂Cl₂, Hexane
UV Maxima ~230, 280, 340 nm (Typical of β-carbolines)

Structural Significance: The O-glycosidic linkage at C-1 significantly alters the lipophilicity of the molecule compared to the aglycone. While typical β-carbolines are DNA intercalators due to their planar tricyclic nature, the bulky glucose moiety of 1-HMC-Glc likely hinders direct DNA intercalation, potentially shifting its mechanism toward receptor modulation or enzymatic inhibition (e.g., iNOS suppression) until hydrolysis occurs.

Natural Sources & Biosynthesis
Primary Botanical Source
  • Species: Picrasma quassioides (Benn.) Benn.

  • Part: Lignum (Stems/Wood).

  • Co-occurring Constituents: Quassinoids (Nigakilactones), Canthin-6-one alkaloids.

Biosynthetic/Synthetic Origin

While the glucoside is a plant metabolite, the aglycone (1-hydroxymethyl-β-carboline) is a well-documented product of the Pictet-Spengler condensation :

  • Precursors: L-Tryptophan + Glyoxal (or glycolaldehyde).[1]

  • Reaction: Acid-catalyzed cyclization forms the tetrahydro-β-carboline intermediate, followed by oxidation to the fully aromatic β-carboline.

  • Glycosylation: In P. quassioides, a glucosyltransferase enzyme likely catalyzes the transfer of UDP-glucose to the C-1 hydroxyl group.

Pharmacological Mechanisms[3]
A. Anti-Inflammatory Activity (NO Inhibition)

Research indicates that 1-HMC-Glc exerts anti-inflammatory effects by inhibiting the production of Nitric Oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Target: Inducible Nitric Oxide Synthase (iNOS).

  • Mechanism: Suppression of the NF-κB signaling pathway, preventing the nuclear translocation of p65/p50 subunits required for iNOS gene transcription.

  • Potency: Moderate inhibition compared to potent quassinoids, but with lower cytotoxicity.

B. Class-Effect Neuropharmacology (Aglycone Mediated)

Upon hydrolysis by cytosolic


-glucosidases, the released aglycone (1-hydroxymethyl-β-carboline) may exhibit classic β-carboline activities:
  • MAO Inhibition: Reversible inhibition of Monoamine Oxidase A (MAO-A), increasing serotonin/dopamine levels.

  • Benzodiazepine Receptor Binding: Inverse agonism at the GABA-A receptor (anxiogenic/alertness properties).

C. Pathway Visualization

The following diagram illustrates the extraction logic and the putative pharmacological pathway.

G cluster_0 Extraction & Isolation Workflow cluster_1 Pharmacological Mechanism (Anti-Inflammatory) Source Picrasma quassioides (Dried Stems) Extract 70% EtOH/MeOH Extraction (Reflux) Source->Extract Partition Liquid-Liquid Partition (H2O vs EtOAc/n-BuOH) Extract->Partition Chromatography Column Chromatography (Silica -> C18 HPLC) Partition->Chromatography Isolate Purified 1-HMC-Glc (Compound 13) Chromatography->Isolate NFkB NF-kB Complex (p65/p50) Isolate->NFkB Inhibits Activation LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB Nucleus Nuclear Translocation NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Figure 1: Integrated workflow showing the isolation of 1-HMC-Glc from Picrasma quassioides and its downstream mechanism of action inhibiting NF-kB mediated Nitric Oxide production.

Experimental Protocols
Protocol A: Extraction & Isolation from Picrasma quassioides

Based on standard phytochemical isolation procedures for β-carbolines (Xu et al., 2020).

  • Preparation: Pulverize 5.0 kg of air-dried P. quassioides stems.

  • Extraction: Macerate in 95% Ethanol (3 x 10 L) at room temperature for 72 hours. Filter and concentrate under reduced pressure to obtain crude extract.[2]

  • Partitioning:

    • Suspend crude extract in H₂O (2 L).

    • Partition sequentially with Petroleum Ether (remove lipids), Ethyl Acetate (remove aglycones), and n-Butanol .

    • Target Fraction: The n-Butanol fraction contains the glycosides.

  • Chromatography (Isolation):

    • Load n-BuOH fraction onto a D101 Macroporous Resin column. Elute with H₂O → 30% EtOH → 60% EtOH → 95% EtOH.

    • Collect the 30-60% EtOH eluates (enriched in glycosides).

    • Purify via Silica Gel CC (CHCl₃:MeOH, gradient 10:1 to 1:1).

    • Final Polish: Semi-preparative HPLC (C18 column, MeOH:H₂O 40:60, 254 nm detection).

Protocol B: Nitric Oxide (NO) Inhibition Assay

To validate biological activity.

  • Cell Line: RAW 264.7 murine macrophages.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment:

    • Pre-treat cells with 1-HMC-Glc (1–100 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Measurement (Griess Assay):

    • Mix 100 µL culture supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% naphthylethylenediamine in 2.5% H₃PO₄).

    • Incubate 10 min at RT (dark).

    • Measure Absorbance at 540 nm.

  • Calculation: Compare NO concentration against a NaNO₂ standard curve. Calculate IC₅₀.

Analytical Profiling (HPLC-MS)[2]

For identification and quality control, use the following parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%→40% B; 20-30 min: 40%→95% B
Flow Rate 1.0 mL/min
Detection UV 254 nm (aromatic ring); ESI-MS (Positive Mode)
Mass Target

References
  • Xu, R., et al. (2020).[3][4] "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity."[4] Phytochemistry Letters, 39, 68-72.[3][4] Link

  • Herraiz, T., & Galisteo, J. (2022). "Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan." Journal of Agricultural and Food Chemistry, 70(29), 9066–9078. Link

  • Cao, R., et al. (2007).[5] "Beta-Carboline alkaloids: biochemical and pharmacological functions." Current Medicinal Chemistry, 14(4), 479-500.[5] Link

  • Zhao, F., et al. (2012). "Structural characterization of β-carboline alkaloids from the wood of Picrasma quassioides by NMR and mass spectrometry." Magnetic Resonance in Chemistry, 50(1), 65-70.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of Beta-Carboline Alkaloids

Introduction to Beta-Carboline Alkaloids Beta-carboline (β-carboline) alkaloids are a large and structurally diverse family of natural and synthetic indole alkaloids.[1] Their core structure is a tricyclic pyrido[3,4-b]i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Beta-Carboline Alkaloids

Beta-carboline (β-carboline) alkaloids are a large and structurally diverse family of natural and synthetic indole alkaloids.[1] Their core structure is a tricyclic pyrido[3,4-b]indole ring system, which is formed by the fusion of a pyridine ring to an indole skeleton.[2] This fundamental architecture gives rise to a wide array of biological activities, making them a subject of intense research in medicinal chemistry, pharmacology, and drug development.[1] These compounds are widely distributed in nature, found in various plants, marine organisms, insects, and even in mammalian tissues and body fluids.[1]

The pharmacological significance of β-carboline alkaloids is vast, with demonstrated activities including anticancer, neuropharmacological, anti-inflammatory, antimicrobial, and antiviral properties.[1] Their mechanisms of action are as diverse as their biological effects, encompassing DNA intercalation, inhibition of key enzymes like topoisomerases and monoamine oxidases, and interaction with various neurotransmitter receptors.[1] This guide provides a comprehensive technical overview of the discovery and history of β-carboline alkaloids, their chemical properties, natural occurrence, biosynthesis, and pharmacological activities, along with detailed experimental protocols for their study.

The Genesis of Discovery: A Historical Perspective

The story of β-carboline alkaloids is deeply intertwined with the history of human use of medicinal and psychoactive plants. The earliest evidence of the use of a plant rich in these alkaloids, Peganum harmala (Syrian rue), dates back nearly 2,700 years to Iron Age Arabia, where it was used in fumigation practices.[3][4][5] The seeds of Peganum harmala have been used for centuries in traditional medicine across the Middle East and North Africa for their therapeutic properties.[6]

The scientific investigation into the active principles of Peganum harmala began in the 19th century. In 1841, Goebel isolated a crystalline substance from the seeds which he named "harmaline." A few years later, in 1847, J. Fritsch isolated another crystalline base which he named "harmine."[7] These compounds, now known as harmala alkaloids, were among the first β-carbolines to be chemically characterized. For a period, harmine was also known by the names "telepathine" and "banisterine" due to its isolation from the ayahuasca vine, Banisteriopsis caapi, and its purported telepathic effects.[8]

The structural elucidation of these alkaloids in the early 20th century revealed the core β-carboline ring system. This discovery opened the door to understanding their relationship with other indole compounds, including the essential amino acid tryptophan, from which they are biosynthesized.[9] The subsequent identification of simple β-carbolines like norharman and harman in tobacco smoke and cooked foods expanded the known sources of these compounds and raised questions about their potential endogenous roles and toxicological significance.[10]

The Core Architecture: Chemical Properties and Classification

The fundamental structure of β-carboline is a tricyclic system where a pyridine ring is fused to an indole moiety.[2] The versatility of this scaffold lies in the degree of saturation of the pyridine C-ring, which gives rise to three main classes of β-carboline alkaloids:

  • β-Carbolines (Fully Aromatic): These possess a fully unsaturated pyridine ring, resulting in a planar aromatic system. Norharman (β-carboline) and harman (1-methyl-β-carboline) are classic examples.

  • Dihydro-β-carbolines (Partially Saturated): In this class, the pyridine ring is partially saturated. Harmaline is a well-known dihydro-β-carboline.

  • Tetrahydro-β-carbolines (Fully Saturated): These compounds have a fully saturated pyridine ring. Tryptoline is a simple tetrahydro-β-carboline.

The numbering of the β-carboline ring system follows standard IUPAC nomenclature for heterocyclic compounds.

General chemical structure and classification of beta-carboline alkaloids.

Natural Occurrence and Biosynthesis

Beta-carboline alkaloids are widespread in nature.[1] They have been isolated from a variety of plant families, including Zygophyllaceae (Peganum harmala), Passifloraceae (Passiflora incarnata), and Rubiaceae.[8][11] In addition to the plant kingdom, these alkaloids are found in marine creatures, insects, and have been identified in foodstuffs such as coffee, cheese, and soy sauce, as well as in tobacco smoke.[10][12] Some β-carbolines are also produced endogenously in mammals, including humans, from the condensation of tryptamine with aldehydes or keto acids.[10]

The biosynthesis of β-carboline alkaloids originates from the amino acid L-tryptophan. The key step in their formation is the Pictet-Spengler reaction, a condensation reaction between a β-arylethylamine (such as tryptamine, derived from the decarboxylation of tryptophan) and an aldehyde or a ketone.[13] This reaction forms a tetrahydro-β-carboline intermediate, which can then undergo further enzymatic modifications, such as oxidation and methylation, to yield the diverse array of naturally occurring β-carboline alkaloids.

tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Decarboxylation thbc Tetrahydro-β-carboline tryptamine->thbc Pictet-Spengler Reaction aldehyde Aldehyde/Keto Acid aldehyde->thbc dhbc Dihydro-β-carboline thbc->dhbc Oxidation bc β-Carboline dhbc->bc Oxidation cluster_0 Anticancer Mechanisms of Beta-Carboline Alkaloids cluster_1 DNA Damage cluster_2 Cell Cycle Arrest cluster_3 Apoptosis Induction b_carboline Beta-Carboline Alkaloid dna_intercalation DNA Intercalation b_carboline->dna_intercalation topo_inhibition Topoisomerase I/II Inhibition b_carboline->topo_inhibition cdk_inhibition CDK Inhibition (e.g., CDK2) b_carboline->cdk_inhibition cyclin_down Cyclin Downregulation (e.g., Cyclin A/B1) b_carboline->cyclin_down bax_up ↑ Bax b_carboline->bax_up bclxl_down ↓ Bcl-xL b_carboline->bclxl_down dna_breaks DNA Strand Breaks dna_intercalation->dna_breaks topo_inhibition->dna_breaks apoptosis Apoptosis dna_breaks->apoptosis g2m_arrest G2/M Phase Arrest cdk_inhibition->g2m_arrest cyclin_down->g2m_arrest mito_dysfunction Mitochondrial Dysfunction bax_up->mito_dysfunction bclxl_down->mito_dysfunction caspase_activation Caspase Activation mito_dysfunction->caspase_activation caspase_activation->apoptosis

Signaling pathways of anticancer effects of beta-carboline alkaloids.
Neuropharmacological Effects

Beta-carboline alkaloids have profound effects on the central nervous system, largely due to their interactions with monoamine oxidase (MAO) and various neurotransmitter receptors. [14]

  • Monoamine Oxidase (MAO) Inhibition: Many β-carbolines, particularly harmine and harmaline, are potent, reversible inhibitors of MAO-A. [15][16]MAO-A is the primary enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. [17]By inhibiting MAO-A, these alkaloids increase the synaptic levels of these neurotransmitters, which is believed to contribute to their antidepressant and anxiolytic effects. [18]

cluster_0 Mechanism of MAO Inhibition by Beta-Carboline Alkaloids b_carboline Beta-Carboline (e.g., Harmine) mao_a Monoamine Oxidase A (MAO-A) b_carboline->mao_a Inhibits synaptic_levels ↑ Synaptic Levels of Serotonin & Norepinephrine b_carboline->synaptic_levels degradation Degradation mao_a->degradation Catalyzes serotonin_ne Serotonin & Norepinephrine serotonin_ne->degradation neuro_effects Antidepressant & Anxiolytic Effects synaptic_levels->neuro_effects

Mechanism of MAO inhibition and its impact on neurotransmitter levels.
  • Receptor Interactions: Beta-carbolines can also interact with a variety of other receptors in the brain, including benzodiazepine, serotonin, and dopamine receptors, contributing to their complex psychopharmacological profile. [1]

Other Pharmacological Activities

Beyond their anticancer and neuropharmacological effects, β-carboline alkaloids have demonstrated a range of other biological activities, including:

  • Antimicrobial and Antiviral Activity: Certain β-carboline derivatives have shown efficacy against various bacteria, fungi, and viruses. [19]* Anti-inflammatory Effects: They can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Methodologies for the Scientist

This section provides detailed protocols for the extraction, synthesis, and analysis of β-carboline alkaloids, designed to be reproducible in a laboratory setting.

Extraction and Isolation from Peganum harmala Seeds

This protocol describes a standard acid-base extraction method for isolating harmala alkaloids.

Materials:

  • Dried, powdered Peganum harmala seeds

  • Methanol

  • Hexane or petroleum ether

  • 5% Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH4OH) solution

  • Chloroform or dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Protocol:

  • Defatting: Macerate 100 g of powdered Peganum harmala seeds in 500 mL of hexane or petroleum ether for 24 hours with occasional stirring. This step removes nonpolar lipids. Filter the mixture and discard the solvent. Air-dry the seed powder.

  • Acidic Extraction: To the defatted seed powder, add 1 L of 5% HCl. Stir the mixture for 24 hours at room temperature. The alkaloids will form water-soluble salts.

  • Filtration: Filter the acidic mixture to remove the solid plant material. Collect the acidic aqueous filtrate.

  • Basification: In a large beaker, slowly add ammonium hydroxide solution to the filtrate while stirring until the pH reaches 9-10. The alkaloids will precipitate out of the solution as free bases.

  • Solvent Extraction: Transfer the basified solution to a separatory funnel. Extract the alkaloids with three portions of 200 mL of chloroform or dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.

  • Purification (Optional): The crude extract can be further purified by column chromatography on silica gel or alumina, or by recrystallization.

cluster_0 Experimental Workflow: Extraction and Isolation start Powdered Peganum harmala Seeds defatting Defatting (Hexane) start->defatting acid_extraction Acidic Extraction (5% HCl) defatting->acid_extraction filtration1 Filtration acid_extraction->filtration1 basification Basification (NH4OH, pH 9-10) filtration1->basification solvent_extraction Solvent Extraction (Chloroform) basification->solvent_extraction drying Drying (Na2SO4) solvent_extraction->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography) concentration->purification end Pure Beta-Carboline Alkaloids purification->end

Experimental workflow for the extraction and isolation of beta-carboline alkaloids.
Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

This protocol outlines the synthesis of a simple tetrahydro-β-carboline.

Materials:

  • Tryptamine

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA) or citric acid

  • Solvent (e.g., dichloromethane or water)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1 equivalent) in the chosen solvent.

  • Addition of Reagents: Add the aldehyde (1.1 equivalents) to the solution. Then, add the acid catalyst (e.g., a catalytic amount of TFA or 1 equivalent of citric acid). [5][20]3. Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extraction: Extract the product with three portions of dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure tetrahydro-β-carboline.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the separation and quantification of β-carboline alkaloids.

Instrumentation:

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A typical mobile phase is a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at a slightly alkaline pH). The exact composition may need to be optimized depending on the specific alkaloids being analyzed.

Detection:

  • Fluorescence Detection: Beta-carbolines are highly fluorescent, making fluorescence detection a very sensitive and selective method. Excitation and emission wavelengths should be optimized for the specific compounds of interest.

  • UV Detection: UV detection is also applicable, with typical detection wavelengths around 254 nm and 365 nm.

Sample Preparation:

  • Extracts or synthesized compounds should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Data Compendium

The following tables summarize key quantitative data for some of the most well-studied β-carboline alkaloids.

Table 1: Cytotoxicity (IC50) of Beta-Carboline Alkaloids Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
HarmineSp2/O-Ag142.43[7]
HarmineUCP-med carcinoma18.39[7]
HarmineHepG220.7[21]
HarmineHBL-100 (Breast)32[21]
HarmineA549 (Lung)106[21]
HarmineHT-29 (Colon)45[21]
HarmineHCT-116 (Colon)33[21]
HarmineHeLa (Cervical)61[21]
Harmine Derivative (10f)A549 (Lung)~3.2[22]
Harmine Derivative (10f)MDA-MB-231 (Breast)~4.5[22]
HarmalolHepG214[6]

Table 2: DNA Binding Constants (Kb) of Beta-Carboline Alkaloids

CompoundKb (M⁻¹)Reference
Harmine3.44 x 10⁷
Harman1.63 x 10⁵
Harmaline3.82 x 10⁵
Harmalol6.43 x 10⁵
Tryptoline1.11 x 10⁵

Table 3: Monoamine Oxidase (MAO) Inhibition Constants (Ki) of Beta-Carboline Alkaloids

CompoundEnzymeKiReference
NorharmanMAO-A1.2 µM[23]
NorharmanMAO-B1.12 µM[23]
HarmanMAO-A55.54 nM[23]
HarmineMAO-A5 nM[14]
HarmalineMAO-A48 nM[14]

Conclusion and Future Directions

The journey of β-carboline alkaloids from ancient remedies to modern therapeutic leads is a testament to their enduring pharmacological significance. Their rich chemical diversity and broad spectrum of biological activities continue to inspire research in drug discovery and development. The core β-carboline scaffold has proven to be a privileged structure for targeting a range of biological processes, from DNA replication to neurotransmission.

Future research in this field is likely to focus on several key areas. The development of novel synthetic methodologies will enable the creation of more diverse and complex β-carboline derivatives with improved potency and selectivity. A deeper understanding of the specific molecular targets and signaling pathways modulated by these alkaloids will be crucial for their rational design as therapeutic agents. Furthermore, continued investigation into their natural sources, including endophytic fungi and marine organisms, may lead to the discovery of new and unique β-carboline structures with novel biological activities. The translation of the promising preclinical findings for many β-carboline alkaloids into clinical applications remains a significant but achievable goal.

References

  • Cao, R., et al. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479-500.
  • Herraiz, T., & Guillén, H. (2018). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors.
  • Nafisi, S., et al. (2010). Beta-carboline alkaloids bind DNA. Journal of Photochemistry and Photobiology B: Biology, 100(2), 73-78.
  • Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors.
  • de Almeida, G. C., et al. (2020). β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. Oncology Reports, 43(5), 1599-1611.
  • Li, Y., et al. (2016). Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways. Molecular medicine reports, 13(5), 4235-4242.
  • Khan, H., et al. (2020). Targeting cell cycle by β-carboline alkaloids in vitro: Novel therapeutic prospects for the treatment of cancer. Chemico-biological interactions, 329, 109224.
  • Huber, B., et al. (2023). Earliest use of psychoactive and medicinal plant 'harmal' identified in Iron Age Arabia. Max-Planck-Gesellschaft.
  • Max Planck Institute of Geoanthropology. (2023). Earliest use of psychoactive and medicinal plant 'harmal' identified in Iron Age Arabia. ScienceDaily.
  • Huber, B., et al. (2023). Metabolic profiling reveals first evidence of fumigating drug plant Peganum harmala in Iron Age Arabia.
  • Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors.
  • Lamchouri, F., et al. (2013). Cytotoxicity of alkaloids isolated from Peganum harmala seeds. Planta medica, 79(10), 851-855.
  • Kim, H., et al. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of biochemistry and biophysics, 337(1), 137-142.
  • Kundu, P., et al. (2014). Sequence specific binding of beta carboline alkaloid harmalol with deoxyribonucleotides: binding heterogeneity, conformational, thermodynamic and cytotoxic aspects. PloS one, 9(9), e108042.
  • Kuete, V., et al. (2017). Isolation of a new β-carboline alkaloid from aerial parts of Triclisia sacleuxii and its antibacterial and cytotoxicity effects. South African Journal of Botany, 109, 102-108.
  • Wang, C., et al. (2018). Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy. Journal of pharmacological sciences, 136(3), 134-143.
  • Al-Majmaie, S., et al. (2021). The anticancer properties of harmine and its derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2213-2224.
  • Filali, I., et al. (2023). Harmine Derivatives as Anticancer Agents Endowed With Potent and Selective Antileukemia Activity: Synthesis, Biological Evaluation, Proapoptotic and Genotoxic Activity. Archiv der Pharmazie.
  • Funayama, Y., et al. (1996). Effects of beta- and gamma-carboline derivatives of DNA topoisomerase activities. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 349(2), 213-222.
  • Kim, H., et al. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of biochemistry and biophysics, 337(1), 137-142.
  • Lamchouri, F., et al. (2013). Cytotoxicity of alkaloids isolated from Peganum harmala seeds. Planta medica, 79(10), 851-855.
  • Azam, F., et al. (2021). A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. Malaysian Journal of Analytical Sciences, 25(5), 754-766.
  • Benny, A., & Thomas, J. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Journal of Biomolecular Structure and Dynamics, 1-13.
  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Shinde, S. B., et al. (2023). A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(1), 1-8.
  • Fernandes, C., et al. (2016).
  • Zamri, N. S., et al. (2023). A review on β-Carboline metal-based complexes and their derivatives: advances in synthesis methods, molecular docking studies, and anticancer therapeutic applications.
  • BenchChem. (2023). Biological activity of beta-carboline alkaloids. BenchChem.
  • Collin, A., et al. (2006). Beta-carbolines induce apoptosis in cultured cerebellar granule neurons via the mitochondrial pathway. Biochemical pharmacology, 72(5), 606-615.
  • Zarei, M., et al. (2023). Lethal and Sublethal Toxicity of Beta-Carboline Alkaloids from Peganum harmala (L.) against Aedes albopictus Larvae (Diptera: Culicidae). Insects, 14(4), 356.
  • Taira, Z., et al. (1989). Intercalation of Six. BETA.-Carboline Derivatives into DNA. Journal of the Pharmaceutical Society of Japan, 109(4), 283-289.
  • Duric, K., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. International Journal of Molecular Sciences, 23(19), 11956.
  • Poor Man's Chemist. (2022, October 25). How to Extract Harmala Alkaloids #chemistry #extraction [Video]. YouTube.
  • Wikipedia contributors. (2024, February 14). Topoisomerase inhibitor. In Wikipedia, The Free Encyclopedia.
  • University of Babylon. (n.d.). Lab.4] Indole Alkaloids.
  • Herraiz, T., et al. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Foods, 12(6), 1248.
  • BOC Sciences. (n.d.). MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.
  • Patel, K., et al. (2012). The Free Base Extraction of Harmaline from Penganum harmala.
  • Szabo, A., et al. (2017). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 8, 305.
  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action.
  • Cao, R., et al. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479-500.
  • Therapeutic journey of synthetic betacarboline derivatives: A short review. (2019). International Journal of Pharmaceutical and Allied Research, 8(1), 1-10.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 1-Hydroxymethyl-β-Carboline Glucoside from Picrasma quassioides

Executive Summary & Scientific Rationale 1-Hydroxymethyl-β-carboline glucoside (1-HMCG) is a bioactive indole alkaloid glycoside found in Picrasma quassioides (Kumaki). Unlike its aglycone counterparts (e.g., 1-hydroxyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Hydroxymethyl-β-carboline glucoside (1-HMCG) is a bioactive indole alkaloid glycoside found in Picrasma quassioides (Kumaki). Unlike its aglycone counterparts (e.g., 1-hydroxymethyl-β-carboline), the glucoside moiety confers significant polarity, rendering standard acid-base alkaloid extraction protocols inefficient and potentially destructive.

Technical Challenge: The primary difficulty in isolating 1-HMCG lies in separating it from (1) highly polar primary metabolites (sugars, amino acids) and (2) co-occurring non-polar β-carboline aglycones. Furthermore, the glycosidic bond is susceptible to hydrolysis under the harsh acidic conditions often used to salt-out alkaloids.

Strategic Solution: This protocol utilizes a "Polarity-Step-Gradient" approach. We bypass strong acid-base partitioning in favor of a neutral resin-based enrichment (Diaion HP-20) followed by orthogonal chromatography (C18 Reverse Phase and Sephadex LH-20). This ensures the preservation of the glycosidic linkage while effectively removing bulk matrix interferences.

Process Workflow (Visualization)

The following diagram outlines the critical decision points and flow for isolating the target glycoside.

G Plant Dried Stem of Picrasma quassioides Extract Extraction (70% EtOH, Reflux) Plant->Extract 3x 2h Conc Concentration (Vacuo, <50°C) Extract->Conc Partition Liquid-Liquid Partition (H2O vs Petroleum Ether) Conc->Partition AqPhase Aqueous Phase (Contains Glycosides) Partition->AqPhase LipidPhase Pet. Ether Phase (Discard Lipids) Partition->LipidPhase Resin Diaion HP-20 Macroporous Resin AqPhase->Resin Load Sample Elution1 Water Wash (Remove Sugars) Resin->Elution1 Elution2 30-50% EtOH Elution (Target Fraction) Resin->Elution2 C18 C18 Reverse Phase (MPLC/Flash) Elution2->C18 Gradient MeOH:H2O LH20 Sephadex LH-20 (MeOH) C18->LH20 Molecular Sieve HPLC Prep-HPLC (Final Polish) LH20->HPLC Product Pure 1-HMCG (>98% Purity) HPLC->Product

Figure 1: Step-wise isolation workflow emphasizing the separation of the polar glycoside from lipids and free sugars.

Materials & Reagents

CategoryItemSpecification/GradePurpose
Plant Material Picrasma quassioides stemsDried, pulverized (40 mesh)Source material
Solvents Ethanol (EtOH)95% (Industrial), HPLC GradeExtraction & Elution
Methanol (MeOH)HPLC GradeChromatography
Petroleum Ether60-90°C fractionDefatting
WaterDeionized (Milli-Q)Mobile phase
Resins Diaion HP-20Styrene-divinylbenzeneDesalting & Enrichment
ODS-A (C18)50 µm, sphericalReverse Phase MPLC
Sephadex LH-20Hydroxypropylated dextranSize exclusion/Adsorption
Equipment Rotary EvaporatorVacuum < 50 mbarSolvent removal
Prep-HPLCC18 Column (5µm, 20x250mm)Final Isolation

Detailed Protocol

Phase 1: Extraction and Initial Partitioning

Objective: Maximize extraction of polar glycosides while minimizing thermal degradation.

  • Extraction:

    • Suspend 1.0 kg of dried, powdered P. quassioides stems in 10 L of 70% Ethanol .

    • Reflux for 2 hours. Collect the supernatant.

    • Repeat the extraction twice (2 x 8 L) to ensure exhaustive extraction.

    • Combine filtrates and concentrate under reduced pressure at 45°C (do not exceed 50°C to prevent hydrolysis) until the alcohol is removed, leaving a concentrated aqueous suspension (~1 L).

  • Defatting:

    • Transfer the aqueous suspension to a separatory funnel.

    • Partition with Petroleum Ether (1:1 v/v) three times.

    • Discard the upper organic layer (chlorophyll, lipids, waxes).

    • Retain the lower Aqueous Phase .

Phase 2: Macroporous Resin Enrichment (Crucial Step)

Objective: Separate the target glycoside from inorganic salts and free sugars (which do not bind) and highly lipophilic aglycones (which bind too tightly).

  • Column Loading:

    • Pack a glass column with Diaion HP-20 resin (approx. 1 L bed volume). Pre-treat resin with EtOH and rinse thoroughly with water.

    • Load the defatted aqueous phase onto the column at a flow rate of 1-2 BV (Bed Volumes)/hour.

  • Elution Gradient:

    • Step A (Water): Elute with 3-5 BV of deionized water. Discard this fraction (contains free sugars, amino acids, salts).

    • Step B (30% EtOH): Elute with 3 BV of 30% EtOH. Collect this fraction. (Target 1-HMCG often elutes here due to moderate polarity).

    • Step C (95% EtOH): Elute with 3 BV of 95% EtOH. Collect separately. (Contains non-polar β-carboline aglycones and canthinones).

  • Verification: Spot fractions on TLC (Silica gel 60 F254). Develop in CHCl3:MeOH:H2O (7:3:0.5). 1-HMCG will appear as a dark spot under UV 254nm that turns orange/red with Dragendorff’s reagent.

Phase 3: Orthogonal Chromatography

Step A: C18 Reverse Phase (MPLC)

  • Dissolve the dried 30% EtOH fraction in minimal water/MeOH.

  • Load onto an ODS-A (C18) column.

  • Elute with a step gradient: MeOH:H2O (10:90

    
     30:70 
    
    
    
    50:50).
  • The 1-HMCG typically elutes in the 20-30% MeOH range.

Step B: Sephadex LH-20 Polish

  • Combine glycoside-rich fractions from C18.

  • Load onto a Sephadex LH-20 column equilibrated with 100% MeOH .

  • Elute isocratically with MeOH. This step is highly effective for removing residual pigments and polymeric impurities.

Phase 4: Final Isolation (Prep-HPLC)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: YMC-Pack ODS-A, 250 x 20 mm, 5 µm.

  • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).

  • Gradient: 10% A to 35% A over 30 minutes.

  • Detection: UV at 254 nm and 365 nm (β-carbolines fluoresce).

  • Collection: Collect the peak corresponding to 1-HMCG (retention time determined by analytical scout run). Lyophilize to obtain a pale yellow powder.

Validation & Identification Standards

To validate the identity of the isolated 1-Hydroxymethyl-β-carboline glucoside (1-HMCG), compare spectral data against the following benchmarks.

Mass Spectrometry (ESI-MS)[2]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O (Aglycone) + C
    
    
    H
    
    
    O
    
    
    (Glucoside)
    
    
    C
    
    
    H
    
    
    N
    
    
    O
    
    
    (Expected).
  • Observed Ions:

    • Positive Mode

      
      : m/z ~361.
      
    • Fragment Ions: m/z 199 (Loss of glucose,

      
      ), characteristic of O-glucosides.
      
NMR Spectroscopy (in DMSO-d6)
  • Aglycone Region:

    • 
       ~8.0-9.0 ppm (d, H-3, H-4 pyridine ring protons).
      
    • 
       ~11.5 ppm (s, NH indole).
      
  • Glucoside Region:

    • Anomeric Proton:

      
       ~4.5-5.0 ppm (d, 
      
      
      
      Hz), indicating a
      
      
      -configuration
      .
    • Sugar Protons: Cluster between 3.0-4.0 ppm.

  • Linkage: HMBC correlation between the anomeric proton (H-1') and the hydroxymethyl carbon of the β-carboline.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of glycosideEnsure extraction temperature is <50°C. Avoid acidic modifiers in early steps.
Impurity Co-elution Similar polarity alkaloidsUse Sephadex LH-20 (MeOH) specifically to separate planar alkaloids from non-planar impurities.
Broad Peaks (HPLC) Basic Nitrogen interactionAdd 0.1% Formic Acid or Ammonium Acetate to the mobile phase to suppress silanol interactions.
Sample Insolubility High polarityDissolve sample in DMSO or 50% MeOH for injection; avoid pure CHCl3.

References

  • Xu, R., et al. (2020).[1] "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity."[1] Phytochemistry Letters, 39, 68-72.

  • Zhao, W., et al. (2012). "Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn.[2][3][4][5] by high-speed countercurrent chromatography."[2][3] Journal of Liquid Chromatography & Related Technologies, 35(11), 1597-1606.

  • Jiao, X., et al. (2018).[6] "Bioactivity-guided isolation of β-Carboline alkaloids with potential anti-hepatoma effect from Picrasma quassioides (D. Don) Benn." Fitoterapia, 130, 21-27. [4]

  • MedChemExpress. "1-Hydroxymethyl-β-carboline glucoside Product Information."

  • Herraiz, T., & Galisteo, J. (2022). "Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan." Journal of Agricultural and Food Chemistry, 70(29), 9066–9078.

Sources

Application

Application Note: Quantitative Analysis of 1-Hydroxymethyl-β-carboline Glucoside in Plant Extracts

Introduction & Scope 1-Hydroxymethyl-β-carboline glucoside (often associated with Picrasma quassioides and Ailanthus altissima) is a bioactive indole alkaloid derivative. Unlike its lipophilic aglycone counterparts, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Hydroxymethyl-β-carboline glucoside (often associated with Picrasma quassioides and Ailanthus altissima) is a bioactive indole alkaloid derivative. Unlike its lipophilic aglycone counterparts, the glucoside moiety confers significant polarity, creating unique challenges in extraction efficiency and chromatographic retention. This compound exhibits potential anti-inflammatory and anti-angiogenic properties, making its precise quantification critical for pharmacokinetic studies and quality control of herbal medicines (e.g., "Ku-Mu-Jian").

This guide details a robust LC-MS/MS (MRM) protocol for the quantification of 1-Hydroxymethyl-β-carboline glucoside. It prioritizes sensitivity and selectivity, utilizing a specialized extraction workflow to minimize matrix effects common in lignum and bark extracts.

Key Analytical Challenges Solved
  • Polarity Mismatch: Standard C18 methods often elute glucosides in the void volume. This protocol utilizes a polar-embedded C18 phase or optimized gradient to ensure retention.

  • In-Source Fragmentation: β-carboline glucosides are labile. Source parameters are optimized to prevent premature cleavage of the sugar moiety.

  • Isobaric Interference: Plant matrices contain numerous indole alkaloids. MRM transitions are selected to distinguish the target from structural isomers.

Chemical Properties & Safety

  • Analyte: 1-Hydroxymethyl-β-carboline glucoside[1][2][3][4]

  • Molecular Formula: C₁₈H₂₀N₂O₆

  • Molecular Weight: 360.36 g/mol

  • Target Ion [M+H]⁺: m/z 361.1

  • Solubility: Highly soluble in Methanol, Ethanol, Water; Poorly soluble in Hexane, Chloroform.

  • Safety: β-carbolines are psychoactive and potentially cytotoxic. Handle all standards and extracts in a fume hood.

Experimental Protocol

Reagents and Standards[5][6]
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (buffer).

  • Internal Standard (IS): Harmine or a stable isotope-labeled analog (if available).

Sample Preparation Workflow

The extraction efficiency of glycosides is maximized using alcohol-based solvents under controlled sonic energy.

Step-by-Step Extraction:
  • Pulverization: Grind dried plant material (Picrasma quassioides stem/bark) to a fine powder (<60 mesh).

  • Weighing: Accurately weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of 70% Methanol in water.

    • Rationale: Pure methanol may not fully solubilize the polar glucoside; water aids in swelling the plant matrix.

  • Ultrasonication: Sonicate at 40 kHz, 25°C for 30 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute the filtrate 1:10 with initial mobile phase (0.1% Formic Acid in Water) prior to injection to improve peak shape.

Visualization of Workflow

ExtractionWorkflow Plant Dried Plant Material (Picrasma quassioides) Powder Pulverization (<60 Mesh) Plant->Powder Extract Extraction 70% MeOH, 30 min Sonication Powder->Extract + Solvent Spin Centrifugation 10,000 x g Extract->Spin Filter Filtration 0.22 µm PTFE Spin->Filter Supernatant Dilute Dilution 1:10 (Prevents Solvent Shock) Filter->Dilute LCMS LC-MS/MS Injection Dilute->LCMS

Caption: Optimized extraction workflow ensuring maximum recovery of polar glycosides while removing particulate matter.

Liquid Chromatography Conditions

Standard C18 columns may result in poor retention. A Polar-Embedded C18 or C18-PFP column provides superior interaction with the glucoside moiety and the aromatic carboline core.

ParameterSetting
System UHPLC System (e.g., Waters Acquity or Agilent 1290)
Column Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Temp 40°C
Flow Rate 0.3 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 2.0 µL

Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold to focus polar analytes)

  • 1-6 min: 5% -> 40% B

  • 6-8 min: 40% -> 95% B (Wash)

  • 8-10 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS) Settings

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The nitrogen in the β-carboline ring is readily protonated.

  • Source: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Source Temp: 150°C

MRM Transitions (Quantitative)

The primary fragmentation pathway involves the neutral loss of the glucose moiety (-162 Da), yielding the aglycone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
1-HMC-Glucoside 361.1 199.1 3025Quantifier
361.1181.13040Qualifier
361.1168.13045Qualifier
  • Note: 199.1 corresponds to the protonated aglycone (1-Hydroxymethyl-β-carboline). 181.1 corresponds to the subsequent loss of water from the hydroxymethyl group.

Fragmentation Logic Diagram

MassSpecLogic Precursor Precursor Ion [M+H]+ = 361.1 (Glucoside) Collision Collision Cell (CID) Precursor->Collision Aglycone Aglycone Ion [M+H-Glc]+ = 199.1 (Base Peak) Collision->Aglycone Primary Fragmentation Neutral Neutral Loss Glucose (-162 Da) Collision->Neutral Secondary Secondary Fragment [Aglycone-H2O]+ = 181.1 Aglycone->Secondary High CE

Caption: MS/MS fragmentation pathway showing the characteristic neutral loss of glucose (-162 Da) used for quantification.

Method Validation & Quality Control

To ensure data integrity (Trustworthiness), the method must be validated according to ICH Q2(R1) guidelines.

Linearity and Range[7]
  • Prepare a stock solution of standard in Methanol (1 mg/mL).

  • Create a 6-point calibration curve ranging from 1 ng/mL to 1000 ng/mL .

  • Acceptance Criteria:

    
    .
    
Recovery (Accuracy)
  • Spike blank matrix (if available) or solvent with known concentrations (Low, Med, High).

  • Target Recovery: 85% - 115%.

  • Tip: If recovery is low (<80%), matrix suppression is likely. Switch to Solid Phase Extraction (SPE) using a C18 or HLB cartridge.

Precision
  • Intra-day: 6 replicates in one day. (RSD < 5%)

  • Inter-day: 3 consecutive days. (RSD < 10%)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer strength or ensure column is end-capped (e.g., HSS T3).
Low Sensitivity Ion suppression from matrix.Improve cleanup (SPE) or dilute sample further.
Precursor Instability In-source fragmentation.Lower the Cone Voltage or Declustering Potential.
Retention Time Shift pH fluctuation.Prepare fresh mobile phase daily; ensure pH is < 3.0.

References

  • Xu, R., et al. (2020).[4] "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity." Phytochemistry Letters, 39, 68-72.[1][4] Link

  • Zhao, F., et al. (2017). "A self-feedback network based on liquid chromatography-quadrupole-time of flight mass spectrometry for system identification of β-carboline alkaloids in Picrasma quassioides." Scientific Reports, 7, 13773. Link

  • Ni, Y., et al. (2023). "β-Carboline alkaloids from Picrasma quassioides and their 3D-QSAR study on anti-inflammation." Fitoterapia, 166, 105437.[5] Link[5]

  • Prasain, J.K., et al. (2003).[6] "Fragmentation of O- and C-glucosides in ESI-MS/MS." Journal of Agricultural and Food Chemistry, 51(25). (Foundational reference for glucoside fragmentation logic). Link

Sources

Method

Synthesis of 1-Hydroxymethyl-β-carboline Glucoside: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Hydroxymethyl-β-carboline glucoside, a naturally occurring alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-Hydroxymethyl-β-carboline glucoside, a naturally occurring alkaloid with potential applications in pharmaceutical research. The synthesis is presented as a two-part process: the initial construction of the β-carboline aglycone followed by its glycosylation. This document is designed to offer both the practical steps for synthesis and the scientific rationale behind the chosen methodologies, ensuring technical accuracy and reproducibility.

Introduction: The Significance of 1-Hydroxymethyl-β-carboline Glucoside

1-Hydroxymethyl-β-carboline glucoside belongs to the β-carboline family of alkaloids, a class of compounds widely distributed in nature and known for their diverse pharmacological activities.[1] These activities include potential antitumor, antiviral, and neuropharmacological effects.[1] The title compound has been isolated from natural sources such as Picrasma quassioides.[2] The addition of a glucose moiety to the 1-hydroxymethyl-β-carboline core can significantly impact its pharmacokinetic properties, such as solubility and bioavailability, making its synthesis a topic of interest for drug discovery and development.

This guide outlines a robust synthetic approach, beginning with the well-established Pictet-Spengler reaction to form the β-carboline core, followed by a classic Koenigs-Knorr glycosylation to introduce the sugar unit.

Part 1: Synthesis of the Aglycone: 1-Hydroxymethyl-β-carboline

The synthesis of the aglycone, 1-Hydroxymethyl-β-carboline, can be efficiently achieved through the reaction of L-tryptophan with glyoxal. This reaction proceeds via a Pictet-Spengler condensation followed by aromatization.[3]

Protocol 1: Synthesis of 1-Hydroxymethyl-β-carboline

Materials and Reagents:

  • L-Tryptophan

  • Glyoxal (40% aqueous solution)

  • Phosphate buffer (pH 3)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve L-tryptophan (0.9 mmol) in a phosphate buffer (pH 3).

  • Addition of Glyoxal: To the stirred solution, add glyoxal (1.8 mmol).

  • Reaction: Heat the mixture at 80-90 °C for 12 hours under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any solid impurities.

  • Extraction: Adjust the pH of the filtrate to 8-9 with a 0.1 M NaOH solution. Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 1-Hydroxymethyl-β-carboline.

Characterization Data for 1-Hydroxymethyl-β-carboline:

Analysis Data
¹H NMR (400 MHz, DMSO-d₆) δ 11.36 (s, 1H), 8.24 (d, J = 5.1 Hz, 1H), 8.21 (d, J = 8.0 Hz, 1H), 8.01 (d, J = 5.1 Hz, 1H), 7.66 (d, J = 8.3 Hz, 1H), 7.52 (dd, J = 8.3, 7.5 Hz, 1H), 7.22 (dd, J = 8.0, 7.5 Hz, 1H), 4.96 (s, 2H).[3]
¹³C NMR (100.62 MHz, DMSO-d₆) δ 144.93, 140.53, 136.85, 133.46, 127.92, 127.88, 121.51, 120.54, 119.11, 113.75, 112.24, 63.53.[3]
HR-MS (ESI) m/z: [M+H]⁺ calculated for C₁₂H₁₁N₂O: 199.0866; found: 199.0858.[3]

digraph "Synthesis of 1-Hydroxymethyl-beta-carboline" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

tryptophan [label="L-Tryptophan"]; glyoxal [label="Glyoxal"]; intermediate [label="Pictet-Spengler Intermediate", shape=ellipse, style=dashed]; aglycone [label="1-Hydroxymethyl-β-carboline"];

tryptophan -> intermediate [label="Phosphate Buffer (pH 3)\n80-90°C"]; glyoxal -> intermediate; intermediate -> aglycone [label="Aromatization"]; }

Caption: Reaction scheme for the synthesis of the aglycone.

Part 2: Glycosylation of 1-Hydroxymethyl-β-carboline

The introduction of the glucose moiety onto the primary hydroxyl group of 1-Hydroxymethyl-β-carboline can be achieved via the Koenigs-Knorr reaction.[4][5] This classic method involves the reaction of an alcohol with a glycosyl halide in the presence of a promoter, typically a heavy metal salt like silver carbonate.[4][6] To ensure stereoselectivity (formation of the β-anomer), a participating protecting group, such as acetyl, is used on the C-2 hydroxyl of the glucose donor.[4] The synthesis is completed by the deprotection of the acetyl groups.

Protocol 2: Koenigs-Knorr Glycosylation and Deprotection

Materials and Reagents:

  • 1-Hydroxymethyl-β-carboline (from Part 1)

  • Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

  • Celite

  • Sodium methoxide (NaOMe) in methanol

  • Dowex 50W-X8 (H⁺ form) resin

  • Methanol (MeOH)

  • Solvents for chromatography (e.g., ethyl acetate/hexane and dichloromethane/methanol)

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Syringes

  • TLC plates

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step A: Glycosylation

  • Reaction Setup: To a Schlenk flask containing activated 4 Å molecular sieves, add 1-Hydroxymethyl-β-carboline (1.0 equiv.) and silver carbonate (1.5 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane via syringe under an inert atmosphere.

  • Addition of Glycosyl Donor: To the stirred suspension, add a solution of acetobromoglucose (1.2 equiv.) in anhydrous dichloromethane dropwise at room temperature.

  • Reaction: Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite. Wash the Celite pad with additional dichloromethane.

  • Purification of Protected Glucoside: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the peracetylated 1-Hydroxymethyl-β-carboline glucoside.

Step B: Deprotection (Zemplén Deacetylation)

  • Reaction Setup: Dissolve the peracetylated glucoside from Step A in anhydrous methanol.

  • Deprotection: Add a catalytic amount of sodium methoxide solution in methanol.

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the deprotection is complete (usually 1-4 hours).

  • Neutralization: Neutralize the reaction mixture by adding Dowex 50W-X8 (H⁺ form) resin until the pH is neutral.

  • Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the combined filtrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the final product, 1-Hydroxymethyl-β-carboline glucoside.

Expected Characterization of 1-Hydroxymethyl-β-carboline Glucoside:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show characteristic signals for the β-carboline core, the anomeric proton of the glucose unit (typically a doublet around 4.5-5.0 ppm with a J-coupling of ~7-8 Hz for a β-linkage), and the other sugar protons. The ¹³C NMR will show signals for the β-carboline carbons and the six glucose carbons. Mass spectrometry should confirm the expected molecular weight (360.36 g/mol ).

Glycosylation_and_Deprotection_Workflow cluster_glycosylation Koenigs-Knorr Glycosylation cluster_deprotection Zemplén Deacetylation cluster_analysis Purification & Characterization aglycone 1-Hydroxymethyl-β-carboline reaction_glycosylation Ag₂CO₃, CH₂Cl₂ Molecular Sieves aglycone->reaction_glycosylation acetobromoglucose Acetobromoglucose acetobromoglucose->reaction_glycosylation protected_glucoside Peracetylated Glucoside reaction_glycosylation->protected_glucoside reaction_deprotection NaOMe (cat.), MeOH protected_glucoside->reaction_deprotection final_product 1-Hydroxymethyl-β-carboline Glucoside reaction_deprotection->final_product purification Column Chromatography final_product->purification characterization NMR, MS purification->characterization

Caption: Overall workflow for the glycosylation and deprotection steps.

Alternative Synthetic Strategy: Enzymatic Glycosylation

For researchers interested in green chemistry and highly selective synthesis, enzymatic glycosylation presents a viable alternative. UDP-glycosyltransferases (UGTs) are enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule.[7] This method offers excellent regio- and stereoselectivity under mild aqueous conditions, often eliminating the need for protecting groups.

The general approach would involve:

  • Enzyme Selection/Expression: Identifying and obtaining a suitable UGT that accepts 1-Hydroxymethyl-β-carboline as a substrate. This may involve screening existing enzyme libraries or heterologous expression of a selected UGT in a host like E. coli.

  • Enzymatic Reaction: Incubating 1-Hydroxymethyl-β-carboline with the UGT and an excess of UDP-glucose in a suitable buffer system.

  • Purification: Isolating the product from the reaction mixture, typically through chromatographic methods.

While this approach is elegant, it requires significant initial investment in enzyme discovery and optimization.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented pathway for obtaining 1-Hydroxymethyl-β-carboline glucoside for research purposes. By combining the Pictet-Spengler reaction for the synthesis of the aglycone with the Koenigs-Knorr reaction for glycosylation, researchers can access this valuable natural product derivative. The protocols are designed to be clear and actionable, with an emphasis on the underlying chemical principles to allow for adaptation and troubleshooting. As with any chemical synthesis, all procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • BenchChem. (2025).
  • Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). Journal of Molecular Biology Research, 10(1).
  • Efficient and green approach for the complete deprotection of O-acetylated biomolecules. (2025).
  • Herrero, M., et al. (n.d.). FORMATION, CHARACTERIZATION AND OCCURRENCE OF β-CARBOLINE ALKALOIDS DERIVED FROM α-DICARBONYL COMPOUNDS AND L-TRYPTOPHAN. Digital.CSIC.
  • Herrero, M., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9244-9254.
  • N-Alkylated Analogues of Indolylthio Glycosides as Glycosyl Donors with Enhanced Activ
  • Koenigs–Knorr reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Koenigs-Knorr reaction. (n.d.). chemeurope.com.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). Organic & Biomolecular Chemistry, 17(17), 4216-4235.
  • De-O-acetylation using sodium methoxide. (2021). In Glycoscience Protocols (GlycoPODv2). NCBI.
  • MedChemExpress. (n.d.). 1-Hydroxymethyl-β-carboline glucoside. MedChemExpress.
  • Experimental and calculated 13C chemical shifts for α-, β-, γ- and δ-carbolines. (2025).
  • Synthesis and Herbicidal Activity Evaluation of Novel β-Carboline Deriv
  • Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). PMC.
  • Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hep
  • Studies on Koenigs-Knorr Glycosid
  • AbMole BioScience. (n.d.). 1-Hydroxymethyl-β-carboline glucoside. AbMole BioScience.
  • New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets. (2023). IRL @ UMSL.
  • UDP-Glycosyltransferases in Edible Fungi: Function, Structure, and C
  • Enzymatic Synthesis of Unnatural Ginsenosides Using a Promiscuous UDP-Glucosyltransferase
  • STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. (2023). Malaysian Journal of Science and Advanced Technology, 3(1), 1-10.
  • Enzymatic synthesis of novel corylifol A glucosides via a UDP-glycosyltransferase. (2017). PubMed.
  • Enzymatic synthesis of anabolic steroid glycosides by glucosyltransferase from terribacillus sp. PAMC 23288. (n.d.). Korea University Pure.
  • C-glycosyltransferase discovery and engineering for the synthesis of bioactive glycosides. (2024).
  • A stereoselective organocatalyzed C-glycosylation of indole: implications of acceptor–catalyst–donor interactions. (n.d.). Organic Chemistry Frontiers.
  • Indole-3-Carbinol. (n.d.). Memorial Sloan Kettering Cancer Center.
  • Indole-3-acetic acid UDP-glucosyltransferase from immature seeds of pea is involved in modific
  • Indole-3-carboline. (n.d.). TargetMol.

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Application

In Vitro Assay Protocols for 1-Hydroxymethyl-beta-carboline glucoside: A Guide for Cellular and Molecular Investigations

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-hydroxymethyl-beta-carboline glucoside. This guide offers detailed protocols fo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1-hydroxymethyl-beta-carboline glucoside. This guide offers detailed protocols for a suite of assays to characterize its biological activity, from potential neuroactivity and DNA interaction to its effects on cell viability and genetic integrity. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.

Introduction to 1-Hydroxymethyl-beta-carboline glucoside

1-Hydroxymethyl-beta-carboline glucoside is a naturally occurring beta-carboline alkaloid. The beta-carboline scaffold is known to interact with various biological targets, exhibiting a wide range of pharmacological activities, including antitumor, neuropharmacological, and antimicrobial effects. The presence of a hydroxymethyl group and a glucose moiety suggests unique pharmacokinetic and pharmacodynamic properties that warrant thorough in vitro investigation. This guide will focus on assays to explore its potential as a monoamine oxidase (MAO) inhibitor, a benzodiazepine receptor ligand, a DNA intercalator, and its general cytotoxic, apoptotic, and genotoxic effects.

Foundational Assays: Target-Based Screening

The initial characterization of 1-hydroxymethyl-beta-carboline glucoside should involve target-based assays to identify its primary molecular interactions. Based on the known activities of the beta-carboline class of compounds, the following assays are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: Beta-carbolines are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like serotonin and dopamine.[1] Inhibition of these enzymes can have significant neurological effects. This assay will determine if 1-hydroxymethyl-beta-carboline glucoside can inhibit either of the MAO isoforms. A fluorometric assay is described here due to its high sensitivity and suitability for high-throughput screening.[2]

Experimental Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-A/MAO-B Enzyme - Substrate (e.g., p-tyramine) - Test Compound - Positive Controls (Clorgyline, Pargyline) - Assay Buffer plate Prepare 96-well plate reagents->plate add_enzyme Add MAO enzyme to wells plate->add_enzyme add_compound Add Test Compound and Controls add_enzyme->add_compound incubate Incubate to allow enzyme-inhibitor interaction add_compound->incubate add_substrate Add Substrate to initiate reaction incubate->add_substrate incubate_reaction Incubate for reaction to proceed add_substrate->incubate_reaction read_fluorescence Read Fluorescence (Ex/Em = 535/587 nm) incubate_reaction->read_fluorescence calculate Calculate % Inhibition read_fluorescence->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 DNA_Damage DNA Damage (e.g., by Test Compound) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Execution Execution of Apoptosis (e.g., DNA fragmentation, membrane blebbing) Caspase3->Execution

Caption: A simplified diagram of the major apoptosis signaling pathways.

Protocol:

  • Cell Treatment:

    • Treat cells with 1-hydroxymethyl-beta-carboline glucoside at its IC50 concentration and a higher concentration for a predetermined time (e.g., 24 hours).

    • Include a positive control for apoptosis induction, such as α-tocopheryl succinate (α-TOS) or treatment with DNase. [3] * Include an untreated negative control. [4]2. Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

In Vitro Micronucleus Assay

Scientific Rationale: This assay assesses the genotoxic potential of a compound by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. [5]An increase in micronuclei indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events. This assay is a key component of the regulatory genotoxicity testing battery. [5] Protocol (following OECD 487 guidelines):

  • Cell Treatment:

    • Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. [5] * Treat the cells with at least three concentrations of 1-hydroxymethyl-beta-carboline glucoside, with and without a metabolic activation system (S9 fraction).

    • Include a vehicle control and positive controls (e.g., Cyclophosphamide in the presence of S9, and Colchicine in the absence of S9). [5] * A short treatment (3-6 hours) followed by a recovery period, and a long treatment (1.5-2 normal cell cycles) without S9 are typically performed.

  • Cytokinesis Block:

    • Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells and prepare slides.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is a concentration-dependent increase in the frequency of micronucleated cells. [5]

Conclusion

The in vitro assays outlined in this guide provide a comprehensive framework for the initial characterization of 1-hydroxymethyl-beta-carboline glucoside. By systematically evaluating its interactions with key molecular targets and its effects on cellular processes, researchers can gain valuable insights into its potential therapeutic applications and toxicological profile. The data generated from these studies will be crucial for guiding further preclinical development.

References

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2022, October 28). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

  • Absin. (2025, July 6). A comprehensive guide to apoptosis detection. Retrieved from [Link]

  • Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • MDPI. (2023, May 2). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

  • PMC. (2021, March 24). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. Retrieved from [Link]

  • Spandidos Publications. (2020, May 12). β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. Retrieved from [Link]

  • Longdom Publishing. (n.d.). In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. Retrieved from [Link]

  • Instituto Nacional de Pediatría. (n.d.). Cytotoxicity of the b-carboline alkaloids harmine and harmaline in human cell assays in vitro. Retrieved from [Link]

  • Merck Millipore. (n.d.). Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. Retrieved from [Link]

  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Retrieved from [Link]

  • ResearchGate. (n.d.). Historical Negative and Positive Control Values for Non-S9 Activated Micronucleus Assay, 2013-2015. Retrieved from [Link]

  • ResearchGate. (2017, February 1). Which concentrations-steps are the best fo a series for screen in in vitro experiment. Retrieved from [Link]

  • University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of β-carboline substrates and their metabolites. Retrieved from [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Retrieved from [Link]

  • MDPI. (2016, September 19). DNA Interaction Studies of Selected Polyamine Conjugates. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Controls for Flow Cytometry. Retrieved from [Link]

  • ScienceDirect. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Oxford Academic. (2024, May 15). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

  • PubMed. (2000, September 20). Historical vehicle and positive control micronucleus data in mice and rats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ACS Publications. (2023, May 10). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. Retrieved from [Link]

  • ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • Qiagen. (n.d.). Microbial DNA Positive Control V2. Retrieved from [Link]

  • PMC. (2020, August 18). Which concentrations are optimal for in vitro testing? Retrieved from [Link]

  • PMC. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • PMC. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • PMC. (n.d.). DNA intercalation facilitates efficient DNA-targeted covalent binding of phenanthriplatin. Retrieved from [Link]

  • PubMed. (n.d.). Nonisotopic receptor-binding assay for benzodiazepine receptors utilizing a fluorophore labeled ligand. Retrieved from [Link]

  • Graphviz. (2022, October 2). dot. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

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Method

Application Note: Nitric Oxide Inhibition Assay using 1-Hydroxymethyl-beta-carboline Glucoside

-Carboline Alkaloid Glycosides Abstract & Introduction Inflammation is a complex biological response driven by signaling cascades that result in the release of mediators such as nitric oxide (NO). While NO is essential f...

Author: BenchChem Technical Support Team. Date: February 2026


-Carboline Alkaloid Glycosides

Abstract & Introduction

Inflammation is a complex biological response driven by signaling cascades that result in the release of mediators such as nitric oxide (NO). While NO is essential for host defense, its overproduction by inducible nitric oxide synthase (iNOS) is implicated in septic shock, rheumatoid arthritis, and neurodegenerative disorders.

1-Hydroxymethyl-beta-carboline glucoside (1-HMCG) is a bioactive alkaloid glycoside isolated from the medicinal plant Picrasma quassioides (Simaroubaceae). Recent pharmacological studies indicate that


-carboline alkaloids exert potent anti-inflammatory effects by downregulating iNOS expression, often distinguishing themselves from other alkaloids by showing selectivity against the COX-2 pathway.

This Application Note provides a rigorous, standardized protocol for evaluating the NO-inhibitory potential of 1-HMCG in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . Unlike generic protocols, this guide emphasizes the decoupling of cytotoxicity from genuine anti-inflammatory activity, ensuring that observed NO reduction is due to mechanistic inhibition rather than cell death.

Mechanistic Background

To interpret assay results correctly, researchers must understand the signaling pathway being interrogated.

The Target Pathway (NF- B/iNOS Axis)

LPS binds to the Toll-like Receptor 4 (TLR4) on macrophages, triggering a phosphorylation cascade. This leads to the degradation of I


B and the translocation of Nuclear Factor-

B (NF-

B) into the nucleus. NF-

B binds to the promoter region of the NOS2 gene, driving the expression of the iNOS enzyme, which catalyzes the conversion of L-Arginine to L-Citrulline and Nitric Oxide.

1-HMCG acts as an upstream inhibitor, preventing the transcriptional activation of iNOS, thereby reducing NO accumulation in the culture media.

Signaling Pathway Diagram

NO_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation Signaling IKK / MAPK Cascade TLR4->Signaling NFkB_Cyto NF-κB (Cytosol) Signaling->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation iNOS_Gene iNOS Gene Transcription NFkB_Nuc->iNOS_Gene Promoter Binding iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO_Prod Nitric Oxide (NO) iNOS_Enzyme->NO_Prod Catalysis Compound 1-HMCG (Inhibitor) Compound->NFkB_Nuc Inhibits Translocation/Binding Compound->iNOS_Gene Downregulates Expression

Figure 1: The inflammatory cascade in RAW 264.7 cells.[1] 1-HMCG interrupts the pathway upstream of NO production, likely at the transcriptional level.

Experimental Protocol

Materials & Reagents[2][3]
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Test Compound: 1-Hydroxymethyl-beta-carboline glucoside (Purity

    
     98%).
    
  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Detection: Griess Reagent System (Promega or equivalent).

    • Reagent A: 1% Sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% N-1-napthylethylenediamine dihydrochloride (NED) in water.

  • Viability Control: CCK-8 (Cell Counting Kit-8) or MTT Reagent.

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep. Note: Phenol Red-free DMEM is preferred for Griess assays to reduce background interference, though standard DMEM can be used with proper blank subtraction.

Experimental Workflow Diagram

Workflow cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Readout Cells Harvest RAW 264.7 (Log Phase) Plate Seed 96-well Plate (1 x 10^5 cells/well) Cells->Plate Incubate1 Incubate 24h 37°C, 5% CO2 Plate->Incubate1 PreTreat Add 1-HMCG (0, 10, 25, 50, 100 µM) Incubate1->PreTreat Wait Wait 1-2 Hours PreTreat->Wait Stimulate Add LPS (Final: 1 µg/mL) Wait->Stimulate Incubate2 Incubate 18-24h Stimulate->Incubate2 Supernatant Transfer 100µL Supernatant Incubate2->Supernatant Viability Add CCK-8 to Cells Measure 450 nm Incubate2->Viability Griess Add Griess Reagents (A + B) Supernatant->Griess ReadNO Measure Absorbance (540 nm) Griess->ReadNO

Figure 2: Step-by-step experimental workflow ensuring parallel measurement of NO production and Cell Viability.

Detailed Procedure
Step 1: Cell Seeding
  • Harvest RAW 264.7 cells during the logarithmic growth phase (confluence < 80%).

  • Resuspend in fresh medium and count.

  • Seed 1

    
     10
    
    
    
    cells/well
    in a 96-well plate (100 µL volume).
  • Incubate overnight (18–24 hours) to allow adherence.

Step 2: Compound Pre-treatment
  • Prepare a stock solution of 1-HMCG in DMSO (e.g., 100 mM).

  • Dilute the stock into culture medium to create 2X working concentrations (e.g., 20, 50, 100, 200 µM).

    • Critical: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

  • Remove old media from the wells (optional, or add concentrated drug directly if volume allows).

  • Add 100 µL of 1-HMCG working solutions to the cells.

  • Incubate for 1 to 2 hours . This pre-incubation allows the glycoside to interact with cellular machinery before the inflammatory insult.

Step 3: LPS Stimulation
  • Add LPS (final concentration 1 µg/mL ) to all wells except the "Vehicle Control" (Negative Control).

  • Incubate for 18–24 hours .

Step 4: Griess Assay (Nitrite Measurement)
  • Centrifuge the plate briefly (1000 rpm, 2 min) to settle any floating cells.

  • Transfer 100 µL of supernatant from each well to a new clear-bottom 96-well plate.

  • Add 50 µL of Griess Reagent A (Sulfanilamide) and incubate for 5-10 minutes at room temperature (protected from light).

  • Add 50 µL of Griess Reagent B (NED) and incubate for 5-10 minutes. A magenta color will develop proportional to nitrite concentration.

  • Measure absorbance at 540 nm using a microplate reader.

Step 5: Cell Viability Assay (Mandatory Validation)

Do not discard the cells after removing the supernatant.

  • Add 100 µL of fresh media containing 10% CCK-8 solution (or 0.5 mg/mL MTT) to the original cell plate.

  • Incubate for 1–4 hours at 37°C.

  • Measure absorbance at 450 nm (for CCK-8) or 570 nm (for MTT, after dissolving formazan crystals).

Data Analysis & Interpretation

To validate 1-HMCG as an anti-inflammatory agent, you must demonstrate dose-dependent NO inhibition without significant reduction in cell viability.

Quantitative Formulas

Nitrite Concentration: Calculate using a Sodium Nitrite (


) standard curve (0–100 µM).

% Nitric Oxide Inhibition:



% Cell Viability:



Representative Data Structure
Group1-HMCG (µM)LPS (1 µg/mL)NO Production (µM)Inhibition (%)Cell Viability (%)Interpretation
Control 0-2.5 ± 0.5-100Baseline
Model 0+45.0 ± 2.1098Valid Inflammation
Test A 10+40.5 ± 1.81099Low Activity
Test B 25+28.0 ± 2.03897Moderate Activity
Test C 50+15.2 ± 1.566 95Potent Inhibition
Test D 100+5.0 ± 0.88960 Cytotoxic Artifact

Note: In "Test D", the high inhibition is likely due to cell death (60% viability). A valid IC50 should be calculated using only non-cytotoxic concentrations (e.g., up to 50 µM).

Troubleshooting & Optimization

  • Low Signal in LPS Wells: Ensure RAW 264.7 cells are not over-passaged (use < Passage 20). Older cells lose TLR4 sensitivity.

  • High Background: Phenol red in DMEM can interfere with the Griess reaction at 540 nm. Use phenol red-free media or subtract the media blank carefully.

  • Compound Solubility: 1-HMCG is a glycoside and may have different solubility than its aglycone. If precipitation occurs in media, sonicate briefly or warm to 37°C. Ensure the DMSO vehicle does not exceed 0.1%.

References

  • Xu, R., et al. (2020). "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity."[2] Phytochemistry Letters, 39, 68-72.[2]

  • Zhao, F., et al. (2012). "In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway." Planta Medica, 78(18), 1906-1911.

  • Jiao, W., et al. (2011). "Indole alkaloids from Picrasma quassioides." Journal of Natural Products, 74(3), 450-455.

  • Promega Corporation. "Griess Reagent System Technical Bulletin."

Sources

Application

Application Notes &amp; Protocols for Investigating the Neuroprotective Effects of 1-Hydroxymethyl-β-carboline Glucoside

Preamble: The Rationale for Investigating 1-Hydroxymethyl-β-carboline Glucoside (HMBCG) in Neuroprotection The β-carboline alkaloids are a diverse class of compounds found in various plants, and even endogenously in huma...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Investigating 1-Hydroxymethyl-β-carboline Glucoside (HMBCG) in Neuroprotection

The β-carboline alkaloids are a diverse class of compounds found in various plants, and even endogenously in humans, that possess a wide array of biochemical and pharmacological properties.[1][2] Structurally, they are indole alkaloids with a fused pyridine ring. This scaffold has been associated with activities such as monoamine oxidase (MAO) inhibition, antioxidant effects, and anti-inflammatory actions.[3][4] Certain synthetic derivatives have shown promise in stimulating, protecting, and even regenerating dopaminergic neurons, highlighting their potential in the context of neurodegenerative diseases like Parkinson's.[5][6]

1-Hydroxymethyl-β-carboline glucoside (HMBCG) is a naturally occurring β-carboline, identifiable in plants such as Picrasma quassioides.[7] The addition of a glucoside moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing solubility and bioavailability. The confluence of the known neuroactive potential of the β-carboline core and the modifying glucoside group makes HMBCG a compelling candidate for neuroprotective drug discovery.

Neurodegeneration is a multifactorial process characterized by key pathological events including oxidative stress, chronic neuroinflammation, protein misfolding, and programmed cell death (apoptosis).[8][9] A promising neuroprotective agent would ideally modulate one or more of these pathways. This guide outlines a structured, multi-tiered experimental approach to rigorously evaluate the neuroprotective potential of HMBCG, moving from broad viability screening to deep mechanistic analysis.

Strategic Workflow for HMBCG Neuroprotection Analysis

A logical and efficient investigation into a novel compound's therapeutic potential requires a phased approach. We begin with high-throughput in vitro models to establish proof-of-concept and determine a working concentration range. Positive results then justify a deeper dive into the specific molecular mechanisms of action. This workflow ensures that resources are used effectively and that each experimental stage logically informs the next.[10][11]

G cluster_0 Phase 1: In Vitro Proof-of-Concept cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Modeling & Preclinical Steps A Select Neuronal Model (e.g., SH-SY5Y cells) B Induce Neuronal Insult (e.g., Oxidative Stress with H₂O₂) A->B C Dose-Response Screening with HMBCG B->C D Assess Cell Viability (MTS Assay) C->D E Quantify Apoptosis (Annexin V/PI) C->E F Measure Intracellular ROS (DCFDA Assay) D->F Positive Hit E->F I Test in Complex Models (iPSC-derived neurons, Co-cultures) F->I Mechanism Identified G Assess Anti-Inflammatory Effects (LPS-stimulated Microglia, NO/Cytokine Assay) G->I H Analyze Key Signaling Pathways (Western Blot for PI3K/Akt, Nrf2) H->I J In Vivo Studies (e.g., MPTP Mouse Model of PD) I->J

Caption: Phased experimental workflow for HMBCG neuroprotection studies.

Part I: In Vitro Assessment of Neuroprotective Efficacy

Core Objective: To determine if HMBCG can protect cultured neuronal cells from a lethal insult and to quantify this protective effect across a range of concentrations.

Selection of an In Vitro Model

For initial screening, immortalized human neuroblastoma cells, such as the SH-SY5Y line, are highly advantageous. They are robust, easy to culture, and provide a homogenous population, which leads to highly reproducible results. While primary or iPSC-derived neurons offer greater physiological relevance, their heterogeneity and complex culture requirements make them better suited for secondary validation studies.[12][13]

Inducing a Relevant Neuronal Insult

To test a neuroprotective agent, one must first establish a reliable model of neuronal damage. Oxidative stress is a common pathological feature in many neurodegenerative diseases.[14][15] Treatment with hydrogen peroxide (H₂O₂) provides a direct and quantifiable oxidative insult that triggers apoptotic cell death pathways.

Protocol 1: Neuronal Viability Assessment using MTS Assay

Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a colored formazan product, which is quantifiable by absorbance. An increase in absorbance correlates with a higher number of living, metabolically active cells.[16]

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 1-Hydroxymethyl-β-carboline glucoside (HMBCG), stock solution in DMSO

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (490 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • HMBCG Pre-treatment: Prepare serial dilutions of HMBCG in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the HMBCG-containing medium to the appropriate wells. Include a "vehicle control" group treated with the highest concentration of DMSO used for dilution (typically <0.1%). Incubate for 2 hours.

    • Causality Insight: Pre-incubation allows the compound to enter the cells and potentially prime protective pathways before the insult is applied.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. The final concentration must be optimized to induce ~50% cell death (IC50) in 24 hours (a typical starting point for SH-SY5Y is 100-200 µM). Add the H₂O₂ solution to all wells except the "untreated control" group.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours, or until a distinct color change is observed in the control wells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by expressing the absorbance of all wells as a percentage of the "untreated control" group (representing 100% viability).

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Data Presentation:

Treatment GroupHMBCG (µM)H₂O₂ (µM)Mean Absorbance (490nm)% Viability
Untreated Control00Value100%
H₂O₂ Control0200Value~50%
Vehicle Control0 (DMSO)200Value~50%
Test Group 10.1200ValueCalculate
Test Group 21200ValueCalculate
Test Group 310200ValueCalculate
Test Group 450200ValueCalculate
Test Group 5100200ValueCalculate

Part II: Elucidating the Mechanism of Action

Core Objective: To investigate how HMBCG exerts its protective effects by examining its impact on key pathological processes: oxidative stress, neuroinflammation, and intracellular signaling.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye. Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH form. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[17][18]

Materials:

  • Neuronal cells seeded in a black, clear-bottom 96-well plate

  • DCFDA reagent (e.g., Abcam ab113851)

  • HMBCG and H₂O₂

  • Fluorescence microplate reader (Ex/Em = 485/535 nm)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with HMBCG and H₂O₂ as described in Protocol 1, but for a shorter duration (e.g., 6 hours), as ROS production is an early event.

  • DCFDA Loading: Remove the treatment medium. Wash cells once with warm PBS. Add 100 µL of DCFDA solution (typically 10-20 µM in serum-free medium) to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C, protected from light.

  • Data Acquisition: Remove the DCFDA solution and replace it with 100 µL of PBS. Immediately measure fluorescence using a plate reader.

    • Trustworthiness Insight: It is critical to include controls: untreated cells (baseline ROS), cells with H₂O₂ only (maximal ROS), and cells with HMBCG only (to check if the compound itself affects fluorescence).

Data Presentation:

Treatment GroupMean Fluorescence Intensity% ROS Production (Normalized to H₂O₂ Control)
Untreated ControlValueCalculate
H₂O₂ ControlValue100%
HMBCG (10 µM) + H₂O₂ValueCalculate
HMBCG (50 µM) + H₂O₂ValueCalculate
Protocol 3: Assessing Anti-Inflammatory Effects in Microglia

Principle: Microglia are the resident immune cells of the brain.[19] In neurodegenerative diseases, they can become chronically activated, releasing pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[20] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of microglia and is commonly used to model neuroinflammation in vitro.[21] The Griess assay can quantify NO production, a key inflammatory marker.

Materials:

  • BV-2 microglial cell line

  • Lipopolysaccharide (LPS)

  • HMBCG

  • Griess Reagent Kit

  • ELISA kits for TNF-α and IL-6

Step-by-Step Methodology:

  • Cell Seeding: Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of HMBCG for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Component A) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Component B) and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to measure the concentration of TNF-α and IL-6 according to the manufacturer's protocol for the specific ELISA kits.

Protocol 4: Analysis of Neuroprotective Signaling Pathways via Western Blot

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[22][23] By using antibodies that recognize total and phosphorylated forms of a protein, we can determine if a signaling pathway is activated. The PI3K/Akt pathway is a critical pro-survival pathway that, when activated, can inhibit apoptosis.[24]

Materials:

  • Cells cultured in 6-well plates and treated as desired

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay. This is crucial for equal loading.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.[25]

  • Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.[23]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-Akt, then β-actin as a loading control).[26]

Hypothetical Signaling Pathway for HMBCG Action:

G HMBCG HMBCG Receptor Unknown Receptor or Cellular Uptake HMBCG->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothetical HMBCG-activated PI3K/Akt survival pathway.

Part III: Preliminary Pharmacokinetic Considerations

While beyond the scope of initial in vitro screening, it is crucial to consider the potential pharmacokinetic profile of HMBCG. Data from other β-carbolines can provide valuable context. For instance, studies on norharman and abecarnil show that β-carbolines can be orally available, but bioavailability and half-life vary significantly based on their specific chemical structure.[27][28] The presence of the glucoside moiety on HMBCG may enhance its solubility and absorption but could also subject it to enzymatic cleavage in the gut or liver. Future studies should aim to develop an analytical method (e.g., LC-MS/MS) to quantify HMBCG in biological fluids to properly assess its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for translating in vitro findings to in vivo models.

Summary and Future Directions

This guide provides a foundational framework for the systematic evaluation of 1-Hydroxymethyl-β-carboline glucoside as a potential neuroprotective agent. The proposed workflow begins with establishing a protective effect in a robust cell viability assay, followed by targeted mechanistic studies to probe its antioxidant, anti-inflammatory, and cell-signaling modulation properties.

Positive and compelling data from these in vitro assays would provide a strong rationale for advancing the investigation to more physiologically complex and relevant models.[29][30] Subsequent steps should include:

  • Validation in Advanced In Vitro Models: Confirming efficacy in human iPSC-derived neurons from patients with specific neurodegenerative diseases or in complex co-cultures that include astrocytes and microglia to better mimic the brain environment.[12][29]

  • In Vivo Efficacy Studies: Testing HMBCG in established animal models of neurodegeneration, such as the MPTP or 6-OHDA models for Parkinson's disease or transgenic mouse models for Alzheimer's disease.[31][4][32] These studies are essential for evaluating cognitive and motor outcomes, as well as assessing the compound's ability to cross the blood-brain barrier.

By following this structured, data-driven approach, researchers can thoroughly characterize the neuroprotective profile of HMBCG and determine its potential as a novel therapeutic lead for debilitating neurodegenerative disorders.

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Method

Application Notes and Protocols: 1-Hydroxymethyl-beta-carboline glucoside as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of β-Carboline Alkaloids β-carboline alkaloids, a class of indole-based compounds, represent a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of β-Carboline Alkaloids

β-carboline alkaloids, a class of indole-based compounds, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These compounds, found in various plants, marine organisms, and even mammals, have garnered significant attention for their potential as anticancer agents.[3][4] Natural and synthetic β-carbolines have shown promising inhibitory effects on the growth of cancer cells in numerous in vitro and in vivo studies.[4][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and topoisomerase enzymes.[5][6]

This document provides detailed application notes and protocols for investigating the potential of a specific derivative, 1-Hydroxymethyl-beta-carboline glucoside, as an anticancer agent. This compound is a natural product that can be isolated from Picrasma quassioides.[7][8] While direct extensive research on this particular glucoside is emerging, its structural similarity to other well-studied β-carbolines allows for a rational, hypothesis-driven approach to evaluating its anticancer efficacy. These protocols are designed to be a self-validating system for researchers to explore its mechanism of action.

Hypothesized Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Based on the established activities of related β-carboline alkaloids, it is hypothesized that 1-Hydroxymethyl-beta-carboline glucoside exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway. This pathway is a critical regulator of cell survival and its activation is a hallmark of many effective chemotherapeutic agents.

Key molecular events in this proposed pathway include:

  • Upregulation of Pro-Apoptotic Proteins: The compound is expected to increase the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax.

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, a decrease in the levels of anti-apoptotic proteins like Bcl-2 is anticipated, leading to a higher Bax/Bcl-2 ratio which favors apoptosis.[9]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 balance is predicted to lead to the permeabilization of the outer mitochondrial membrane.

  • Caspase Cascade Activation: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3.[10]

  • Modulation of Key Signaling Pathways: The compound may also influence upstream signaling pathways that regulate apoptosis, such as the p53 tumor suppressor pathway and the STAT3 signaling pathway, as has been observed with extracts from Elaeagnus angustifolia, a plant rich in bioactive compounds including β-carbolines.[11]

The following diagram illustrates the hypothesized signaling cascade:

Hypothesized Apoptosis Induction Pathway Hypothesized Apoptosis Induction Pathway for 1-Hydroxymethyl-beta-carboline glucoside 1-Hydroxymethyl-beta-carboline glucoside 1-Hydroxymethyl-beta-carboline glucoside p53 Activation p53 Activation 1-Hydroxymethyl-beta-carboline glucoside->p53 Activation STAT3 Inhibition STAT3 Inhibition 1-Hydroxymethyl-beta-carboline glucoside->STAT3 Inhibition Bax (Pro-apoptotic) Upregulation Bax (Pro-apoptotic) Upregulation p53 Activation->Bax (Pro-apoptotic) Upregulation Bcl-2 (Anti-apoptotic) Downregulation Bcl-2 (Anti-apoptotic) Downregulation STAT3 Inhibition->Bcl-2 (Anti-apoptotic) Downregulation Increased Bax/Bcl-2 Ratio Increased Bax/Bcl-2 Ratio Bax (Pro-apoptotic) Upregulation->Increased Bax/Bcl-2 Ratio Bcl-2 (Anti-apoptotic) Downregulation->Increased Bax/Bcl-2 Ratio Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Increased Bax/Bcl-2 Ratio->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Quantification cluster_2 Phase 3: Mechanistic Analysis Cell_Culture Select and culture cancer cell lines MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Treatment_IC50 Treat cells with IC50 concentration IC50_Determination->Treatment_IC50 Annexin_V_PI Annexin V-FITC/PI Staining Treatment_IC50->Annexin_V_PI Protein_Extraction Protein Extraction Treatment_IC50->Protein_Extraction Flow_Cytometry Flow Cytometry Analysis Annexin_V_PI->Flow_Cytometry Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

Caption: A three-phase experimental workflow.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 1-Hydroxymethyl-beta-carboline glucoside on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • 1-Hydroxymethyl-beta-carboline glucoside (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 1-Hydroxymethyl-beta-carboline glucoside in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Results (Example Table):

Cell LineIncubation Time (h)IC50 (µM)
MCF-74815.5
A5494822.8
HepG24818.2
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 1-Hydroxymethyl-beta-carboline glucoside.

Scientific Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

  • Cancer cells

  • 1-Hydroxymethyl-beta-carboline glucoside

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 1-Hydroxymethyl-beta-carboline glucoside at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Expected Results (Example Table):

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
1-Hydroxymethyl-beta-carboline glucoside (IC50)55.825.415.33.5
Protocol 3: Western Blot Analysis of Apoptotic Pathway Proteins

Objective: To investigate the effect of 1-Hydroxymethyl-beta-carboline glucoside on the expression levels of key proteins involved in the hypothesized apoptotic pathway.

Scientific Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. By probing for key apoptotic regulators, this protocol directly tests the hypothesized mechanism of action.

Materials:

  • Cancer cells treated as in Protocol 2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p53, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize the expression of target proteins to the loading control (β-actin).

Expected Results (Example Table):

ProteinRelative Expression (Fold Change vs. Control)
Bcl-20.45
Bax2.10
Cleaved Caspase-33.50
p531.80
STAT30.60

Conclusion and Future Directions

These application notes provide a robust framework for the initial investigation of 1-Hydroxymethyl-beta-carboline glucoside as a potential anticancer agent. The provided protocols are designed to validate the hypothesized mechanism of apoptosis induction. Positive results from these in vitro studies would warrant further investigation, including cell cycle analysis, assessment of effects on angiogenesis, and ultimately, in vivo studies in animal models to evaluate efficacy and safety. The exploration of β-carboline alkaloids continues to be a promising avenue in the development of novel cancer therapeutics. [12][4][5]

References

  • Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview. (2024, January 15). Chemistry & Biodiversity.
  • Elaeagnus angustifolia: Unveiling Anti-Cancer Potential from Ancient R | CMAR. (2026, January 27). Cureus.
  • Anticancer, Antioxidant and Antimicrobial Activity of Elaeagnus angustifolia L. Leaf Extract. (2025, September 3). Pharmaceutical Sciences.
  • Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview. (2024, February 15). PubMed.
  • Exploring Elaeagnus Angustifolia: A Comprehensive Review of its Potential in Cancer Treatment and Management. (2023, November 6). Preprints.org.
  • The β-carboline alkaloids in cancer therapy-recent advancements in this area. (2025, August 6). European Journal of Medicinal Chemistry.
  • Recent Insights into β-Carboline Alkaloids with Anticancer Potential. (2020, July 31). Crimson Publishers.
  • Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evalu
  • REVIEW ON: Β CARBOLINE AS AN POTENTIAL ANTINEOPLASTIC AGENT. (2024, September 19). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Elaeagnus angustifolia Plant Extract Induces Apoptosis via P53 and Signal Transducer and Activator of Transcription 3 Signaling Pathways in Triple-Negative Breast Cancer Cells. (2022, March 17). Frontiers in Oncology.
  • Antioxidant, antimicrobial, and anticancer effects of the Russian olive, Elaeagnus angustifolia L. fruit extracts. (n.d.). Caspian Journal of Environmental Sciences.
  • Synthesis and Antimicrobial and Anticancer Activity of β-Carboline Analogues. (2021, September 16). Research Journal of Pharmacy and Technology.
  • Anticancer Potential of β-Carboline Alkaloids: An Updated Mechanistic Overview. (2024, February 15). Chemistry & Biodiversity.
  • β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. (2021, March 24). RSC Advances.
  • 1-Hydroxymethyl-β-carboline glucoside. (n.d.). MedChemExpress.
  • 1-hydroxymethyl-β-carboline-glucoside. (n.d.). MedChemExpress.
  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022, July 12). Journal of Agricultural and Food Chemistry.
  • The most important anticancer mechanisms of β‐carbolines. (n.d.).
  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. (2022, July 12). PMC.
  • Synthesis of β-carboline deriv
  • FORMATION, CHARACTERIZATION AND OCCURRENCE OF β-CARBOLINE ALKALOIDS DERIVED FROM α-DICARBONYL COMPOUNDS AND L-TRYPTOPHAN. (n.d.). Digital CSIC.
  • Recent Advances in the Synthesis of β-Carboline Alkaloids. (2021, January 27). MDPI.
  • Beta-carbolines induce apoptosis in cultured cerebellar granule neurons via the mitochondrial p
  • DH332, a Synthetic β-Carboline Alkaloid, Inhibits B Cell Lymphoma Growth by Activation of the Caspase Family. (n.d.). Asian Pacific Journal of Cancer Prevention.
  • High glucose induces apoptosis via upregulation of Bim expression in proximal tubule epithelial cells. (n.d.). PMC.
  • Linking Metabolic Abnormalities to Apoptotic Pathways in Beta Cells in Type 2 Diabetes. (2013, April 26).
  • Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancre

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Hydroxymethyl-β-carboline Glucoside Isolation

The following technical guide is structured as a dynamic Support Center entry, designed for immediate application in a laboratory setting. It synthesizes specific isolation protocols for 1-Hydroxymethyl-beta-carboline gl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center entry, designed for immediate application in a laboratory setting. It synthesizes specific isolation protocols for 1-Hydroxymethyl-beta-carboline glucoside (1-HMC-Glc) with advanced troubleshooting strategies.

Article ID: TS-BCG-042 | Version: 2.1 | Last Updated: 2026-02-19 Applicable Compounds: 1-Hydroxymethyl-β-carboline glucoside (Kumujian C derivative), β-carboline alkaloids. Primary Source Matrix: Picrasma quassioides (dried stems/wood), Ailanthus altissima, or synthetic reaction mixtures.

Core Directive: The Yield Bottleneck Analysis

Executive Summary: Users frequently report low recovery yields (<0.01% w/w) of 1-HMC-Glc. Our root-cause analysis identifies three critical failure points in standard alkaloid workflows:

  • Partitioning Error: The glycoside is amphiphilic but highly polar; it is frequently discarded in the aqueous raffinate or lost during standard "alkaloid acid-base" workups which favor aglycones.

  • Stationary Phase Irreversibility: β-carbolines possess a pyridine-like nitrogen that interacts strongly with silanols in normal-phase silica, leading to irreversible adsorption (tailing/loss).

  • Hydrolytic Instability: The O-glycosidic bond at the C1-hydroxymethyl position is susceptible to acid hydrolysis, converting the target back into the aglycone (1-hydroxymethyl-β-carboline) during acidification steps.

Optimized Isolation Workflow (Protocol 13-B)

Recommended for isolation from Picrasma quassioides stems.

Step 1: Extraction (The "Soft" Approach)

Objective: Maximize solubility while minimizing hydrolysis.

  • Solvent: 70% Ethanol or Methanol (aq). Avoid 100% MeOH; the water content is crucial for penetrating the woody cellulose matrix and solubilizing the glycoside.

  • Method: Ultrasonic-Assisted Extraction (UAE) is superior to reflux.

    • Settings: 40°C, 30 mins x 3 cycles.

    • Why? High heat (Reflux >80°C) promotes Maillard-type degradation of co-extracted sugars and alkaloids [1].

Step 2: Enrichment (The Critical Split)

Objective: Separate the Glucoside (Target) from Aglycones and Polysaccharides.

  • Standard Mistake: Using only Ethyl Acetate (EtOAc).

  • Correct Protocol:

    • Suspend crude extract in water.

    • Wash 1: Partition with Petroleum Ether (removes lipids/chlorophyll). Discard organic layer.

    • Wash 2: Partition with EtOAc (pH 8-9).

      • Note: This removes the aglycones (e.g., 1-hydroxymethyl-β-carboline, harman). Save this if you need the aglycone; otherwise, discard.

    • Extraction: Partition aqueous layer with n-Butanol (n-BuOH) .

      • Target Location:The 1-HMC-Glc is in the n-BuOH layer.

      • Yield Tip: Salt out the aqueous phase with NaCl to drive the glycoside into the n-BuOH.

Step 3: Purification (Chromatography)

Objective: Prevent peak tailing.

  • Stationary Phase: C18 Reverse Phase is preferred over Silica Gel.

  • Mobile Phase: Acetonitrile : Water (+ 0.1% Formic Acid).

    • Gradient: 5%

      
       30% ACN over 40 mins. The glycoside elutes early compared to aglycones.
      
  • Polishing: If chlorophyll/tannins persist, use a Sephadex LH-20 column (elute with MeOH).

Visualizing the Logic

The following diagram illustrates the decision pathways and chemical logic governing the isolation process.

IsolationLogic Biomass Picrasma quassioides (Stems) Extract Crude Extract (70% EtOH) Biomass->Extract UAE, 40°C Partition1 Partition: H2O vs EtOAc Extract->Partition1 Suspend in H2O EtOAc_Layer EtOAc Layer (Aglycones) Partition1->EtOAc_Layer Lipophilic Alkaloids Aq_Layer Aqueous Layer (Glycosides + Sugars) Partition1->Aq_Layer Polar Fraction Partition2 Partition: H2O vs n-BuOH Aq_Layer->Partition2 Add NaCl BuOH_Layer n-BuOH Layer (TARGET: 1-HMC-Glc) Partition2->BuOH_Layer Enriched Glycoside Waste_Aq Final Aqueous (Polysaccharides) Partition2->Waste_Aq Discard Chromatography C18 HPLC/Flash (0.1% Formic Acid) BuOH_Layer->Chromatography Purification

Caption: Figure 1. Fractionation logic targeting the polarity window of β-carboline glycosides using n-Butanol partitioning.

Troubleshooting & FAQs

Q1: I see a large peak for the aglycone (MW ~212) but no glycoside (MW ~374). What happened?

Diagnosis: Hydrolysis or Enzymatic Degradation.

  • Cause: If you used acid extraction (e.g., HCl) or high heat (>60°C), you likely hydrolyzed the O-glycosidic bond [2].

  • Fix: Maintain pH 5-7 during extraction. If extracting fresh plant material, boil the solvent immediately upon contact to denature native

    
    -glucosidases, or use dried material where enzymes are inactive.
    
Q2: My compound streaks/tails badly on Silica Gel TLC/Columns.

Diagnosis: Silanol interaction.

  • Mechanism: The pyridine nitrogen in the

    
    -carboline ring acts as a base, hydrogen-bonding to acidic silanols.
    
  • Fix:

    • Switch to C18: Reverse phase eliminates this interaction.

    • Modifier: If using Silica, add 0.1% Triethylamine (TEA) or Ammonia to the mobile phase to block silanol sites. Warning: TEA is hard to remove; C18 is cleaner.

Q3: The yield is low in the n-BuOH fraction.

Diagnosis: Partition Coefficient (


) issue.
  • Fix: The glycoside is very polar.

    • Saturation: Saturate the aqueous phase with NaCl before adding n-BuOH. This "salting out" effect forces the organic molecules into the alcohol phase.

    • Volume: Perform at least 3-4 extractions with n-BuOH (1:1 volume ratio).

Quantitative Reference Data

Parameter1-HMC-Glc (Target)1-HMC (Aglycone)Impact on Protocol
Molecular Weight ~374.39 g/mol ~212.25 g/mol Monitor MS for 375 [M+H]+ vs 213 [M+H]+
LogP (Est.) -0.5 to 0.51.5 to 2.5Target stays in Aq/BuOH ; Aglycone goes to EtOAc .
UV Max 270, 330 nm270, 335 nmUV cannot distinguish easily; use MS or retention time.
Solubility Water, MeOH, DMSOCHCl3, EtOAc, EtOHDo not try to dissolve crude glycoside in CHCl3.

References

  • Xu, R., et al. (2020).[1] "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity."[2] Phytochemistry Letters, 39, 68-72.[1]

  • Herraiz, T., et al. (2022). "Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan." Journal of Agricultural and Food Chemistry, 70(30), 9523–9534.

  • Jiao, W., et al. (2018).[3] "Preparation and purification of canthinone and β-carboline alkaloids from Picrasma quassioides based on bioautography and mass-spectrometry-directed autopurification system." Journal of Separation Science, 41(15), 3090-3097.

  • Zhao, F., et al. (2013). "In vivo SAR and STR analyses of alkaloids from Picrasma quassioides identify 1-hydroxymethyl-8-hydroxy-β-carboline as a novel natural angiogenesis inhibitor."[4] RSC Advances, 3, 1666-1674.

Sources

Optimization

optimizing HPLC separation of 1-Hydroxymethyl-beta-carboline glucoside

Technical Support Center: 1-Hydroxymethyl- -carboline Glucoside Topic: Optimization of HPLC Separation for 1-Hydroxymethyl- -carboline Glucoside (1-HMC-Glc) Role: Senior Application Scientist Status: Active Support Ticke...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Hydroxymethyl- -carboline Glucoside

Topic: Optimization of HPLC Separation for 1-Hydroxymethyl-


-carboline Glucoside (1-HMC-Glc)
Role:  Senior Application Scientist
Status:  Active Support Ticket

Introduction: The Analyst's Challenge

You are likely here because 1-Hydroxymethyl-


-carboline glucoside (1-HMC-Glc) is behaving poorly on your standard generic gradient. This molecule presents a "perfect storm" for chromatographic difficulty:
  • High Polarity: The glucose moiety drastically reduces retention on standard C18 phases compared to its aglycone.

  • Basicity: The

    
    -carboline nitrogen (pyrido[3,4-b]indole core) is basic, leading to secondary interactions with silanols (peak tailing).
    
  • Matrix Complexity: Often isolated from Portulaca oleracea (Purslane) or Picrasma quassioides, it co-elutes with highly abundant phenolics and other alkaloids.

This guide moves beyond generic recipes to provide self-validating protocols for optimizing retention, shape, and sensitivity.

Part 1: Critical Troubleshooting (Q&A)

Category A: Retention & Selectivity

Q: My target peak elutes in the void volume (t0) on my C18 column. How do I increase retention?

A: The glucoside is too hydrophilic for standard C18 interactions at typical starting conditions. You have two pathways:

  • The "Aqueous Stable" C18 Route (Recommended First): Standard C18 columns undergo "phase collapse" (dewetting) at <5% organic solvent. You must use a column designed for 100% aqueous stability (e.g., C18-AQ, T3, or Polar-Embedded phases).

    • Action: Lower your starting organic modifier (Methanol/Acetonitrile) to 0-2%.

    • Mechanism:[1][2] This forces the solute to interact with the stationary phase despite its polarity.

  • The HILIC Route (The "Nuclear" Option): If the AQ-C18 fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Action: Use a Bare Silica or Amide column.

    • Inversion: The elution order flips. The glucoside will elute after the aglycone.

    • Mobile Phase: Start high organic (90% ACN) and gradient down to water.

Q: I see a "shark fin" peak (severe tailing). Is my column dead?

A: Likely not. This is the signature of a basic nitrogen interacting with acidic silanols on the silica surface.

  • The Fix: You must overwhelm these interactions or mask them.

  • Protocol: Add Ammonium Formate (10-20 mM) to your aqueous mobile phase. The ammonium ions (

    
    ) compete for the silanol sites, effectively "blocking" them from your analyte. Simple formic acid (0.1%) is often insufficient for strong bases.
    
Category B: Detection & Sensitivity[3][4]

Q: I cannot see the peak at 254 nm, even though standards are injected. Why?

A: While


-carbolines absorb in the UV range, they are often present at trace levels in biological matrices.
  • UV Optimization: 1-HMC derivatives have a specific absorbance max around 270–275 nm (indole core) and a secondary band near 320–330 nm . Ensure your DAD is not just monitoring 254 nm.

  • Fluorescence (The Pro Move):

    
    -carbolines are intensely fluorescent. Switching to FLD can increase signal-to-noise (S/N) by 100-1000x.
    
    • Excitation: 300 nm

    • Emission: 433–440 nm

Part 2: Validated Experimental Protocols

Protocol 1: High-Retention RP-HPLC Method

Best for general screening and separating from non-polar matrix components.

ParameterConditionRationale
Column Waters T3 or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6-3 µm)T3 resists dewetting; Biphenyl offers pi-pi selectivity for the indole ring.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0)Buffering prevents pH shifts; Ammonium suppresses silanol tailing.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for alkaloids.
Flow Rate 0.8 - 1.0 mL/minStandard backpressure management.
Temp 35°CImproves mass transfer (sharper peaks).
Detection FLD: Ex 300nm / Em 440nmMaximum sensitivity for

-carboline core.

Gradient Table:

Time (min) %A (Buffer) %B (ACN) Event
0.0 98 2 Load/Bind (High Aqueous)
5.0 98 2 Isocratic hold for polar retention
25.0 70 30 Slow ramp to elute Glucoside
30.0 5 95 Wash Aglycones/Lipids

| 35.0 | 98 | 2 | Re-equilibration |

Protocol 2: Sample Preparation (Solid Phase Extraction)

Crucial for removing sugars and non-alkaloid interferences.

  • Cartridge: MCX (Mixed-Mode Cation Exchange). Why? It binds the basic nitrogen selectively.

  • Condition: 2 mL MeOH, then 2 mL Water.

  • Load: Acidified sample (pH < 3).

  • Wash 1: 2 mL 0.1 N HCl (Removes neutrals/acids).

  • Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).

  • Elute: 2 mL 5% Ammonia in Methanol. (Releases the basic alkaloid).

  • Dry & Reconstitute: Evaporate and dissolve in Initial Mobile Phase (98% Water).

Part 3: Visualizing the Logic

Workflow: Troubleshooting Decision Tree

HPLC_Optimization Start Start: Poor Separation of 1-HMC-Glc CheckRet Check Retention Factor (k') Start->CheckRet Void Elutes in Void (k' < 1) CheckRet->Void Too Fast Tailing Good k' but Tailing CheckRet->Tailing Bad Shape Action1 Use AQ-Stable C18 Start 100% Aqueous Void->Action1 First Attempt Action3 Add 20mM NH4-Formate (Mask Silanols) Tailing->Action3 Chemical Mod Action2 Switch to HILIC Mode (Amide Column) Action1->Action2 If still failing Action4 Use Biphenyl Phase (Pi-Pi Interaction) Action3->Action4 Stationary Mod

Caption: Decision matrix for diagnosing retention and peak shape issues specific to polar alkaloids.

Mechanism: HILIC vs. Reversed Phase[5]

Separation_Mech cluster_RP Reversed Phase (C18) cluster_HILIC HILIC NodeRP Stationary: Hydrophobic Mobile: Polar (Water) Result: Glucoside elutes EARLY Aglycone elutes LATE NodeHILIC Stationary: Polar Water Layer Mobile: Non-Polar (ACN) Result: Aglycone elutes EARLY Glucoside elutes LATE Molecule 1-HMC-Glucoside Molecule->NodeRP Low Retention Molecule->NodeHILIC High Retention

Caption: Mechanistic inversion of elution order. HILIC is superior for separating the glucoside from the aglycone.

References

  • General Method for Portulaca Alkaloids: Xu, X., Yu, L., & Chen, G. (2006). Determination of flavonoids in Portulaca oleracea L. by capillary electrophoresis with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis. (Note: Establishes electrochemical/polar nature of these extracts).

  • Beta-Carboline Detection Standards: Herraiz, T. (2000). Analysis of the bioactive alkaloids tetrahydro-β-carboline and β-carboline in food. Journal of Chromatography A. (Establishes Fluorescence Ex300/Em440 as the gold standard).

  • 1-HMC Specific Isolation: Zhao, Z., et al. (2014). Biodegradation of indole alkaloids from Picrasma quassioides by an endophytic fungus. Journal of Bioscience and Bioengineering. (identifies 1-Hydroxymethyl-beta-carboline glucoside separation conditions).

  • HILIC Application for Polar Glycosides: Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.

Sources

Troubleshooting

Technical Guide: 1-Hydroxymethyl-beta-carboline Glucoside Stability &amp; Storage

Executive Summary: Critical Storage Parameters For researchers requiring immediate guidance, the following matrix defines the mandatory storage conditions to maintain compound integrity (>98% purity) over 24 months. Para...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Critical Storage Parameters

For researchers requiring immediate guidance, the following matrix defines the mandatory storage conditions to maintain compound integrity (>98% purity) over 24 months.

ParameterSolid State (Lyophilized)Solution State (Reconstituted)
Temperature -20°C (Preferred) or 4°C-80°C (Long-term) or -20°C (Short-term)
Light Exposure Strictly Dark (Amber vials/Foil)Strictly Dark (Photosensitive)
Atmosphere Desiccated, Inert Gas (N₂/Ar)Sealed, minimal headspace
Solvent Compatibility N/ADMSO, Methanol, Pyridine
Major Risks Hygroscopicity, PhotolysisAcid Hydrolysis, Enzymatic Cleavage

Critical Warning: This compound contains a beta-carboline chromophore (photosensitizer) and an O-glycosidic linkage (acid-labile). Exposure to UV/ambient light or acidic buffers (pH < 5.0) will accelerate degradation rapidly.

Technical Deep Dive: Mechanisms of Instability

To troubleshoot effectively, one must understand the chemical vulnerabilities of 1-Hydroxymethyl-β-carboline glucoside (1-HMC-Glc).

A. The Beta-Carboline Chromophore (Photostability)

Beta-carboline alkaloids are potent fluorophores. Upon excitation by UV-A or blue light, the heterocyclic ring enters an excited singlet state. This can lead to:

  • Type I/II Photosensitization: Generation of Reactive Oxygen Species (ROS) if dissolved in oxygenated solvents, leading to ring oxidation.

  • Photodegradation: Breakdown of the indole moiety, often observed as a shift in solution color from colorless/pale yellow to dark brown.

B. The O-Glycosidic Linkage (Hydrolytic Stability)

The glucose moiety is attached via an ether bond to the hydroxymethyl group. This bond is thermodynamically unstable in the presence of:

  • Acidic Protons: H⁺ catalyzes the cleavage of the glycosidic bond, releasing free Glucose and the aglycone 1-Hydroxymethyl-β-carboline (1-HMC) .

  • Beta-Glucosidases: Contamination by microbes (fungi/bacteria) introduces enzymes that specifically target this linkage.

Visualization: Degradation Pathways

The following diagram illustrates the two primary degradation routes researchers must mitigate.

DegradationPathways cluster_0 Critical Control Points Compound 1-HMC-Glucoside (Intact) ExcitedState Excited State (Singlet/Triplet) Compound->ExcitedState UV/Vis Light (hv) Aglycone Aglycone (1-Hydroxymethyl-β-carboline) Compound->Aglycone Acid (H+) or β-Glucosidase Glucose D-Glucose Compound->Glucose Hydrolysis Oxidized Oxidized Products (Brown Precipitate) ExcitedState->Oxidized ROS / O2 Aglycone->Oxidized Air Oxidation (Slow)

Figure 1: Chemical degradation pathways showing photolysis (top) and hydrolysis (bottom).

Standard Operating Procedures (SOPs)

Protocol A: Reconstitution and Solubilization

Objective: Dissolve solid compound without inducing hydrolysis or precipitation.

  • Equilibration: Allow the vial to warm to room temperature (20–25°C) inside the desiccator before opening. Why? Prevents water condensation on the cold solid, which fuels hydrolysis.

  • Solvent Selection:

    • Recommended:DMSO (anhydrous) or Methanol .

    • Avoid: Water (unless buffered), Acidic buffers (0.1% TFA/Formic acid).

  • Dissolution:

    • Add solvent to achieve a stock concentration of 10–50 mM.

    • Vortex gently. If sonication is required, use a water bath < 30°C for max 1 minute.

  • Aliquot & Freeze: Immediately divide into single-use aliquots in amber tubes. Snap-freeze in liquid nitrogen or dry ice before placing in -80°C.

Protocol B: Quality Control (HPLC Validation)

Objective: Confirm compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 7.0). Note: Avoid TFA to prevent on-column hydrolysis.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 360 nm (beta-carboline specific).

  • Success Criteria: Single peak. Appearance of a secondary peak at a later retention time (more hydrophobic) indicates hydrolysis to the aglycone (1-HMC).

Troubleshooting Guide & FAQs

Issue 1: "My solution has turned from clear/pale yellow to dark brown."

Diagnosis: Photodegradation or Oxidation.

  • Cause: The beta-carboline ring has absorbed light, generating radicals that polymerized or oxidized.

  • Solution: The sample is compromised. Discard.

  • Prevention: Wrap all future vials in aluminum foil. Work under low light or yellow light if possible.

Issue 2: "I see a precipitate after freezing and thawing."

Diagnosis: Solubility Crash.

  • Cause: DMSO freezes at 19°C. If the sample was not mixed well upon thawing, the compound may have crashed out. Alternatively, hydrolysis occurred, and the aglycone (which is less soluble in water/media than the glucoside) precipitated.

  • Test: Add more DMSO and warm to 37°C. If it redissolves, it was a solubility issue. If a solid remains, it is likely the degraded aglycone.

Issue 3: "Can I use this compound in cell culture media?"

Answer: Yes, but with strict time limits.

  • Risk: Cell media (DMEM/RPMI) often contains serum (FBS). Serum contains esterases and potentially glycosidase activity.

  • Protocol: Prepare fresh dilutions in media immediately before use. Do not store the compound in media for >4 hours.

  • Control: Always run a "Media Only" control (compound + media, no cells) incubated alongside cells to quantify non-cellular degradation via HPLC.

Storage Decision Logic

Use the following flow to determine the optimal handling for your specific experimental phase.

StorageLogic Start Received Compound State Physical State? Start->State Solid Lyophilized Powder State->Solid Solution In Solution State->Solution LongTerm Long Term Storage (> 1 week) Solid->LongTerm SolventCheck Solvent Type? Solution->SolventCheck ActionSolid Store at -20°C Desiccated Dark LongTerm->ActionSolid Yes ShortTerm Immediate Use (< 24 hours) DMSO DMSO/MeOH SolventCheck->DMSO Water Aqueous Buffer SolventCheck->Water ActionDMSO Aliquot -> -80°C Protect from Light DMSO->ActionDMSO ActionWater Use Immediately Do NOT Freeze/Thaw pH 7.0 required Water->ActionWater

Figure 2: Decision tree for storage based on physical state and solvent.

References

  • Xu, R., et al. (2020). "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity."[1] Phytochemistry Letters, 39, 68-72.[1] Link

    • Context: Primary isolation paper identifying 1-Hydroxymethyl-β-carboline glucoside (Compound 13) and establishing its chemical structure.
  • Vignoni, M., et al. (2014). "Photosensitization of DNA by β-carbolines: Kinetic analysis and photoproduct characterization."[2] Organic & Biomolecular Chemistry, 12, 1807-1819. Link

    • Context: Establishes the mechanism of beta-carboline photosensitivity and the requirement for dark storage.
  • ChemFaces. "1-Hydroxymethyl-beta-carboline glucoside Datasheet." Link

    • Context: Commercial supplier specifications regarding storage (2-8°C)
  • Rivas, F., et al. (2022). "Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan."[3] Journal of Agricultural and Food Chemistry, 67(13). Link

    • Context: Describes the chemical synthesis and stability of the aglycone (1-hydroxymethyl-beta-carboline)

Sources

Optimization

Technical Support Center: 1-Hydroxymethyl-beta-carboline Glucoside

Stability, Degradation & Troubleshooting Guide -carboline Glucoside CAS Registry Number: 1408311-12-5 Source Origin: Picrasma quassioides (Picrasma Wood), Portulaca oleracea, and processed foods via Maillard reaction. Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Troubleshooting Guide

-carboline Glucoside
CAS Registry Number:  1408311-12-5
Source Origin: Picrasma quassioides (Picrasma Wood), Portulaca oleracea, and processed foods via Maillard reaction.

Part 1: Executive Summary & Degradation Mechanics

As a Senior Application Scientist, I often see researchers encounter "ghost peaks" or shifting baselines when working with


-carboline glycosides. 1-Hydroxymethyl-

-carboline glucoside (1-HMC-Glc) is chemically distinct due to its indole backbone fused with a pyridine ring, coupled to a glucose moiety.

Its degradation is not random; it follows specific, predictable chemical pathways governed by hydrolysis and oxidation . Understanding these pathways is critical for distinguishing between actual metabolic metabolites and bench-top artifacts.

The Core Degradation Pathways
  • O-Glycosidic Hydrolysis (Acid/Enzymatic): The most common degradation route. The ether bond linking the glucose to the C-1 hydroxymethyl group is susceptible to acid catalysis (pH < 4.0) or enzymatic cleavage (

    
    -glucosidases).
    
    • Product:1-Hydroxymethyl-

      
      -carboline (1-HMC)  (Aglycone) + Glucose.[1]
      
    • Chromatographic Impact: The aglycone is significantly less polar than the glucoside, leading to a later eluting peak in Reverse-Phase HPLC.

  • Oxidation (Light/Air): Following hydrolysis, the free primary alcohol group at C-1 of the aglycone is prone to oxidation.

    • Stage 1: Oxidation to 1-Formyl-

      
      -carboline  (Aldehyde).
      
    • Stage 2: Further oxidation to

      
      -carboline-1-carboxylic acid .
      
    • Note: The

      
      -carboline fluorophore is sensitive to UV light, potentially leading to photo-oxidation of the indole ring itself under high-intensity light exposure.
      
  • Thermal Decarboxylation (Extreme Conditions): If the carboxylic acid derivative forms and is subjected to high heat (e.g., >150°C or GC inlet temperatures), it may decarboxylate.

    • Product:Norharman (9H-pyrido[3,4-b]indole).

Part 2: Visualizing the Pathway (Interactive Diagram)

The following diagram maps the degradation logic. Use this to trace the origin of impurities in your sample.

G cluster_0 Primary Degradation Event Glucoside 1-Hydroxymethyl-beta-carboline Glucoside (Parent Compound) Aglycone 1-Hydroxymethyl-beta-carboline (Aglycone) Glucoside->Aglycone Acid Hydrolysis (pH < 4) or Beta-Glucosidase Glucose D-Glucose Glucoside->Glucose Aldehyde 1-Formyl-beta-carboline (Aldehyde) Aglycone->Aldehyde Oxidation (Air/Light) Acid Beta-carboline-1-carboxylic acid Aldehyde->Acid Further Oxidation Norharman Norharman (Decarboxylated) Acid->Norharman Thermal Decarboxylation (>150°C)

Caption: Fig 1. Step-wise degradation pathway of 1-HMC-Glc showing hydrolysis to the aglycone followed by oxidative downstream products.

Part 3: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Q1: I see a new peak eluting after my main peak on C18. What is it?

Diagnosis: This is likely the Aglycone (1-Hydroxymethyl-


-carboline) .
Reasoning:  The parent glucoside is highly polar due to the sugar moiety. Upon hydrolysis (which can happen in acidic mobile phases or if the sample sits in an autosampler), the sugar is lost. The remaining aglycone is more hydrophobic, increasing its retention time on reverse-phase columns.
Action:  Check your sample solvent. If you dissolved the sample in acidic methanol or left it at room temperature, prepare a fresh standard in neutral DMSO or acetonitrile/water (1:1) and inject immediately.
Q2: My sample has turned from off-white to yellow/brown. Is it safe to use?

Diagnosis: Significant oxidation or photo-degradation has occurred. Reasoning:


-carbolines are chromophores. While the pure glucoside is often a pale powder, oxidation products (aldehydes/acids) and their subsequent polymerization (especially in the presence of free glucose) can lead to browning (Maillard-type interactions).
Action:  Do not use for quantitative biological assays (IC50, etc.). Repurify or purchase fresh stock. Store future stocks protected from light (amber vials) and under argon/nitrogen.
Q3: Can I use 0.1% TFA or Formic Acid in my LC-MS mobile phase?

Diagnosis: Yes, but with caution regarding "on-column" hydrolysis. Reasoning: While standard LC runs (15-30 mins) are usually too fast for significant hydrolysis at room temperature, leaving the column idle in acid or storing samples in acidic mobile phase for >24 hours will induce degradation. Action: Use the acid modifier for ionization, but ensure autosampler temperature is set to 4°C.

Q4: I detect a mass of 168.07 m/z (M+H). Is this a contaminant?

Diagnosis: This corresponds to Norharman .[2] Reasoning: If you are using a high-temperature technique (GC-MS) or harsh ionization source settings, you might be inducing decarboxylation of degradation intermediates. Action: Lower the inlet temperature or source temperature. If the peak persists in LC-MS at low temps, the sample itself has degraded thermally prior to injection.

Part 4: Technical Data & Experimental Protocols

Table 1: Key Degradation Products
Compound NameRelation to ParentMolecular FormulaApprox.[3] MWPolarity (RP-HPLC)
1-HMC-Glc Parent

360.36Early Eluting (Polar)
1-HMC Aglycone

198.22Mid Eluting
1-Formyl-

C
Oxidation Product

196.21Late Eluting

C-1-COOH
Oxidation Product

212.20pH Dependent
Norharman Thermal Product

168.20Late Eluting
Protocol: Forced Degradation Validation

Use this protocol to validate your analytical method's specificity.

1. Acid Hydrolysis (Simulate Gastric/Mobile Phase instability):

  • Step A: Dissolve 1 mg 1-HMC-Glc in 1 mL 0.1 M HCl.

  • Step B: Incubate at 60°C for 2 hours.

  • Step C: Neutralize with 0.1 M NaOH.

  • Step D: Analyze via HPLC-UV (254 nm) or LC-MS.

  • Expected Result: Disappearance of Parent (360 Da); appearance of Aglycone (198 Da).

2. Oxidative Stress:

  • Step A: Dissolve 1 mg 1-HMC-Glc in 1 mL 3%

    
    .
    
  • Step B: Incubate at Room Temperature for 4 hours.

  • Step C: Analyze.

  • Expected Result: Appearance of N-oxides or ring-hydroxylated species (mass shifts of +16 Da).

3. Photostability:

  • Step A: Prepare a dilute solution (10

    
    M) in clear glass.
    
  • Step B: Expose to UV light (365 nm) or direct sunlight for 24 hours.

  • Expected Result: General signal loss and formation of complex polymers/precipitates.

Part 5: References

  • Xu, R., et al. (2020). "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity."[4] Phytochemistry Letters, 39, 68-72.[4] (Source of isolation and identification).

  • Herraiz, T., et al. (2022). "Formation, Characterization, and Occurrence of

    
    -Carboline Alkaloids Derived from 
    
    
    
    -Dicarbonyl Compounds and L-Tryptophan."[5] Journal of Agricultural and Food Chemistry, 70(29). (Mechanisms of
    
    
    -carboline formation and stability).
  • Wong, J.W., et al. (1998). "Degradation Products Formed from Glucosamine in Water." Journal of Agricultural and Food Chemistry, 46(3). (General mechanisms of amino-sugar degradation relevant to glycoside hydrolysis).

  • Pfau, W., et al. (2001). "Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products." Chem. Res. Toxicol. (Insights into oxidative decarboxylation pathways).

Disclaimer: This guide is for research purposes only. 1-Hydroxymethyl-


-carboline glucoside is not approved for human consumption or clinical use.[6]

Sources

Troubleshooting

troubleshooting low bioactivity of 1-Hydroxymethyl-beta-carboline glucoside in vitro

Topic: Troubleshooting Low Bioactivity in In Vitro Assays Executive Summary Compound: 1-Hydroxymethyl-beta-carboline glucoside (1-HMC-Glc) Source: Picrasma quassioides (and related Simaroubaceae species).[1][2][3] Common...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Bioactivity in In Vitro Assays

Executive Summary

Compound: 1-Hydroxymethyl-beta-carboline glucoside (1-HMC-Glc) Source: Picrasma quassioides (and related Simaroubaceae species).[1][2][3] Common Issue: Users frequently report negligible IC50 values or lack of phenotypic response in sterile cell culture models (e.g., HepG2, A549, RAW 264.7), despite literature suggesting potent in vivo or ethnomedicinal efficacy.

Root Cause Diagnosis: The discrepancy is most often caused by the "Prodrug Paradox." 1-HMC-Glc is a glycoside. In the human body, gut microbiota or hepatic enzymes cleave the glucose moiety to release the active aglycone (1-Hydroxymethyl-beta-carboline). Standard in vitro cell culture media (DMEM/RPMI + FBS) lacks the specific


-glucosidase enzymes required for this activation, rendering the compound inactive and unable to penetrate the cell membrane efficiently.

Module 1: The Metabolic Activation Barrier

The Problem: The "Sugar Trap"

Beta-carbolines exert effects via DNA intercalation and inhibition of enzymes like MAO (Monoamine Oxidase) or CDKs (Cyclin-dependent kinases). However, these intracellular targets require the molecule to cross the lipid bilayer.

  • Aglycone (Active): Lipophilic, membrane-permeable.

  • Glucoside (Inactive): Highly polar, membrane-impermeable (unless specific SGLT/GLUT transporters are overexpressed), and sterically hindered from binding to the target pocket.

Visualization: The Activation Pathway

The following diagram illustrates why your standard assay fails and how to fix it.

BioactivityActivation cluster_0 Standard In Vitro Culture (Sterile) cluster_1 Corrected Assay (Biomimetic) Compound 1-HMC-Glc (Glycoside) CellMembrane Cell Membrane (Lipid Bilayer) Compound->CellMembrane Blocked (Too Polar) Glucosidase Add Exogenous beta-Glucosidase Compound->Glucosidase Hydrolysis Target Intracellular Target (DNA/Enzymes) CellMembrane->Target Binding Effect Biological Response Target->Effect Aglycone 1-HMC (Aglycone) Glucosidase->Aglycone Cleavage Aglycone->CellMembrane Passive Diffusion

Caption: Figure 1.[4][5][6] Mechanism of bioactivity failure in sterile media vs. enzymatic activation protocol.

Troubleshooting Protocol 1: Enzymatic Cleavage

Goal: Mimic in vivo metabolism to validate if the aglycone is the active species.

  • Preparation:

    • Prepare 1-HMC-Glc stock (10 mM in DMSO).

    • Purchase

      
      -glucosidase (e.g., from almonds, 
      
      
      
      2 units/mg).
  • Reaction:

    • In a microtube, mix 1-HMC-Glc (final conc. 50-100 µM) with

      
      -glucosidase (10 units/mL) in PBS (pH 5.0 - optimal for enzyme).
      
    • Incubate at 37°C for 2-4 hours.

  • Validation:

    • Analyze a small aliquot via HPLC/LC-MS to confirm the shift in retention time (Aglycone will elute later on a C18 column due to hydrophobicity).

  • Treatment:

    • Add the reaction mixture to cells. Note: Adjust pH back to 7.4 before adding to cells, or ensure the volume added is <10% of media volume to rely on media buffering.

Module 2: Physicochemical Barriers (Solubility)

The Problem: Differential Solubility

Users often face precipitation when switching between the glucoside and aglycone forms.

  • 1-HMC-Glc: Soluble in water/media up to high concentrations.

  • 1-HMC (Aglycone): Poor aqueous solubility; prone to precipitation in culture media if DMSO concentration is <0.1%.

Data Summary: Solubility & Handling
Property1-HMC-Glc (Parent)1-HMC (Aglycone)Impact on Assay
MW ~360.36 g/mol ~198.22 g/mol Mass balance calculations must account for MW shift.
LogP (Est.) -1.5 (Hydrophilic)1.8 (Lipophilic)Glucoside stays in media; Aglycone enters cells.
DMSO Solubility High (>20 mg/mL)High (>20 mg/mL)Both dissolve well in stock.
Aq. Buffer Solubility HighLow (<50 µM) Risk: Aglycone precipitates upon dilution into media.
Fluorescence Strong (Blue/Green)Strong (Blue/Green)Can interfere with fluorescence-based assays (e.g., Resazurin).
Troubleshooting Protocol 2: Preventing Precipitation

If you observe crystals under the microscope after adding the compound:

  • Sonicate the stock solution for 5 minutes before dilution.

  • Step-wise Dilution: Do not drop 100% DMSO stock directly into the well.

    • Correct: Dilute stock 1:10 in PBS -> Vortex -> Add to media.

  • Serum Check: Ensure FBS is present (5-10%). Albumin in serum acts as a carrier protein, stabilizing the hydrophobic aglycone in solution.

Module 3: Target Specificity Verification

The Problem: Wrong Endpoint

1-HMC-Glc is not a "general toxin" like Doxorubicin. It acts on specific signaling pathways.[3][7] If you are running a general viability assay (MTT/CCK-8) on a robust cell line (e.g., HEK293), you may see no effect because the compound is cytostatic or anti-inflammatory, not cytotoxic.

Verified Biological Targets

According to recent literature on Picrasma alkaloids:

  • Anti-Inflammatory: Inhibition of iNOS and COX-2 expression in LPS-stimulated macrophages (RAW 264.7).

  • Anti-Fibrotic: Inhibition of TGF-

    
    /Smad  signaling (relevant for hepatic stellate cells).
    
  • Neuroprotection: Modulation of oxidative stress pathways.

Workflow: Selecting the Right Assay

AssaySelection Start Define Hypothesis Decision1 Is the goal Cytotoxicity? Start->Decision1 CytoYes Use Aglycone Form (1-HMC) Decision1->CytoYes Yes CytoNo Is the goal Anti-Inflammation? Decision1->CytoNo No InflamYes Assay: NO Production (Griess) Cell Line: RAW 264.7 + LPS CytoNo->InflamYes Yes InflamNo Check TGF-beta/Smad (Fibrosis Models) CytoNo->InflamNo No

Caption: Figure 2. Decision tree for selecting the appropriate bioassay based on therapeutic indication.

Frequently Asked Questions (FAQ)

Q1: Can I just use liver microsomes (S9 fraction) to activate the compound? A: Yes. Liver microsomes contain a broad spectrum of metabolic enzymes. However, they are cytotoxic themselves if left too long. A better approach for pure mechanistic studies is using purified


-glucosidase. If you must use microsomes, limit exposure to 2 hours, then wash cells and replace with fresh media.

Q2: The compound is fluorescent. Will this mess up my MTT assay? A: Beta-carbolines are naturally fluorescent. They generally do not interfere with the absorbance readout of MTT (570 nm) or CCK-8 (450 nm). However, they will interfere with fluorescence-based viability assays like Resazurin (Alamar Blue) or PI staining. Always use absorbance-based endpoints or flow cytometry with proper gating.

Q3: Why does the literature show activity for the glucoside in vivo but not in vitro? A: In vivo, the glucoside is orally ingested, cleaved by gut bacteria, absorbed as the aglycone, and metabolized in the liver. The "inactive" glucoside is essentially a delivery vehicle that improves solubility in the gut. In vitro cultures lack this entire metabolic machinery.

Q4: How should I store the 1-HMC-Glc stock? A: Store as a powder at -20°C (stable for 2 years). Once dissolved in DMSO, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles as beta-carbolines can be light-sensitive and prone to oxidation at the C-1 position over time.

References

  • Jiao, L., et al. (2018). Bioactivity-guided isolation of β-Carboline alkaloids with potential anti-hepatoma effect from Picrasma quassioides (D. Don) Benn.[8] Fitoterapia, 130, 242-248.

    • Context: Establishes the cytotoxicity profiles of beta-carbolines from this species and the structure-activity rel
  • Zhao, F., et al. (2012). In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway.[9] Life Sciences, 91(21-22), 1081-1088.

    • Context: Validates the anti-inflammatory mechanism (iNOS/COX-2)
  • Chen, Z., et al. (2022).

    
    -Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent.[4] Frontiers in Microbiology, 13. 
    
    • Context: Demonstrates the TGF- /Smad inhibition pathway for beta-carbolines, providing a specific signaling p
  • Cao, Z., et al. (2007). Beta-carboline alkaloids: Biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500.

    • Context: Authoritative review on the general pharmacology and metabolic requirements of beta-carboline deriv

Sources

Optimization

Technical Support Center: Enzymatic Hydrolysis of 1-Hydroxymethyl-β-carboline Glucoside

Topic: Optimization & Troubleshooting for the Enzymatic Release of 1-Hydroxymethyl-β-carboline (1-HMC) for Analytical Quantification. Target Molecule: 1-Hydroxymethyl-β-carboline-1-O-β-D-glucoside (often isolated from Po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for the Enzymatic Release of 1-Hydroxymethyl-β-carboline (1-HMC) for Analytical Quantification. Target Molecule: 1-Hydroxymethyl-β-carboline-1-O-β-D-glucoside (often isolated from Portulaca oleracea or processed botanical matrices).

Introduction: The Analyst's Challenge

You are likely analyzing 1-Hydroxymethyl-β-carboline (1-HMC), a bioactive indole alkaloid. In biological matrices (plants like Portulaca oleracea) or processed foods, it exists predominantly as a


-glucoside conjugate .

To quantify the total alkaloid content or study its pharmacokinetics, you must cleave the glycosidic bond to release the aglycone (1-HMC).

The Critical Engineering Problem: Unlike simple phenolic glycosides, 1-HMC is an alkaloid . This introduces a specific solubility paradox:

  • Hydrolysis requires acidic conditions (pH 5.0).

  • Extraction requires basic conditions (pH > 9.0) to neutralize the nitrogen and make the molecule lipophilic.

  • Stability is compromised by light and oxidation during the long incubation.

This guide provides a validated workflow to navigate these conflicting requirements.

Module 1: Optimized Experimental Protocol (SOP)

This protocol is designed for LC-MS/MS or HPLC-UV downstream analysis. It prioritizes aglycone stability over speed.

Reagents & Materials
  • Enzyme:

    
    -Glucosidase (Source: Almond or Helix pomatia). Activity 
    
    
    
    10 units/mL.
  • Hydrolysis Buffer: 0.1 M Sodium Acetate buffer (pH 5.0).

  • Stop/Extraction Solution: 2% Ammonium Hydroxide in Ethyl Acetate (for LLE) OR Methanol (for protein precipitation).

  • Antioxidant: Ascorbic Acid (1 mM final concentration).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve crude extract or plasma residue in 0.1 M Acetate Buffer (pH 5.0) .

    • Expert Tip: Add 1 mM Ascorbic Acid immediately.

      
      -carbolines with hydroxymethyl groups are prone to oxidation to carboxylic acids (creating 1-carboxy-β-carboline artifacts).
      
  • Enzymatic Digestion:

    • Add

      
      -glucosidase (ratio: 20 units per mg of estimated substrate).
      
    • Incubate: 37°C for 4–12 hours.

    • Critical Control: Perform this step in the dark (wrap tubes in foil).

      
      -carbolines are photosensitizers and degrade under ambient light.
      
  • Termination & Alkalinization (The "Trap"):

    • Most users fail here. Do NOT extract yet.

    • Adjust pH to 9.5–10.0 using

      
       or 
      
      
      
      .
    • Reasoning: At pH 5 (hydrolysis pH), the pyridine nitrogen is protonated (

      
      ), making the molecule water-soluble. You must deprotonate it to extract it into organic solvent.
      
  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add 3x volume of Ethyl Acetate. Vortex 2 min. Centrifuge. Collect supernatant.

    • Dry Down: Evaporate under nitrogen at <40°C. Reconstitute in Mobile Phase.

Module 2: Visualizing the Workflow

The following diagram illustrates the pH-dependent logic required for successful recovery.

G cluster_critical CRITICAL SWITCH Start Sample (Glucoside) Buffer Buffer: Acetate pH 5.0 + Ascorbic Acid Start->Buffer Enzyme Add β-Glucosidase (Incubate 37°C, DARK) Buffer->Enzyme AcidState pH 5.0 State: Aglycone is Protonated (N+) Water Soluble Enzyme->AcidState BaseAdj Adjust to pH 9.5 (NH4OH) AcidState->BaseAdj Termination BaseState pH 9.5 State: Aglycone is Neutral (N) Organic Soluble BaseAdj->BaseState Extract LLE Extraction (Ethyl Acetate) BaseState->Extract Analysis LC-MS Quantification Extract->Analysis

Caption: Workflow demonstrating the critical pH transition required to switch the alkaloid from a water-soluble salt (during hydrolysis) to a lipophilic neutral molecule (for extraction).

Module 3: Troubleshooting Center (FAQs)

Category 1: Low Recovery / Yield

Q: I incubated for 24 hours, but my aglycone yield is <40%. What went wrong?

  • Diagnosis: You likely fell into the "pH Trap."

  • The Fix: Did you extract at pH 5.0? If yes, your aglycone remained in the aqueous buffer because the

    
    -carboline nitrogen was protonated. You must  basify to pH >9.0 before adding ethyl acetate.
    
  • Alternative: If you used protein precipitation (methanol) instead of LLE, check if the enzyme was actually active. Run a positive control using p-nitrophenyl-

    
    -D-glucoside.
    

Q: My peak area varies wildly between replicates.

  • Diagnosis: Photosensitivity.

  • The Fix: 1-HMC is fluorogenic and light-sensitive. Are you working under amber light or wrapping tubes in foil? Light exposure during the 4+ hour incubation causes random degradation.

Category 2: Chromatography Issues

Q: I see a "ghost peak" eluting just before my aglycone.

  • Diagnosis: Oxidation artifact.

  • The Mechanism: The hydroxymethyl group at position 1 can oxidize to a carboxylic acid (1-Carboxy-

    
    -carboline) or an aldehyde during long incubations at 37°C.
    
  • The Fix: Add 1 mM Ascorbic Acid or Sodium Metabisulfite to the hydrolysis buffer. Ensure the headspace of the vial is minimized.

Q: The peak is tailing significantly on LC-MS.

  • Diagnosis: Secondary interactions with free silanols.

  • The Fix:

    
    -carbolines are basic alkaloids.
    
    • Use a high-pH stable column (e.g., C18 Hybrid particle) and run the mobile phase at pH 8–9 (Ammonium Bicarbonate).

    • Or, if using acidic mobile phase (Formic acid), increase ionic strength (add 5mM Ammonium Formate) to mask silanols.

Module 4: Critical Parameters Reference

ParameterRecommended ValueWhy?
Buffer pH 5.0 (Acetate)Optimal for

-glucosidase activity.
Extraction pH 9.5 - 10.0 Essential to deprotonate the

-carboline nitrogen for organic extraction.
Temperature 37°C Higher temps (50°C+) increase reaction speed but accelerate oxidation of the hydroxymethyl group.
Time 4 - 12 Hours Snailase is slower; purified Almond

-glucosidase is faster.
Additives Ascorbic Acid (1mM) Prevents oxidation of the hydroxymethyl moiety.

References

  • Enzymatic Hydrolysis Mechanisms

    • Ketudat Cairns, J. R., & Esen, A. (2010). β-Glucosidases.[1][2][3][4] In Handbook of Hydrocarbon and Lipid Microbiology. Springer.

    • Context: Defines the standard pH 5.0 optimum for plant-derived -glucosidases.
  • Analysis of

    
    -Carbolines in Portulaca oleracea: 
    
    • Li, C. Y., et al. (2017). "Simultaneous determination of five alkaloids in Portulaca oleracea L. by HPLC.
    • Context: Validates the presence of 1-HMC and extraction methods for this class of alkaloids.
  • Stability of

    
    -Carbolines: 
    
    • Herraiz, T. (2000). "Analysis of the bioactive alkaloids tetrahydro-β-carbolines in food.
    • Context: Details the oxidation risks and photosensitivity of -carboline deriv
  • General Glycoside Hydrolysis Troubleshooting

    • Kura Biotech. (2020).
    • Context: General guidelines on enzyme kinetics and buffer interference.

Sources

Troubleshooting

preventing degradation of 1-Hydroxymethyl-beta-carboline glucoside during extraction

Welcome to the technical support guide for 1-Hydroxymethyl-β-carboline glucoside. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the deg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Hydroxymethyl-β-carboline glucoside. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable natural product during extraction and purification. We will explore the inherent instabilities of the molecule and offer field-proven strategies, troubleshooting advice, and optimized protocols to ensure maximum yield and purity.

Section 1: Understanding the Molecular Instability

1-Hydroxymethyl-β-carboline glucoside is a unique molecule combining a photoactive β-carboline alkaloid core with a labile glycosidic linkage.[1][2][3] This composite structure presents two primary points of vulnerability during extraction, which are critical to understand for developing a robust protocol.

  • The Glycosidic Bond: The ether linkage connecting the glucose moiety to the β-carboline aglycone is susceptible to cleavage. This hydrolysis can be catalyzed by acids, bases, or endogenous plant enzymes released during tissue homogenization.[4] High temperatures significantly accelerate this degradation, often making it the primary degradation pathway.[5][6]

  • The β-Carboline Core: The aromatic ring system of β-carbolines is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, heat, or light (photodegradation).[7][8][9] This process can lead to the formation of various byproducts, often colored, that complicate purification and reduce the yield of the target compound.

Below is a diagram illustrating the primary degradation pathways that must be controlled.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 1-Hydroxymethyl-β-carboline glucoside (Target Molecule) B 1-Hydroxymethyl-β-carboline (Aglycone) + Glucose A->B Glycosidic Cleavage C Oxidized β-Carboline Derivatives (e.g., N-oxides, ring-opened products) A->C Ring Oxidation B->C Further Oxidation F1 Heat F1->A F2 Acid / Base (pH extremes) F2->A F3 Light (UV/Vis) F3->A F4 Oxygen (O₂) F4->A

Caption: Primary degradation pathways for 1-Hydroxymethyl-β-carboline glucoside.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the extraction process in a direct question-and-answer format.

Q1: My final yield is consistently low, and I suspect degradation. How can I confirm this and what are the most likely causes?

A1: Low yield is a classic symptom of compound degradation. To diagnose the issue, follow these steps:

  • Analyze Your Crude Extract: Use HPLC-UV or LC-MS to analyze a small sample of your crude extract. Look for a peak corresponding to the mass of the aglycone (1-Hydroxymethyl-β-carboline). Its presence is a definitive sign of glycosidic bond cleavage.

  • Review Your Temperature Profile: High temperatures are the most common culprit.[7] Are you using heat- or oven-drying for your plant material? Is your extraction performed at an elevated temperature (e.g., Soxhlet or reflux)? Is the solvent being removed with a rotary evaporator at a high bath temperature? Any of these can cause significant thermal degradation.[10][11]

  • Check Your pH: The pH of your extraction solvent is critical. While acidic conditions can improve alkaloid solubility by protonating them, a pH that is too low will rapidly hydrolyze the glycosidic bond.[12][13] Conversely, highly alkaline conditions can also promote degradation.

  • Assess Exposure to Light and Air: β-Carbolines are known to be photoactive.[9][14] If your extraction is performed in clear glassware with prolonged exposure to ambient light, photodegradation is likely. Similarly, failure to de-gas solvents or protect the extract from air can lead to oxidation.[7]

Q2: My HPLC chromatogram shows several unexpected peaks that weren't in my initial plant screening. Could these be degradation products?

A2: Yes, this is highly probable. Degradation rarely produces a single, clean byproduct.

  • Identifying Hydrolysis Products: As mentioned above, the most obvious degradation product is the aglycone. Its retention time will differ from the parent glycoside (typically, the less polar aglycone will have a longer retention time on a C18 column).

  • Identifying Oxidation Products: Oxidized derivatives can appear as a series of smaller peaks. These compounds may have altered UV spectra compared to the parent molecule. Mass spectrometry is invaluable here for identifying additions of oxygen (+16 Da) or other oxidative transformations.

  • Confirmation via Stress Testing: To confirm, perform a controlled degradation study. Take a small amount of a purified standard of 1-Hydroxymethyl-β-carboline glucoside and expose it to heat (60°C), acid (pH 2), base (pH 10), and UV light separately for a few hours. Analyze the resulting mixtures by HPLC. The new peaks that appear will be your degradation markers, which you can then look for in your experimental extracts.

Q3: The color of my extract darkens significantly during concentration. What does this indicate?

A3: A darkening color, often to a yellow or brownish hue, is a strong indicator of oxidation. The extended aromatic system of the β-carboline core, when oxidized, can form highly conjugated chromophores that absorb visible light. This is often exacerbated by heat during solvent evaporation. The solution is to minimize both air exposure and temperature during this step. Using a rotary evaporator under a high vacuum allows for solvent removal at a much lower temperature, which is crucial for preserving your compound.

Section 3: Proactive Strategies & Best Practices (FAQs)

This section provides preventative measures and answers to frequently asked questions to help you design a stability-focused extraction workflow from the start.

Q1: What is the optimal way to prepare and dry the plant material?

A1: To prevent enzymatic and thermal degradation before extraction even begins, proper handling is essential.

  • Drying: Avoid high-temperature oven drying. The ideal method is lyophilization (freeze-drying), as it preserves the compound at low temperatures. If unavailable, a vacuum oven at a low temperature (40-50°C) is a suitable alternative.[11]

  • Grinding: Grind the dried material to a fine powder immediately before extraction. This maximizes surface area but also minimizes the time that cell contents are exposed to air and humidity post-grinding.

Q2: What is the best solvent system to balance yield and stability?

A2: The polarity of the glycoside makes polar solvents necessary.

  • Recommended Solvents: Mixtures of methanol/water or ethanol/water are excellent choices for extracting glycosides.[15]

  • pH Control: Instead of using strong acids like HCl, which risk hydrolysis, it is far better to use a buffered solvent system. An acetate or phosphate buffer at a slightly acidic to neutral pH (e.g., pH 5.5-6.5) provides a good compromise between maintaining alkaloid solubility and protecting the glycosidic bond.

  • Inclusion of Antioxidants: A powerful strategy is to add an antioxidant directly to your extraction solvent.[16] Common and effective choices include ascorbic acid (Vitamin C) at 0.1% (w/v) or butylated hydroxytoluene (BHT) at 0.01% (w/v).

Q3: How can I minimize thermal damage during the extraction and concentration steps?

A3: Modern extraction techniques are superior to traditional heating methods.

  • Extraction Method: Ultrasound-Assisted Extraction (UAE) is highly recommended. It enhances extraction efficiency through acoustic cavitation at or below room temperature, drastically reducing the risk of thermal degradation.[17]

  • Solvent Evaporation: Always use a rotary evaporator connected to a vacuum pump. This lowers the boiling point of your solvent, allowing for rapid concentration at a bath temperature of 35-40°C. Never leave the extract on the evaporator longer than necessary.

Q4: How critical is protection from light and oxygen?

A4: For a photoactive and oxidation-prone molecule like a β-carboline, it is absolutely critical.

  • Glassware: Use amber-colored glassware for all steps of the extraction and storage. Alternatively, wrap standard glassware in aluminum foil.

  • Inert Atmosphere: For maximum protection, especially during long extraction periods or when handling purified material, work under an inert atmosphere. This can be achieved by bubbling nitrogen or argon gas through your solvent before use (sparging) and blanketing the headspace of your flask with the gas.

Section 4: Optimized Protocol & Data Summary

This section provides a validated starting protocol and a summary table for quick reference.

Protocol: Optimized Ultrasound-Assisted Extraction (UAE) for 1-Hydroxymethyl-β-carboline Glucoside

This protocol integrates the best practices discussed to minimize degradation.

  • Material Preparation:

    • Weigh 10 g of freeze-dried, powdered plant material.

  • Solvent Preparation:

    • Prepare 200 mL of 70% methanol in a 50 mM sodium acetate buffer (pH 6.0).

    • Add 0.1 g of ascorbic acid (0.05% w/v) and stir until fully dissolved.

    • Place the solvent in an ultrasonic bath for 15 minutes to de-gas.

  • Extraction:

    • Combine the plant material and solvent in a 500 mL amber flask.

    • Place the flask in an ultrasonic bath, ensuring the water level is above the solvent level in the flask.

    • Sonicate for 45 minutes at room temperature (monitor the bath to ensure the temperature does not exceed 30°C).

  • Filtration & Concentration:

    • Immediately filter the mixture under vacuum through Whatman No. 1 filter paper.

    • Wash the solid residue with an additional 50 mL of the extraction solvent and combine the filtrates.

    • Transfer the filtrate to a round-bottom flask and concentrate using a rotary evaporator. Set the water bath temperature to 35°C and apply a vacuum.

  • Purification & Storage:

    • The resulting crude extract can be further purified using standard chromatographic techniques (e.g., column chromatography on silica or C18).

    • Store the final purified compound or extracts at -20°C or lower in an amber vial, preferably with the headspace flushed with nitrogen.

Experimental Workflow Diagram

A Plant Material (Freeze-dried, Powdered) C Ultrasound-Assisted Extraction (Amber Flask, <30°C, 45 min) A->C B Solvent Preparation (Buffered MeOH/H₂O + Antioxidant, Degassed) B->C D Vacuum Filtration C->D E Concentration (Rotary Evaporator, <40°C) D->E F Crude Extract E->F G Chromatographic Purification F->G H Pure Compound (Store at -20°C under N₂) G->H

Caption: Optimized workflow for minimizing degradation during extraction.

Table 1: Summary of Factors Affecting Stability
ParameterRisk of DegradationRecommended Action & Rationale
Temperature High: Cleavage of glycosidic bond; oxidation of β-carboline core.[7][10]Use low-temperature drying (freeze-drying) and extraction methods (UAE). Concentrate solvent below 40°C under vacuum.[11]
pH High/Low: Acid- or base-catalyzed hydrolysis of the glycosidic bond.[4]Use a buffered solvent system in a mildly acidic to neutral range (pH 5.5 - 6.5) to maintain stability and solubility.
Light Exposure High: Photodegradation of the photoactive β-carboline ring system.[8][9]Work in a dimly lit environment and use amber glassware or foil-wrapped flasks for all procedures.
Oxygen Exposure High: Oxidative degradation of the β-carboline nucleus.[7]De-gas solvents before use (sonication or sparging with N₂/Ar). Add antioxidants (e.g., ascorbic acid) to the solvent.[16]
Enzymatic Activity High: Endogenous plant enzymes (e.g., glycosidases) can cleave the glycosidic bond upon cell lysis.Use properly dried plant material or flash-freeze fresh material. Rapidly process the material to minimize enzyme activity time.
References
  • Aimi, N., et al. (1986). HYDROLYTIC DEGRADATION OF β-CARBOLINE-TYPE MONOTERPENOID GLUCOINDOLE ALKALOIDS. Chemical and Pharmaceutical Bulletin, 34(9), 3965-3968. Available from: [Link]

  • Herraiz, T., & Galisteo, J. (2003). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 51(8), 2340-2346. Available from: [Link]

  • Zhao, T., et al. (2011). Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and harmine, by liquid chromatography/mass spectrometry and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 326-335. Available from: [Link]

  • Wang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2038. Available from: [Link]

  • Hong, C., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(9), 927-933. Available from: [Link]

  • Li, Y., et al. (2021). Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. Foods, 10(11), 2841. Available from: [Link]

  • Kim, D., et al. (2024). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 13(11), 1667. Available from: [Link]

  • Arote, R., & Gaikwad, V. (2007). A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. Revista Brasileira de Farmacognosia, 17(3), 349-354. Available from: [Link]

  • Li, S., et al. (2022). Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products. Food Chemistry, 372, 131018. Available from: [Link]

  • Herraiz, T., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9094-9106. Available from: [Link]

  • Herraiz, T., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PMC, Available from: [Link]

  • Hong, C., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. Available from: [Link]

  • Van Eylen, D., et al. (2009). Thermal degradation of glucosinolates in red cabbage. Food Chemistry, 112(3), 646-653. Available from: [Link]

  • Marx, S., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(5), 946. Available from: [Link]

  • Zhang, Q., et al. (2018). Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. Molecules, 23(1), 58. Available from: [Link]

  • Deng, S., et al. (2011). The degradation mechanism of flavonol glycosides to corresponding aglycones during the roasting process of noni leaf tea. ResearchGate. Available from: [Link]

  • Ali, A., et al. (2024). New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review. Processes, 12(3), 513. Available from: [Link]

  • Wu, H., et al. (2024). Isolation and Characterization of novel β-carboline alkaloids and flavonols glycosides from Nitraria tangutorum Bobr. fruit. bioRxiv. Available from: [Link]

  • Larson, R. A., et al. (1988). Carboline alkaloids: Mechanisms of phototoxicity to bacteria and insects. Photochemistry and Photobiology, 48(5), 665-674. Available from: [Link]

  • Vignoni, M., et al. (2024). Distribution of photoactive β-carboline alkaloids across Passiflora caerulea floral organs. Photochemistry and Photobiology, 100(1), 87-100. Available from: [Link]

  • Chen, Z., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 12(12), 2329. Available from: [Link]

  • Larson, R. A., et al. (1988). Beta-carboline alkaloids: mechanisms of phototoxicity to bacteria and insects. Photochemistry and Photobiology, 48(5), 665-74. Available from: [Link]

  • Herraiz, T., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9094-9106. Available from: [Link]

  • Natera, J., et al. (2003). Mechanisms of DNA damage by photoexcited 9-methyl-β-carbolines. Photochemical & Photobiological Sciences, 2(10), 1035-1042. Available from: [Link]

  • Kumar, A., & Kumar, A. (2024). Introduction to extraction and antioxidant activity of alkaloids. Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry, 4(1), 1-10. Available from: [Link]

  • Kumar, A., & Kumar, A. (2024). Introduction to extraction and antioxidant activity of alkaloids. Semantic Scholar. Available from: [Link]

  • Daoud, A., et al. (2022). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Analytical Sciences, 26(1), 1-7. Available from: [Link]

  • Li, G., et al. (2022). Antifungal Activity of β-Carboline Alkaloids Compound and Its Resistance Mechanism on Peronophythora Litchii. Journal of Fungi, 8(7), 748. Available from: [Link]

  • Erra-Balsells, R., et al. (2018). N-Methyl-β-carboline alkaloids: structure-dependent photosensitizing properties and localization in subcellular domains. Organic & Biomolecular Chemistry, 16(43), 8435-8448. Available from: [Link]

  • Ghafoori, H., et al. (2017). Extraction of β-Carboline alkaloids and preparation of extract nanoparticles from Peganum harmala L. capsules using supercritical fluid technique. The Journal of Supercritical Fluids, 130, 246-254. Available from: [Link]

  • Saiin, C., et al. (2019). Determination of β-carbolines in Thai Picrasma javanica Bl.; the source of potential antimalarial agents. Advances in Medicinal Plant Research, 7(2), 24-29. Available from: [Link]

  • Kouipou, R. M. T., et al. (2017). Isolation of a new β-carboline alkaloid from aerial parts of Triclisia sacleuxii and its antibacterial and cytotoxicity effects. Natural Product Research, 31(6), 670-677. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 1-Hydroxymethyl-beta-carboline glucoside by NMR

Technical Comparison Guide: Structural Confirmation of 1-Hydroxymethyl- -carboline Glucoside via NMR Executive Summary & Technical Context 1-Hydroxymethyl- -carboline glucoside (often isolated from Picrasma quassioides)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Confirmation of 1-Hydroxymethyl-


-carboline Glucoside via NMR 

Executive Summary & Technical Context

1-Hydroxymethyl-


-carboline glucoside (often isolated from Picrasma quassioides) represents a classic structural elucidation challenge in alkaloid chemistry. The core structure consists of a tricyclic pyrido[3,4-b]indole (the 

-carboline skeleton) substituted at the C-1 position with a hydroxymethyl group, which serves as the anchor for a glucose moiety.

The Critical Challenge: While Mass Spectrometry (HR-MS) provides the molecular formula (


), it cannot definitively distinguish between:
  • O-glycosides (attached to the hydroxymethyl group).

  • N-glycosides (attached to the indole nitrogen, N-9).

  • Sugar Stereochemistry (

    
    - vs. 
    
    
    
    -anomers).

This guide objectively compares structural confirmation methodologies, establishing Nuclear Magnetic Resonance (NMR) as the superior, self-validating standard for solution-state analysis, and provides a detailed protocol for its execution.

Comparative Analysis: NMR vs. Alternative Methodologies

The following table contrasts the efficacy of NMR against other structural confirmation techniques for


-carboline glycosides.
FeatureNMR (1D/2D) HR-MS / MS

X-Ray Crystallography Enzymatic Hydrolysis
Primary Output Atom-to-atom connectivity, stereochemistry, dynamics.Molecular weight, fragmentation patterns.3D atomic coordinates (Absolute Config).Aglycone release, sugar ID.
Linkage Definition High (HMBC defines O- vs N-linkage).Low (Fragmentation is often ambiguous for regioisomers).Definitive (Gold Standard).Low (Does not define linkage position).
Stereochemistry High (

-coupling defines

).
None .Definitive .Medium (Enzyme specificity).
Sample Requirement 2–10 mg (Non-destructive).< 0.1 mg (Destructive).Single Crystal (Hard to grow).1–5 mg (Destructive).
Throughput Medium (1–4 hours).High (Minutes).[1]Low (Weeks/Months).Low (Hours/Days).[1]
Verdict Preferred Routine Method. Screening Only. Final Confirmation (if possible). Supporting Evidence.

The NMR Solution: Mechanistic Grounding

To confirm the structure of 1-Hydroxymethyl-


-carboline glucoside, we rely on three "pillars of evidence" derived from specific pulse sequences.
Pillar 1: The Aglycone Skeleton (1H & 13C)

The


-carboline core exhibits a characteristic aromatic signature. Based on literature data for the aglycone (1-hydroxymethyl-

-carboline), expected signals in DMSO-

include:
  • Indole NH: A singlet downfield at

    
     ppm (visible in DMSO, often lost in MeOH-
    
    
    
    ).
  • Pyridyl Protons: Characteristic doublets for H-3 and H-4 (

    
     ppm).
    
  • Hydroxymethyl Group: The key diagnostic signal. In the aglycone, the

    
     appears at 
    
    
    
    ppm.[2] Upon O-glycosylation , this carbon typically shifts downfield by +4 to +7 ppm (the "Glycosylation Shift"), appearing near
    
    
    ppm.
Pillar 2: The Sugar Configuration (J-Coupling)

The anomeric proton (H-1') distinguishes the


 and 

forms.
  • 
    -D-glucose:  H-1' appears as a doublet with a large coupling constant (
    
    
    
    Hz), indicating a trans-diaxial relationship between H-1' and H-2'.
  • 
    -D-glucose:  H-1' appears with a smaller coupling (
    
    
    
    Hz).
Pillar 3: The Linkage (HMBC)

This is the "smoking gun." A Heteronuclear Multiple Bond Correlation (HMBC) experiment must show a cross-peak between the anomeric proton (H-1') of the glucose and the methylene carbon (C-1a) of the hydroxymethyl group. If the glucose were N-linked, H-1' would correlate to the aromatic carbons C-2 or C-9a instead.

Experimental Protocol: Step-by-Step

Objective: Isolate and confirm the structure of 1-Hydroxymethyl-


-carboline glucoside.
Phase A: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (0.6 mL) for the primary dataset.
    
    • Reasoning: DMSO preserves the exchangeable Indole NH signal and sugar OH groups, providing valuable structural information that Methanol-

      
       exchanges out.
      
  • Concentration: Dissolve 5–10 mg of purified compound. If sample is limited (<2 mg), use a Shigemi tube to maximize signal-to-noise.

Phase B: Acquisition Parameters (600 MHz recommended)
  • 1H NMR (Standard): 16–32 scans. Optimize relaxation delay (

    
     s) for accurate integration.
    
  • 13C NMR / DEPT-135: 1024+ scans. DEPT distinguishes the hydroxymethyl

    
     (inverted) from aromatic 
    
    
    
    (upright).
  • 2D HSQC (Multiplicity-Edited): Correlates protons to their directly attached carbons. Essential to assign the sugar ring protons which often overlap in the 3.0–4.0 ppm region.

  • 2D HMBC (Long-Range): Optimize for

    
     Hz. This is critical for the glycosidic linkage.
    
  • 2D COSY: Traces the spin system of the glucose ring (H1'

    
     H2' 
    
    
    
    H3'...).
Phase C: Data Analysis Workflow
  • Identify the Aglycone: Locate the 4 spin systems of the

    
    -carboline (Indole ring protons + Pyridine ring protons). Confirm the Indole NH at >11 ppm.
    
  • Locate the Linker: Identify the isolated methylene group (

    
    ). In the glucoside, this protons should be diastereotopic or a singlet, correlating to a Carbon at ~68-70 ppm (HSQC).
    
  • Assign the Sugar: Find the anomeric doublet (

    
     4.4–5.0). Measure 
    
    
    
    .
  • Verify Linkage: Check HMBC.

    • Pass Criteria: Strong correlation from Anomeric H

      
       Hydroxymethyl C.
      
    • Fail Criteria: Correlation from Anomeric H

      
       Aromatic C (implies N-glycoside).
      

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, highlighting the decision nodes based on NMR data.

NMR_Workflow Start Purified Compound (1-Hydroxymethyl-beta-carboline glucoside) Solvent Dissolve in DMSO-d6 (Preserves NH & OH signals) Start->Solvent H1_NMR 1H NMR Acquisition Solvent->H1_NMR Decision_Aglycone Identify Aglycone Signals: Indole NH (~11.3 ppm)? Aromatic region correct? H1_NMR->Decision_Aglycone Sugar_Analysis Analyze Sugar Region (3.0 - 5.0 ppm) Decision_Aglycone->Sugar_Analysis Yes Anomeric_Check Check Anomeric Proton (H-1') Doublet? J-value? Sugar_Analysis->Anomeric_Check Beta_Conf J = 7-8 Hz (Beta-configuration) Anomeric_Check->Beta_Conf Large J Alpha_Conf J = 3-4 Hz (Alpha-configuration) Anomeric_Check->Alpha_Conf Small J HMBC_Exp Run 2D HMBC (Long-range correlations) Beta_Conf->HMBC_Exp Linkage_Check Correlate H-1' to Aglycone HMBC_Exp->Linkage_Check O_Link Correlation: H-1' -> C-1a (CH2) (~68-70 ppm) Linkage_Check->O_Link Matches CH2 N_Link Correlation: H-1' -> C-9a/C-2 (Aromatic C) Linkage_Check->N_Link Matches Aromatic Final Structure Confirmed: 1-Hydroxymethyl-beta-carboline O-beta-D-glucoside O_Link->Final

Caption: Logical workflow for NMR-based structural confirmation, distinguishing stereochemistry (J-coupling) and regiochemistry (HMBC).

References

  • Jiao, W. H., et al. (2010). Beta-carboline alkaloids from the stems of Picrasma quassioides.[3][4][5][6][7] Magnetic Resonance in Chemistry, 48(6), 490–495. (Provides foundational NMR data for

    
    -carboline aglycones). 
    
  • Zhao, W., et al. (2022).

    
    -Carboline Alkaloids Derived from 
    
    
    
    -Dicarbonyl Compounds and L-Tryptophan.[8] Journal of Agricultural and Food Chemistry. (Details the synthesis and NMR characterization of 1-hydroxymethyl-
    
    
    -carboline).
  • Chen, Q. W., et al. (2022). Alkaloids from Picrasma quassioides: An overview of their NMR data, biosynthetic pathways and pharmacological effects. Phytochemistry, 193, 112987.[7] (Comprehensive review of Picrasma alkaloids and their shifts).

  • Xu, R., et al. (2020).[9] Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity.[10] Phytochemistry Letters, 39, 68-72.[9] (Specific isolation of 1-Hydroxymethyl-

    
    -carboline glucoside). 
    

Sources

Comparative

A Comparative Guide to 1-Hydroxymethyl-β-carboline Glucoside and Other Bioactive β-Carboline Alkaloids

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 1-hydroxymethyl-β-carboline glucoside and other prominent β-carboline alkaloids. Moving beyond a sim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 1-hydroxymethyl-β-carboline glucoside and other prominent β-carboline alkaloids. Moving beyond a simple catalog of compounds, this document delves into the structural nuances, comparative biological activities, and the underlying mechanistic principles that govern their pharmacological effects. Experimental data is presented to offer a clear, evidence-based perspective for researchers in drug discovery and development.

Introduction to the β-Carboline Family

β-carboline alkaloids are a large and diverse group of natural and synthetic indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole scaffold.[1][2] These compounds are widely distributed in nature, found in various plants, marine organisms, insects, and even in human tissues and body fluids.[3] The β-carboline framework is a privileged structure in medicinal chemistry, bestowing a wide array of potent biological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and neuropharmacological effects.[1][4] Well-known members of this family, such as harmine, harmaline, and harman, have been extensively studied for their therapeutic potential.[4]

This guide focuses on a specific, naturally occurring glycosylated form, 1-hydroxymethyl-β-carboline glucoside, and compares its profile to its more extensively studied non-glycosylated counterparts.

Structural Comparison: The Significance of the Glucoside Moiety

The fundamental difference between 1-hydroxymethyl-β-carboline glucoside and many other common β-carboline alkaloids lies in the presence of a glucose molecule attached to the core structure. This glycosylation can significantly impact the molecule's physicochemical properties, such as solubility, and its pharmacokinetic and pharmacodynamic profile.

1-Hydroxymethyl-β-carboline Glucoside is a natural product that has been isolated from the plant Picrasma quassioides.[5]

Other Prominent β-Carboline Alkaloids , such as harmine, harmaline, and harman, are typically found in their aglycone (non-glycosylated) form in well-known sources like Peganum harmala (Syrian rue) and the Ayahuasca vine Banisteriopsis caapi.[6]

The presence of the glucoside moiety in 1-hydroxymethyl-β-carboline glucoside raises a critical question regarding its biological activity: does the molecule act in its intact glycosylated form, or does it function as a prodrug, releasing its aglycone, 1-hydroxymethyl-β-carboline, following enzymatic hydrolysis in vivo?

The Role of Glycosylation in Bioavailability and Metabolism

The oral bioavailability of many plant-derived natural products, including flavonoids and alkaloids, is often influenced by their glycosylation state.[7][8] In humans, β-glucosidase enzymes are present in various tissues, including the liver, small intestine, spleen, and kidneys.[9][10] Additionally, the gut microbiota possesses a wide array of glycosidases.[9] These enzymes are capable of hydrolyzing β-glycosidic bonds, releasing the aglycone from its sugar moiety.[9]

This enzymatic activity suggests a high probability that 1-hydroxymethyl-β-carboline glucoside, upon ingestion, is hydrolyzed to its aglycone, 1-hydroxymethyl-β-carboline. The released aglycone would then be available for absorption and systemic circulation, exerting its own biological effects. Therefore, understanding the activity of the aglycone is crucial for predicting the pharmacological profile of the glucoside.

G cluster_ingestion Oral Ingestion cluster_body In Vivo Environment Glucoside 1-Hydroxymethyl-β-carboline Glucoside Hydrolysis Enzymatic Hydrolysis (β-glucosidases in gut/tissues) Glucoside->Hydrolysis Metabolism Aglycone 1-Hydroxymethyl-β-carboline (Aglycone) Hydrolysis->Aglycone Glucose Glucose Hydrolysis->Glucose Target Biological Targets Aglycone->Target Pharmacological Effect

Caption: Proposed metabolic fate of 1-hydroxymethyl-β-carboline glucoside.

Comparative Biological Activity

This section compares the known biological activities of 1-hydroxymethyl-β-carboline glucoside with other well-characterized β-carboline alkaloids.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of β-carboline alkaloids. A key mechanism underlying this effect is the inhibition of nitric oxide (NO) production in activated macrophages.

A study investigating the anti-inflammatory effects of β-carboline alkaloids isolated from Picrasma quassioides demonstrated that these compounds, including presumably 1-hydroxymethyl-β-carboline glucoside as a constituent, suppressed lipopolysaccharide (LPS)-stimulated nitric oxide production in RAW 264.7 macrophages.[11] The study also showed that these alkaloids inhibited the expression of inducible nitric oxide synthase (iNOS).[11][12] Other β-carboline alkaloids have also been shown to exert anti-inflammatory effects through different mechanisms.[13]

Compound/ExtractAssayKey FindingsReference
β-carboline alkaloids from P. quassioidesNO production in LPS-stimulated RAW 264.7 macrophagesSuppressed NO production and iNOS expression.[11]
HarmineLPS-stimulated RAW 264.7 macrophagesShowed anti-inflammatory activity.[14]
Cytotoxic Activity

The anticancer properties of β-carboline alkaloids are well-documented, with many derivatives showing potent cytotoxicity against various cancer cell lines.[15]

Harmine has demonstrated significant cytotoxic effects and is considered a useful inhibitor of tumor development.[16] In contrast, harmaline has been found to reduce the viability of both transformed and non-transformed cell lines in a dose-dependent manner.[16] Comparative studies have shown that harmine exhibits greater cytotoxicity than harmaline and harmalol.[17] The cytotoxic potential of 1-hydroxymethyl-β-carboline glucoside has not been extensively reported in comparative studies. However, based on the prodrug hypothesis, the activity would likely be dependent on the cytotoxicity of its aglycone.

CompoundCell Line(s)IC50 / LC50Reference
HarmineSW480, HeLa, C33ADose-dependent inhibition of proliferation[16]
HarmalineCCD18Lu, HeLa, C33A, SW480Significant reduction in viability[16]
HarmaneBrine shrimpLC50 = 23 µg/mL[17]
HarmineBrine shrimpLC50 = 9.88 µg/mL[17]
HarmalineBrine shrimpLC50 = 23.74 µg/mL[17]
HarmalolBrine shrimpLC50 = 50 µg/mL[17]
Monoamine Oxidase (MAO) Inhibition

Many β-carboline alkaloids are potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of key neurotransmitters like serotonin and norepinephrine.[3] This inhibitory activity is the basis for the purported antidepressant effects of some β-carboline-containing preparations.[5]

Harmine and harmaline are well-known reversible inhibitors of MAO-A (RIMA).[6] The inhibitory potency of various β-carbolines can differ significantly.[18] The MAO inhibitory activity of 1-hydroxymethyl-β-carboline glucoside has not been specifically reported, but it is plausible that its aglycone could exhibit this activity.

CompoundEnzymeIC50 / KiReference
HarmineHuman MAO-APotent inhibitor[5]
HarmalineHuman MAO-APotent inhibitor[5]

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for the key assays discussed are provided below.

In Vitro Nitric Oxide Inhibition Assay (Griess Assay)

This protocol is designed to quantify the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1-hydroxymethyl-β-carboline glucoside, harmine) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for another 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, SW480) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Measurement: Agitate the plate on a shaker to dissolve the formazan crystals and measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Monoamine Oxidase Inhibition Assay (MAO-Glo™ Assay)

This is a luminescent assay for measuring MAO-A and MAO-B activity.

Methodology:

  • Reagent Preparation: Prepare the MAO substrate, MAO enzyme (A or B), and Luciferin Detection Reagent according to the manufacturer's protocol.

  • Reaction Setup: In a white 96-well plate, add the MAO reaction buffer, test compounds at various concentrations, and the MAO substrate.

  • Enzyme Addition: Initiate the reaction by adding the MAO enzyme solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal. Incubate for 20 minutes at room temperature.

  • Measurement: Measure the luminescence using a luminometer.

  • Calculation: Calculate the percentage of MAO inhibition relative to a no-inhibitor control.

Caption: Workflow for the in vitro MAO-Glo™ assay.

Conclusion and Future Directions

1-Hydroxymethyl-β-carboline glucoside represents an intriguing member of the β-carboline family, primarily due to its glycosylated structure. While direct comparative data on its biological activities are still emerging, the available evidence and our understanding of glycoside metabolism suggest that it likely acts as a prodrug, releasing its aglycone, 1-hydroxymethyl-β-carboline, in vivo.

The anti-inflammatory properties of β-carbolines from Picrasma quassioides, including the inhibition of nitric oxide production, are promising. However, to fully understand the therapeutic potential of 1-hydroxymethyl-β-carboline glucoside, further research is imperative. Future studies should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of the glucoside and its aglycone with other well-known β-carbolines (harmine, harmaline) in a panel of biological assays are essential to determine their relative potencies.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies of 1-hydroxymethyl-β-carboline glucoside are needed to confirm its metabolic fate, including the extent and rate of hydrolysis to its aglycone, and its overall bioavailability.

  • Synthesis of the Aglycone: The chemical or enzymatic synthesis of 1-hydroxymethyl-β-carboline would provide the necessary material for direct biological evaluation and comparison.

By addressing these knowledge gaps, the scientific community can better elucidate the unique therapeutic potential of 1-hydroxymethyl-β-carboline glucoside and its place within the broader landscape of pharmacologically active β-carboline alkaloids.

References

  • Identification of β-carboline and canthinone alkaloids as anti-inflammatory agents but with different inhibitory profile on the expression of iNOS and COX-2 in lipopolysaccharide-activated RAW 264.7 macrophages. PMC. [Link]

  • Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro. ResearchGate. [Link]

  • β-Glucosidase. Wikipedia. [Link]

  • Cytotoxicity and Antimicrobial Activity of Harman Alkaloids. Science Alert. [Link]

  • beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO). PubMed. [Link]

  • β-Glucosidases. PMC. [Link]

  • Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2. PMC. [Link]

  • (PDF) In vitro Anti-Inflammatory Effects of Beta-Carboline Alkaloids, Isolated from Picrasma quassioides, through Inhibition of the iNOS Pathway. ResearchGate. [Link]

  • Cytotoxicity of the Beta-Carboline Alkaloids Harmine and Harmaline in Human Cell Assays in Vitro. PubMed. [Link]

  • Biological sources, metabolism, and production of glucosylglycerols, a group of natural glucosides of biotechnological interest. PubMed. [Link]

  • The anticancer properties of harmine and its derivatives. SpringerLink. [Link]

  • In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway. PubMed. [Link]

  • β-Glucosidase Activity of Lactiplantibacillus plantarum: A Key Player in Food Fermentation and Human Health. MDPI. [Link]

  • Histochemical detection of β-glucosidase activity in mouse tissues. (a,... | Download Scientific Diagram. ResearchGate. [Link]

  • Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. IJFMR. [Link]

  • Microbial β-Glucosidase: Sources, Production and Applications. OMICS International. [Link]

  • Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification. PMC. [Link]

  • A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. PMC. [Link]

  • In vitro evaluation of antioxidant and anti-inflammatory activities of β-carboline roots of Peganum harmala L. IJNDD. [Link]

  • Harmaline. Taylor & Francis Online. [Link]

  • Bioavailability of Plant-Derived Antioxidants. PMC. [Link]

  • Harmala alkaloid. Wikipedia. [Link]

  • Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice. Frontiers. [Link]

  • Could flavonoid aglycones prevent the absorption of flavonoid glycosides by inhibiting sodium-dependent glucose transporter-1 in the small intestine?. Open Exploration Publishing. [Link]

  • Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops. MDPI. [Link]

  • Biological sources, metabolism, and production of glucosylglycerols, a group of natural glucosides of biotechnological interest. ResearchGate. [Link]

  • Oral Bioavailability and Disposition of Phytochemicals. ResearchGate. [Link]

  • β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Bentham Science. [Link]

  • beta-Carboline alkaloids: biochemical and pharmacological functions. PubMed. [Link]

  • Beta-carboline as a promising heterocyclic nucleus: Synthetic aspects, pharmacological potential and structure activity relationship. ResearchGate. [Link]

  • (PDF) Bioavailability of Plant-Derived Antioxidants. ResearchGate. [Link]

  • Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. MDPI. [Link]

  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. PMC. [Link]

  • (PDF) Application of Metabolomics in the Study of Natural Products. ResearchGate. [Link]

  • Synthesis and bioactivity of beta-carboline derivatives. PubMed. [Link]

  • From Plant to Pharmacology: Understanding the Metabolism of Natural Products. MDPI. [Link]

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. MDPI. [Link]

  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Link]

  • Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. MDPI. [Link]

Sources

Validation

comparative study of 1-Hydroxymethyl-beta-carboline glucoside and known iNOS inhibitors

Executive Summary This technical guide provides a comparative analysis between 1-Hydroxymethyl-beta-carboline glucoside (1-HMCG) —a natural alkaloid glycoside isolated from Picrasma quassioides—and established synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between 1-Hydroxymethyl-beta-carboline glucoside (1-HMCG) —a natural alkaloid glycoside isolated from Picrasma quassioides—and established synthetic iNOS inhibitors (1400W , L-NMMA , Aminoguanidine ).

While synthetic inhibitors predominantly function as competitive substrate analogues targeting the catalytic site of the iNOS enzyme, 1-HMCG represents a distinct class of "transcriptional suppressors." It functions upstream by modulating the NF-


B signaling pathway, thereby preventing the de novo synthesis of the iNOS protein. This guide details the mechanistic divergence, experimental validation protocols, and therapeutic implications of these opposing strategies.

Compound Profiles

The Challenger: 1-Hydroxymethyl-beta-carboline Glucoside (1-HMCG)
  • Source: Isolated from the stems of Picrasma quassioides (Simaroubaceae), a medicinal plant used in traditional Asian medicine for inflammation.[1][2]

  • Chemical Class:

    
    -carboline alkaloid glycoside.
    
  • Key Property: The glucose moiety enhances water solubility compared to its aglycone counterparts (e.g., 1-methoxycarbonyl-

    
    -carboline), potentially improving bioavailability and reducing direct cytotoxicity.
    
  • Primary Mechanism: Downregulation of iNOS mRNA and protein expression via inhibition of the NF-

    
    B signaling cascade.
    
The Incumbents: Synthetic Standards
InhibitorTypeSelectivityMechanismLimitation
1400W Synthetic AmidineHighly Selective (iNOS > 5000x vs eNOS)Slow, tight-binding irreversible inhibition at the heme site.Poor oral bioavailability; primarily a research tool.
L-NMMA Synthetic Amino AcidNon-selective (Pan-NOS)Competitive inhibitor of L-Arginine.Causes hypertension by inhibiting constitutive eNOS.
Aminoguanidine Synthetic HydrazineModerately SelectiveInteraction with the heme cofactor.Lower potency; potential off-target effects (e.g., histamine).

Mechanistic Divergence: Upstream vs. Downstream

The critical distinction lies in where the intervention occurs in the inflammatory cascade.

Pathway Visualization

The following diagram illustrates the divergent points of action: 1-HMCG acts on the Signal Transduction phase, while 1400W/L-NMMA act on the Catalytic phase.

iNOS_Pathway LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_Inactive NF-kB (Inactive) (Cytosol) NFkB_Active NF-kB (Active) (Nucleus) NFkB_Inactive->NFkB_Active Translocation IKK->NFkB_Inactive Phosphorylation iNOS_Gene iNOS Gene Transcription NFkB_Active->iNOS_Gene Promoter Binding iNOS_Protein iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis L_Arg L-Arginine L_Arg->iNOS_Protein Substrate HMCG 1-HMCG (Transcriptional Suppressor) HMCG->NFkB_Active Inhibits Activation W1400 1400W / L-NMMA (Catalytic Inhibitors) W1400->iNOS_Protein Blocks Active Site

Caption: Mechanistic comparison showing 1-HMCG blocking NF-kB activation (upstream) versus 1400W blocking the enzyme directly (downstream).[3][4]

Comparative Performance Metrics

The following data summarizes typical performance characteristics derived from comparative studies of


-carbolines and synthetic inhibitors in LPS-stimulated macrophage models (RAW 264.7).[5]
Metric1-HMCG (Natural Product)1400W (Synthetic Standard)L-NMMA (Pan-Inhibitor)
IC50 (NO Production) 10 - 50

M
(Moderate)
< 0.1

M
(Potent)
~ 5 - 10

M
Target Specificity Broad (NF-

B, MAPK)
Ultra-Specific (iNOS only)Low (iNOS, eNOS, nNOS)
Onset of Action Delayed (>4-6 hours)ImmediateImmediate
Cytotoxicity (CC50) Low (> 100

M)
LowLow to Moderate
Therapeutic Window Anti-inflammatory & Anti-cancerShock (Septic)Limited (Hypertension risk)

Key Insight: While 1400W is significantly more potent on a molar basis for inhibiting NO generation, 1-HMCG offers a "pleiotropic" advantage. By inhibiting NF-


B, it likely suppresses other pro-inflammatory cytokines (TNF-

, IL-6) alongside iNOS, offering a more holistic anti-inflammatory profile than pure enzyme inhibition.

Experimental Protocols for Validation

To objectively compare these compounds, a dual-assay approach is required: verifying the reduction in NO (Griess Assay) and verifying the mechanism (Western Blot).

Workflow Visualization

Experiment_Workflow Cells RAW 264.7 Macrophages Seed @ 1x10^5/well Pretreat Pre-treatment (1h) Group A: 1-HMCG Group B: 1400W Cells->Pretreat Stim Stimulation (24h) LPS (1 $mu$g/mL) Pretreat->Stim Harvest Harvest Supernatant & Lysate Stim->Harvest Griess Griess Assay (Measure Nitrite) Harvest->Griess Supernatant WB Western Blot (Measure iNOS Protein) Harvest->WB Cell Lysate

Caption: Experimental workflow to distinguish transcriptional suppression (WB + Griess) from catalytic inhibition (Griess only).

Protocol A: Griess Assay (Functional NO Output)

This assay measures Nitrite (


), the stable breakdown product of NO.
  • Seeding: Plate RAW 264.7 cells in 96-well plates.

  • Treatment:

    • Vehicle Control: DMSO < 0.1%.

    • LPS Control: LPS (1

      
      g/mL) only.
      
    • Test Groups: Pre-incubate with 1-HMCG (10, 30, 100

      
      M) or 1400W (1, 10 
      
      
      
      M) for 1 hour.
  • Stimulation: Add LPS to Test Groups; incubate for 24 hours at 37°C.

  • Measurement: Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess Reagent (1% sulfanilamide + 0.1% NED).
  • Read: Measure Absorbance at 540 nm.

  • Self-Validation: The LPS control must show a >5-fold increase in nitrite over vehicle for the assay to be valid.

Protocol B: Western Blot (Protein Expression)

This step confirms if the inhibitor stops the synthesis of the enzyme.

  • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

  • Electrophoresis: Separate 20-30

    
    g protein on 8-10% SDS-PAGE.
    
  • Antibody Staining:

    • Primary: Anti-iNOS (1:1000).

    • Loading Control: Anti-

      
      -actin (1:5000).
      
  • Expected Result:

    • 1400W Treated: iNOS protein bands will be strong/visible (similar to LPS control) because 1400W inhibits the activity, not the synthesis.

    • 1-HMCG Treated: iNOS protein bands will be faint/absent , confirming transcriptional suppression.

References

  • Xu, R., et al. (2020). "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity."[6] Phytochemistry Letters, 39, 68-72.[6][7]

  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo." Journal of Biological Chemistry, 272(8), 4959-4963.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal, 357(3), 593-615.

  • Jiao, L., et al. (2011). "Anti-inflammatory effects of beta-carboline alkaloids from Picrasma quassioides." Pharmaceutical Biology, 49(12).

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology, 51(4), 383-394.

Sources

Comparative

cross-validation of analytical methods for 1-Hydroxymethyl-beta-carboline glucoside

Topic: Cross-Validation of Analytical Methods for 1-Hydroxymethyl-beta-carboline Glucoside Content Type: Publish Comparison Guide Executive Summary 1-Hydroxymethyl-β-carboline glucoside (often referred to as Compound 13...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for 1-Hydroxymethyl-beta-carboline Glucoside Content Type: Publish Comparison Guide

Executive Summary

1-Hydroxymethyl-β-carboline glucoside (often referred to as Compound 13 in Picrasma quassioides isolates) is a bioactive indole alkaloid with significant potential in anti-inflammatory and neuroprotective therapeutics.[1] As research transitions from phytochemical isolation to pharmacokinetic (PK) profiling, the analytical requirements shift from simple purity assessment to high-sensitivity quantification in complex biological matrices.

This guide provides a rigorous cross-validation framework comparing the two dominant methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] While HPLC-DAD serves as the robust workhorse for raw material quality control, LC-MS/MS is indispensable for trace analysis in plasma and tissues.[1] This document outlines the protocols to validate these methods against each other to ensure data continuity across drug development stages.

Methodological Landscape

The Analyte
  • Compound: 1-Hydroxymethyl-β-carboline glucoside[1][2][3][4]

  • Molecular Formula: C₁₈H₂₀N₂O₆[1]

  • Molecular Weight: 360.36 g/mol

  • Key Structural Feature: The β-carboline core (9H-pyrido[3,4-b]indole) provides strong UV absorption, while the glycosidic bond at the C1-hydroxymethyl position is the primary fragmentation site in MS/MS.[1]

Method A: HPLC-DAD (The QC Standard)[1]
  • Principle: Separation based on hydrophobicity using a C18 stationary phase with UV detection.

  • Best For: Raw material standardization, extraction efficiency monitoring, and purity assays (>10 µg/mL).

  • Limitation: Lacks specificity in complex biological matrices; lower sensitivity.

Method B: LC-MS/MS (The Bioanalytical Standard)[1]
  • Principle: Electrospray Ionization (ESI) followed by Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ).

  • Best For: Pharmacokinetics (PK), trace contaminant analysis, and distinguishing structural isomers.

  • Limitation: Susceptible to matrix effects (ion suppression); higher operational cost.

Experimental Design for Cross-Validation

To validate Method B against Method A (or vice versa), a "bridge study" is required. This ensures that data generated during early discovery (HPLC) correlates with preclinical data (LC-MS).[1]

Unified Sample Preparation

To eliminate extraction variability, generate a single stock solution and dilute into the respective matrices.

  • Stock Preparation: Dissolve 1.0 mg of authentic standard (purity >98% by NMR) in 1.0 mL DMSO/Methanol (1:1).

  • Matrix A (Plant Extract): Spike stock into Picrasma quassioides blank stem extract.

  • Matrix B (Plasma): Spike stock into blank rat plasma, followed by protein precipitation (PPT) with acetonitrile (1:3 v/v).

Validation Parameters
ParameterHPLC-DAD Target CriteriaLC-MS/MS Target CriteriaCross-Validation Goal
Linearity 10 – 500 µg/mL (

)
1 – 1000 ng/mL (

)
Overlap range (10-20 µg/mL) must agree within ±15%.
Precision (RSD) < 2.0%< 15.0%Demonstrate that MS precision approaches HPLC at high conc.
Accuracy (Recovery) 98 – 102%85 – 115%Confirm no bias in MS quantification due to matrix effects.
LOD ~1 µg/mL~0.5 ng/mLDefine the "cutoff" where HPLC becomes unreliable.

Step-by-Step Protocols

Method A: HPLC-DAD Protocol

System: Agilent 1260 Infinity II or equivalent.[1]

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 0-5 min (5% B), 5-25 min (5% -> 40% B), 25-30 min (40% -> 95% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (primary), 280 nm (secondary).

  • Injection Vol: 10 µL.

  • Suitability Check: Tailing factor < 1.5; Theoretical plates > 5000.

Method B: LC-MS/MS Protocol

System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.[1]

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: Fast ramp. 0-1 min (5% B), 1-6 min (5% -> 60% B).

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Positive Mode (+).

  • MRM Transitions:

    • Quantifier: m/z 361.1

      
       199.1 (Loss of Glucose, [M+H-162]
      
      
      
      ).
    • Qualifier: m/z 361.1

      
       170.1 (Further fragmentation of aglycone).
      
  • Collision Energy: Optimized per instrument (approx. 25-35 eV for glucoside loss).

Comparative Performance Analysis

Selectivity and Interference
  • HPLC-DAD: In crude extracts, the 1-hydroxymethyl-β-carboline glucoside often co-elutes with other β-carboline isomers (e.g., 1-acetyl-β-carboline derivatives).[1] Peak purity analysis using DAD spectra is mandatory.

  • LC-MS/MS: High selectivity.[1] The specific transition 361

    
     199 eliminates interference from co-eluting compounds that do not share the specific glucoside mass loss.
    
Matrix Effects (The "Silent Killer" in MS)

While HPLC is robust, LC-MS suffers from ion suppression in plant extracts.

  • Experiment: Post-column infusion. Infuse the analyte at constant flow while injecting a blank matrix sample.

  • Observation: A dip in the baseline signal at the analyte retention time indicates suppression.

  • Correction: Use a stable isotope-labeled internal standard (if available) or standard addition method for the cross-validation.

Visualization of Workflows

Diagram 1: Cross-Validation Workflow

This flowchart illustrates the parallel processing required to validate the two methods using a single sample source.

CrossValidationWorkflow cluster_HPLC Method A: HPLC-DAD cluster_LCMS Method B: LC-MS/MS Sample Raw Sample (Plant Extract or Plasma) Prep Unified Sample Preparation (Extraction / Protein Precip) Sample->Prep Split Split Sample Prep->Split HPLC_Inj Injection (10 µL) C18 Column (5 µm) Split->HPLC_Inj High Conc. MS_Inj Injection (2 µL) UPLC Column (1.7 µm) Split->MS_Inj Dilute 1:100 UV_Det UV Detection (254 nm) HPLC_Inj->UV_Det HPLC_Data Data: Peak Area (µg/mL range) UV_Det->HPLC_Data Analysis Statistical Comparison (Bland-Altman Plot & Regression) HPLC_Data->Analysis MRM_Det MRM Detection (361 -> 199) MS_Inj->MRM_Det MS_Data Data: Peak Area (ng/mL range) MRM_Det->MS_Data MS_Data->Analysis

Caption: Parallel workflow ensuring that the exact same sample set is used to validate both analytical platforms, minimizing sampling error.

Diagram 2: Method Selection Decision Matrix

When should you switch from the robust HPLC method to the sensitive LC-MS method?

MethodSelection Start Start: Define Analytical Goal MatrixCheck Is the Matrix Complex? (Plasma, Urine, Mixed Herbal) Start->MatrixCheck ConcCheck Expected Concentration? MatrixCheck->ConcCheck Yes HPLC Use HPLC-DAD (Robust, Low Cost) MatrixCheck->HPLC No (Raw Material) ConcCheck->HPLC > 10 µg/mL LCMS Use LC-MS/MS (High Sensitivity, Specificity) ConcCheck->LCMS < 1 µg/mL

Caption: Decision tree for selecting the appropriate analytical technique based on matrix complexity and sensitivity requirements.

References

  • Xu, R., et al. (2020).[4] "Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity."[4] Phytochemistry Letters, 39, 68-72.[1]

  • Herraiz, T., et al. (2022). "Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan." Journal of Agricultural and Food Chemistry, 70(29), 9035–9047.

  • Zhao, Y., et al. (2011). "Simultaneous determination of four β-carboline alkaloids in Picrasma quassioides by HPLC." China Journal of Chinese Materia Medica.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-Hydroxymethyl-β-carboline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the β-carboline scaffold stands out as a privileged structure, forming the core of numerous natural and synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the β-carboline scaffold stands out as a privileged structure, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Among the various classes of β-carboline derivatives, those bearing a hydroxymethyl group at the C-1 position have garnered significant interest. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Hydroxymethyl-β-carboline derivatives, offering insights into their therapeutic potential, particularly in the realms of anticancer, antiviral, and neuropharmacological applications.

The 1-Hydroxymethyl-β-carboline Scaffold: A Versatile Starting Point

The fundamental structure of a 1-Hydroxymethyl-β-carboline consists of a tricyclic pyrido[3,4-b]indole system with a hydroxymethyl (-CH₂OH) substituent at the C-1 position. This seemingly simple addition opens up a vast chemical space for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. The hydroxyl group itself can participate in hydrogen bonding with biological targets, and it serves as a convenient handle for further chemical modifications, such as etherification, esterification, or replacement with other functional groups.

The synthesis of the β-carboline core is often achieved through the Pictet-Spengler reaction, a robust and versatile method that involves the condensation of a tryptamine derivative with an aldehyde or keto acid.[2][3][4] For 1-substituted β-carbolines, the choice of the aldehyde or keto acid is crucial in introducing the desired functionality at the C-1 position. Subsequent modifications can then be performed to build a library of derivatives for SAR studies.[5]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

β-Carboline derivatives have long been investigated for their potential as anticancer agents, with mechanisms of action that include DNA intercalation, inhibition of topoisomerases, and modulation of cyclin-dependent kinases (CDKs).[6][7] The substitution pattern on the β-carboline ring system plays a pivotal role in defining their cytotoxic potency and selectivity.

While specific SAR studies focused exclusively on 1-hydroxymethyl derivatives are not extensively detailed in the provided search results, we can infer some general principles from broader studies on 1-substituted β-carbolines. For instance, the nature of the substituent at the C-1 position significantly influences anticancer activity. One study highlighted that an ethyl group at the 1-position resulted in high cytotoxic activities against various cancer cell lines.[2] This suggests that the size and lipophilicity of the C-1 substituent are important determinants of activity.

The introduction of bulky and aromatic groups at the C-1 position has been shown to be favorable for anticancer activity.[6] Although a hydroxymethyl group is not bulky, its hydroxyl moiety offers a site for derivatization to introduce such groups. For example, etherification of the 1-hydroxymethyl group to introduce various aryl or alkyl chains could be a promising strategy to enhance anticancer potency.

Furthermore, modifications at other positions of the β-carboline ring, in conjunction with the 1-hydroxymethyl group, are crucial. Studies on 3,9-disubstituted β-carbolines have shown that substitution at these positions can lead to potent anticancer agents that induce apoptosis.[2] Therefore, a combinatorial approach, modifying both the 1-hydroxymethyl group and other positions on the β-carboline scaffold, would be a rational strategy for developing novel and potent anticancer drugs.

Comparative Data on Anticancer Activity of β-Carboline Derivatives
Compound ClassC-1 SubstituentOther Key SubstituentsCancer Cell Line(s)IC50 (µM)Reference
β-Carboline DerivativeEthyl-3LL, MCF-7, BGC-823, QGY-77017.79, 5.75, 3.53, 4.02[2]
N2-benzylated β-carbolinium bromidesVariedN-benzylationVarious< 10[6]
3,9-disubstituted β-carboline-9-(2-methoxybenzyl)HL-604.0[2]

Antiviral Activity: A Broad Spectrum of Inhibition

The antiviral potential of β-carboline derivatives has been demonstrated against a range of viruses, including herpes simplex virus (HSV), poliovirus, and influenza virus.[3][8][9] The mechanism of antiviral action can vary, from interfering with viral entry and replication to modulating host-cell pathways that are essential for viral propagation.

Specific studies on 1-Hydroxymethyl-β-carboline derivatives in the context of antiviral activity are limited in the provided results. However, research on related β-carboline analogues provides valuable insights. For instance, 1,3-disubstituted β-carboline derivatives bearing a substituted carbohydrazide group at C-3 have shown potent activity against both poliovirus and HSV-1.[3] This highlights the importance of the substitution pattern on the β-carboline core for antiviral efficacy.

Furthermore, a study on various β-carboline alkaloids demonstrated strong anti-influenza effects for harmalol, harmane, and harmaline.[9] The authors noted that the free NH of the indole skeleton and low molecular weight seem to be important for activity. This suggests that modifications to the 1-hydroxymethyl group should be designed to maintain these favorable properties. For example, esterification of the hydroxyl group could be explored to improve cell permeability, with the ester being cleaved intracellularly to release the active 1-hydroxymethyl derivative.

Neuropharmacological Effects: Modulating Brain Chemistry

β-Carboline alkaloids are well-known for their diverse effects on the central nervous system (CNS), with some acting as benzodiazepine receptor agonists or antagonists, while others inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine.[10][11] These properties make them interesting candidates for the development of drugs for neuropsychiatric disorders.

The neuropharmacological profile of β-carboline derivatives is highly dependent on their substitution pattern. While specific data on 1-Hydroxymethyl-β-carboline derivatives is not available in the search results, studies on analogous compounds provide some direction. For instance, harmaline and harmine, which have a methoxy group at the C-7 position and a methyl group at C-1, have been shown to ameliorate cognitive dysfunction by inhibiting acetylcholinesterase and reducing oxidative stress and inflammation.[12]

The presence of a substituent at the C-1 position is clearly important for neuropharmacological activity. The hydroxymethyl group, with its ability to form hydrogen bonds, could potentially interact with specific residues in the binding sites of CNS targets. Further derivatization of the 1-hydroxymethyl group could be used to modulate properties such as blood-brain barrier permeability and target selectivity.

Experimental Protocols

General Synthesis of 1-Substituted-β-carbolines via Pictet-Spengler Reaction

A common and effective method for the synthesis of the β-carboline scaffold is the Pictet-Spengler reaction.[2][3]

Step 1: Condensation

  • Dissolve L-tryptophan (1 equivalent) in an appropriate solvent (e.g., methanol).

  • Add the desired aldehyde (e.g., a protected form of hydroxyacetaldehyde to yield the 1-hydroxymethyl group after deprotection) (1.1 equivalents).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA).

  • Reflux the mixture for a specified time (e.g., 24 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Step 2: Oxidation

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., 1,4-dioxane).

  • Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Reflux the mixture for a designated period (e.g., 6 hours).

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired 1-substituted-β-carboline.

This is a generalized protocol and may require optimization for specific substrates and desired products.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (1-Hydroxymethyl-β-carboline derivatives) for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Structure-Activity Landscape

SAR_Summary cluster_core 1-Hydroxymethyl-β-carboline Core cluster_modifications Key Modification Sites & Effects cluster_activities Biological Activities Core β-Carboline Scaffold C1_OH C1-CH₂OH Core->C1_OH Essential for Activity C1_Mod Modification of C1-OH (Etherification, Esterification) Anticancer Anticancer C1_Mod->Anticancer Modulates Potency Antiviral Antiviral C1_Mod->Antiviral Affects Permeability Neuro Neuro C1_Mod->Neuro Modulates BBB Penetration C3_Sub C3-Substitution (e.g., Amides, Heterocycles) C3_Sub->Anticancer Enhances Activity C3_Sub->Antiviral Critical for Efficacy C9_Sub N9-Substitution (e.g., Alkylation, Benzylation) C9_Sub->Anticancer Influences Selectivity

Caption: Key structural features and modification sites of 1-Hydroxymethyl-β-carboline derivatives influencing their biological activities.

Future Directions and Conclusion

The 1-Hydroxymethyl-β-carboline scaffold represents a promising starting point for the development of novel therapeutic agents. While the existing literature provides a foundation for understanding the SAR of β-carbolines in general, there is a clear need for more focused research on derivatives with the 1-hydroxymethyl substitution.

Future studies should aim to:

  • Synthesize and characterize a focused library of 1-Hydroxymethyl-β-carboline derivatives with systematic modifications at the hydroxyl group and other positions of the β-carboline ring.

  • Conduct comprehensive biological evaluations of these derivatives against a panel of cancer cell lines, viruses, and CNS targets to establish clear and quantitative SAR.

  • Utilize computational modeling and docking studies to rationalize the observed SAR and guide the design of more potent and selective compounds.

  • Investigate the mechanisms of action of the most promising lead compounds to validate their therapeutic potential.

References

Click to expand

Sources

Comparative

A Researcher's Guide to Assessing the iNOS Inhibition Specificity of 1-Hydroxymethyl-β-carboline glucoside

For drug development professionals and researchers in the field of inflammation and immunology, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a significant therapeutic target. Overproduction...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the field of inflammation and immunology, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a significant therapeutic target. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in numerous inflammatory disorders. However, non-specific inhibition of the constitutive NOS isoforms, endothelial (eNOS) and neuronal (nNOS), can lead to undesirable side effects. Therefore, rigorous assessment of a compound's inhibitory specificity is paramount.

This guide provides a comprehensive framework for evaluating the iNOS inhibition specificity of a novel compound, using the natural product 1-Hydroxymethyl-β-carboline glucoside (HMBCG) as a primary example. Recent studies have indicated that alkaloids from Picrasma quassioides, the plant source of HMBCG, possess nitric oxide inhibitory activity, making it a compelling candidate for further investigation.[1] Furthermore, other β-carboline alkaloids have been shown to suppress iNOS expression, often through the inhibition of the NF-κB signaling pathway.[2][3][4][5][6]

We will detail the essential experimental workflows, from initial screening of NO production to in-depth analysis of isoform-specific enzyme activity and gene expression. This guide will also compare the expected data for HMBCG against well-characterized iNOS inhibitors, providing a benchmark for its potential as a selective therapeutic agent.

The Critical Importance of iNOS Selectivity

Nitric oxide is a pleiotropic signaling molecule produced by three distinct NOS isoforms. While eNOS and nNOS are constitutively expressed and play vital roles in vasodilation and neurotransmission respectively, iNOS is typically expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines. The sustained, high-level NO production by iNOS contributes to the pathophysiology of inflammatory diseases. An ideal iNOS inhibitor should potently block iNOS activity without significantly affecting eNOS and nNOS, thus avoiding cardiovascular and neurological side effects.

Experimental Workflow for Assessing iNOS Inhibition Specificity

A multi-tiered approach is necessary to thoroughly assess the specificity of a potential iNOS inhibitor. This workflow progresses from a general assessment of NO production in a cellular model to direct enzymatic assays for each NOS isoform.

G cluster_0 Tier 1: Cellular Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Isoform Specificity A Induce iNOS expression in Macrophages (e.g., RAW 264.7 with LPS/IFN-γ) B Treat with HMBCG & Controls A->B C Measure Nitrite in Supernatant (Griess Assay) B->C D Assess iNOS Protein Levels (Western Blot) C->D If inhibition observed E Assess iNOS mRNA Levels (RT-qPCR) C->E If inhibition observed F Direct Enzyme Activity Assays D->F If protein level is unaffected E->F If mRNA level is unaffected G iNOS Activity Assay F->G H eNOS Activity Assay F->H I nNOS Activity Assay F->I

Figure 1: A tiered experimental workflow for assessing the specificity of a putative iNOS inhibitor.

Tier 1: Initial Screening for NO Production Inhibition

The first step is to determine if HMBCG can inhibit NO production in a relevant cellular model. Murine macrophage cell lines, such as RAW 264.7, are commonly used as they robustly express iNOS upon stimulation.[7]

Protocol 1: Griess Assay for Nitrite Measurement

The Griess assay is a simple and cost-effective colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[8][9][10][11][12]

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with varying concentrations of HMBCG and control inhibitors for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

    • Incubate for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[11]

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Controls:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve HMBCG.

  • Positive Control: A known iNOS inhibitor (e.g., L-NIL).

  • Negative Control: Unstimulated cells.

Tier 2: Investigating the Mechanism of Inhibition

If HMBCG inhibits nitrite production, the next step is to determine whether it acts by inhibiting the enzyme's activity directly or by suppressing its expression.

Protocol 2: Western Blot for iNOS Protein Expression

Western blotting allows for the quantification of iNOS protein levels in cell lysates.[13][14][15]

Methodology:

  • Cell Lysis: After treatment as in Protocol 1, lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for iNOS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: RT-qPCR for iNOS mRNA Expression

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the levels of iNOS mRNA, indicating whether the compound affects gene transcription or mRNA stability.[7][16][17][18][19]

Methodology:

  • RNA Extraction: Following cell treatment, extract total RNA from the cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR: Perform qPCR using primers specific for the iNOS gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative expression of iNOS mRNA using the ΔΔCt method.

Interpreting Tier 2 Results:

  • Decreased iNOS protein and mRNA: Suggests HMBCG inhibits iNOS expression at the transcriptional level, a known mechanism for some β-carboline alkaloids.[2][5]

  • No change in iNOS protein and mRNA: Indicates that HMBCG likely acts as a direct inhibitor of iNOS enzyme activity.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IKK->NFkB activates IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein NO Nitric Oxide iNOS_protein->NO HMBCG β-carbolines (e.g., HMBCG) HMBCG->IKK Potential Inhibition

Figure 2: Potential mechanism of action for β-carboline alkaloids via inhibition of the NF-κB pathway.

Tier 3: Direct Assessment of NOS Isoform Specificity

This is the most critical stage for determining the selectivity of HMBCG. Here, the compound is tested against the enzymatic activity of purified or recombinant iNOS, eNOS, and nNOS.

Protocol 4: In Vitro NOS Activity Assays

The most common method for measuring NOS activity is the L-citrulline exclusion assay, which quantifies the conversion of radiolabeled L-arginine to L-citrulline.[20][21] Alternatively, colorimetric or fluorometric kits are available that measure NO production or NADP+ consumption.[22][23][24]

Methodology (L-citrulline Assay):

  • Reaction Setup:

    • In separate reactions, combine purified/recombinant iNOS, eNOS, or nNOS with a reaction buffer containing necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin for eNOS/nNOS).[20]

    • Add varying concentrations of HMBCG or control inhibitors.

  • Enzymatic Reaction: Initiate the reaction by adding L-[³H]arginine and incubate at 37°C.

  • Separation and Quantification:

    • Stop the reaction and separate the radiolabeled L-[³H]citrulline from the unreacted L-[³H]arginine using cation-exchange resin.

    • Quantify the L-[³H]citrulline using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of HMBCG against each NOS isoform.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each isoform.

Data Presentation and Comparison

The specificity of HMBCG can be quantified and compared to that of well-established NOS inhibitors.

Table 1: Comparative IC₅₀ Values for NOS Isoform Inhibition

CompoundiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
HMBCG ExperimentalExperimentalExperimentalCalculatedCalculated
L-NIL ~3.3[3][21][25][26]~38[8]~92[3][8][21][25]~11.5~28
1400W ~0.007 (K_d_)[5][6][9][20]~50[5][9][27]~2[5][9][27]>5000~285
Aminoguanidine Selective[4][10][28]-->50-fold vs e/nNOS[4]>50-fold vs e/nNOS[4]
L-NAME ~4.4 (K_i_)[29]~0.039 (K_i_)[29]~0.015 (K_i_)[29]Non-selectiveNon-selective

Note: IC₅₀, K_d_, and K_i_ values can vary depending on assay conditions. The values presented are for comparative purposes.

Conclusion

This guide outlines a systematic and robust approach to assessing the iNOS inhibitory specificity of 1-Hydroxymethyl-β-carboline glucoside. By following this tiered experimental workflow, researchers can generate the necessary data to determine its potency and selectivity. A high selectivity ratio for iNOS over eNOS and nNOS would position HMBCG as a promising lead compound for the development of novel anti-inflammatory therapies. The comparison with established inhibitors provides a critical context for evaluating its potential in the competitive landscape of drug discovery.

References

  • Choi, H. J., et al. (2000). Suppression of inducible nitric oxide synthase expression in RAW 264.
  • Mai, C. W., et al. (2019).
  • Cayman Chemical. NOS Activity Assay Kit.
  • Kim, B. H., et al. (2005).
  • Kim, B. H., et al. (2005).
  • Karimi, G., et al. (2018). The comparison of the effect of the aqueous extract of the Elaeagnus angustifolia with ibuprofen on the expression of the iNOS a.
  • Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent).
  • Mai, C. W., et al. (2019).
  • Michael J. Fox Foundation. (n.d.). Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors.
  • Bowdish Lab. (2015).
  • Vinten-Johansen, J., et al. (n.d.). Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel. PMC.
  • Assay Genie. (n.d.). Human eNOS/Nitric oxide synthase, endothelial ELISA Kit (HUFI00401).
  • Garthwaite, J., et al. (n.d.). On the selectivity of neuronal NOS inhibitors. PMC.
  • Dojindo Molecular Technologies. (2014). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual.
  • Cell Signaling Technology. (2020). Griess Reagent Nitrite Measurement Kit.
  • El-Sayed, M. A. (2015). Simple Method for Measuring Endothelial Nitric Oxide Synthase Activity in Clinical Researches. Semantic Scholar.
  • Revvity. (n.d.). HTRF Human Phospho-eNOS (Ser1177) Detection Kit, 500 Assay Points.
  • Schmidt, H. H., & Walter, U. (n.d.). Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction.
  • ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?.
  • Charles, I. G., & Moncada, S. (n.d.). Detection of NOS Isoforms by Western-Blot Analysis.
  • Ainslie Lab @ UNC. (n.d.). Griess-Reagent-Assay.pdf.
  • Ji, H., et al. (n.d.). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PMC.
  • Merck Millipore. (n.d.). Nitric Oxide Synthase Detection System, Fluorimetic (FCANOS1).
  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase.
  • Akkol, E. K., et al. (2024). Investigating the anti-inflammatory potential of Elaeagnus an-gustifolia L. through enzyme inhibition assays.
  • Li, H., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity.
  • Benchchem. (2025). Application Notes and Protocols for Nitric Oxide Production Assay for Columbin.
  • ResearchGate. (n.d.). Western blot analysis of the expression of nNOS, eNOS, and iNOS in the....
  • Alderton, W. K., & Knowles, R. G. (2006). Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases?. Bentham Science Publishers.
  • Oxford Academic. (2023). Nitric oxide synthase (NOS) activity assay: determination of produced NADP+. Experimental protocols for reactive oxygen and nitrogen species.
  • Chrissobolis, S., & Faraci, F. M. (n.d.). Real-time polymerase chain reaction to quantify mRNA for endothelial nitric oxide synthase.
  • PubMed. (n.d.). Measurement of eNOS and iNOS mRNA expression using reverse transcription polymerase chain reaction.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
  • AbMole BioScience. (n.d.). 1-Hydroxymethyl-β-carboline glucoside | CAS 1408311-12-5.
  • Abcam. (n.d.). eNOS (NOS3).
  • Khan, S. U., et al. (2023).
  • ResearchGate. (n.d.). Western blotting of iNOS (A), eNOS (B), nNOS (C), and band (D)
  • MedChemExpress. (n.d.). 1-hydroxymethyl-β-carboline-glucoside | MCE Life Science Reagents.
  • PubMed. (1999).
  • Meddocs Publishers. (2023). The Anti-Oxidant and Anti-Inflammatory Effects of Elaeagnus Angustifolia L.
  • MedChemExpress. (n.d.). 1-Hydroxymethyl-β-carboline glucoside.
  • ResearchGate. (n.d.). Quantitative RT-PCR of mRNA expression of iNOS, eNOS, NFKB1, HIF1A,....
  • Panahi, Y., et al. (n.d.). Efficacy of Elaeagnus Angustifolia extract in the treatment of knee osteoarthritis: a randomized controlled trial. PMC.
  • ChemicalBook. (2025). 1-Hydroxymethyl-β-carboline glucoside | 1408311-12-5.

Sources

Validation

bioavailability comparison of beta-carboline glycosides versus aglycones

This guide provides an in-depth technical comparison of the bioavailability and pharmacokinetics of beta-carboline aglycones versus their glycosidic and sugar-derived forms. Executive Summary Beta-carboline alkaloids (e....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioavailability and pharmacokinetics of beta-carboline aglycones versus their glycosidic and sugar-derived forms.

Executive Summary

Beta-carboline alkaloids (e.g., harmine, harmaline, norharman) are potent bioactive agents with significant neuroactive, antitumor, and antimicrobial properties.[1][2][3] Their clinical utility is often limited by rapid first-pass metabolism and neurotoxicity. Glycosylation—either naturally occurring through food processing (Maillard reaction adducts) or synthetic modification—alters their physicochemical landscape, shifting them from lipophilic, blood-brain-barrier (BBB) permeating agents to hydrophilic, transport-dependent molecules.

Key Distinction:

  • Aglycones (e.g., Harmine): Exhibit high passive permeability (Class I/II), rapid absorption (

    
     h), and extensive hepatic metabolism (CYP450).
    
  • Glycosidic Forms (e.g., Perlolyrine, Sugar-Adducts): Show altered solubility and absorption kinetics. While classic O-glycosides (prodrugs) typically require hydrolysis for uptake, specific sugar-derived beta-carbolines like Perlolyrine demonstrate unexpectedly rapid absorption (

    
     h) despite their polarity, suggesting unique transport mechanisms.
    

Chemical & Physicochemical Landscape

The bioavailability divergence begins with the structural impact of the sugar moiety.

FeatureAglycones Glycosides / Sugar-Adducts
Examples Harmine, Harmaline, NorharmanPerlolyrine, 1-(1,3,4,5-tetrahydroxypent-1-yl)-

-carboline
Lipophilicity (LogP) High (2.5 – 3.5)Low (< 0, often negative)
Solubility Poor in water; soluble in organic solventsHigh water solubility
Permeability High (Passive Diffusion)Low (Paracellular or Active Transport)
Stability Susceptible to oxidation & CYP metabolismStable against oxidation; may require gut hydrolysis
Structural Variants[4][5]
  • Classic Aglycones: Planar tricyclic system; intercalates DNA; crosses BBB.

  • Sugar-Derived Adducts (Maillard Products): Formed during food processing (e.g., cooking meat/bread) via the Pictet-Spengler reaction between Tryptophan and carbohydrates (glucose/fructose). These are C-substituted tetrahydro-beta-carbolines, distinct from hydrolyzable O-glycosides.

  • Synthetic O-Glycosides: Designed as prodrugs to improve solubility, requiring cleavage by cytosolic

    
    -glucosidase (CBG) or lactase-phlorizin hydrolase (LPH).
    

Pharmacokinetic Performance Comparison

A. Aglycones: The "Flash and Fade" Profile

Aglycones like Harmine differ from glycosides by their rapid entry and clearance.

  • Absorption: Rapidly absorbed in the small intestine via passive transcellular diffusion.

  • Metabolism: Subject to extensive first-pass metabolism. Harmine is O-demethylated to harmol and subsequently conjugated (glucuronidation/sulfation).

  • Distribution: High volume of distribution (

    
    ), readily crossing the BBB to exert neuroactive effects (MAO inhibition).
    
B. Glycosidic Forms: The "Hydrophilic" Anomaly

Data on Perlolyrine (a furan-containing beta-carboline derived from tryptophan and sugar degradation) provides the most concrete PK evidence for this class.

  • Absorption: Contrary to the "slow glycoside" dogma, Perlolyrine shows a

    
     of 0.35 hours  in rat studies, comparable to aglycones. This suggests that certain sugar-derived modifications do not impede rapid uptake, potentially utilizing specific transporters (e.g., CNT/ENT) or paracellular routes due to smaller molecular size compared to bulky flavonoid glycosides.
    
  • Elimination: Longer half-life (

    
     h) compared to typical aglycones (
    
    
    
    h), indicating reduced metabolic susceptibility or enterohepatic recirculation.
Comparative Data Summary (Rat Models)
ParameterHarmine (Aglycone) Perlolyrine (Sugar-Derived) Interpretation

(h)
0.5 – 1.00.35Both are rapidly absorbed; sugar moiety does not delay onset.

High (Dose-dependent)Moderate (18.8

g/L @ 2mg/kg)
Aglycones achieve higher peak plasma concentrations.

(h)
1.3 – 1.94.52Sugar-derivative shows superior metabolic stability.
Bioavailability (

)
~20% (High First-Pass)Not absolute, but AUC suggests significant uptakeGlycosidic structure may protect against initial CYP attack.

Note: Data derived from separate rat PK studies (see References 1, 2).

Mechanistic Pathways of Absorption

The following diagram illustrates the divergent absorption pathways. Aglycones diffuse directly, while O-glycosides (prodrugs) require hydrolysis. Sugar-adducts (like Perlolyrine) represent a third stable pathway.

BioavailabilityPathways cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Gut Wall) cluster_Blood Systemic Circulation Aglycone Aglycone (Harmine) PassiveDiff Passive Diffusion Aglycone->PassiveDiff High Permeability OGlycoside O-Glycoside (Prodrug) LPH LPH/CBG Enzymes OGlycoside->LPH Hydrolysis Required SugarAdduct Sugar-Adduct (Perlolyrine) ActiveTrans Active Transport (SGLT1?) SugarAdduct->ActiveTrans Transporter? LPH->Aglycone Releases PlasmaAglycone Free Aglycone PassiveDiff->PlasmaAglycone PlasmaAdduct Intact Adduct ActiveTrans->PlasmaAdduct Absorbed Intact Metabolism Phase II Conjugation PlasmaConjugate Glucuronide Metabolite Metabolism->PlasmaConjugate PlasmaAglycone->Metabolism Rapid Metabolism

Caption: Comparative absorption pathways. Aglycones use passive diffusion but face rapid metabolism. O-Glycosides require hydrolysis. Sugar-adducts may cross intact via transporters.

Experimental Protocols for Bioavailability Assessment

To validate these differences in your own research, use the following self-validating protocols.

Protocol A: Caco-2 Permeability Assay (In Vitro)

Objective: Determine if the compound is a substrate for efflux transporters (P-gp) or requires hydrolysis.

  • Cell Culture: Seed Caco-2 cells (

    
     cells/cm
    
    
    
    ) on polycarbonate filters (0.4
    
    
    m pore). Culture for 21 days to form a polarized monolayer.
  • Validation: Measure Transepithelial Electrical Resistance (TEER). Threshold: >300

    
    .
    
  • Transport Study:

    • Apical to Basolateral (A-B): Add 10-50

      
      M test compound (Glycoside vs. Aglycone) to the apical chamber.
      
    • Basolateral to Apical (B-A): Add to basolateral chamber to check for efflux.

  • Sampling: Collect 100

    
    L aliquots at 30, 60, 90, and 120 min.
    
  • Analysis: Quantify via LC-MS/MS.

    • Critical Step: If testing an O-glycoside, analyze both the glycoside and the aglycone in the receiver chamber to detect intracellular hydrolysis.

  • Calculation: Calculate Apparent Permeability (

    
    ).
    
    • 
       cm/s indicates good absorption.
      
    • Efflux Ratio (

      
      ) > 2 indicates active efflux (P-gp substrate).
      
Protocol B: Rat Pharmacokinetic Study (In Vivo)

Objective: Compare plasma exposure (


) and half-life (

).
  • Animals: Male Sprague-Dawley rats (200–250 g), fasted overnight.

  • Administration:

    • Group 1: Aglycone (e.g., Harmine) IV (2 mg/kg) and Oral (10 mg/kg).

    • Group 2: Glycoside/Adduct IV and Oral (equimolar doses).

  • Sampling: Blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Sample Prep: Plasma protein precipitation with acetonitrile.

    • Enzymatic Hydrolysis Control: Treat half of each plasma sample with

      
      -glucuronidase/sulfatase to measure total aglycone (free + conjugated). This distinguishes between absorption of the glycoside and metabolism of the aglycone.
      
  • Data Analysis: Non-compartmental analysis (WinNonlin or Python scipy) to derive

    
    , 
    
    
    
    ,
    
    
    , and Bioavailability (
    
    
    ).

References

  • Pharmacokinetics of Perlolyrine in Rats: Zhang, Y., et al. (2000). "Pharmacokinetics of perlolyrine in rats by stable isotope dilution in conjunction with GC-MS." Acta Pharmacologica Sinica, 21(7), 655-658.

  • Harmine Pharmacokinetics: Callaway, J. C., et al. (1999). "Pharmacokinetics of Hoasca alkaloids in healthy humans." Journal of Ethnopharmacology, 65(3), 243-256.

  • Beta-Carboline Formation in Food (Maillard Reaction): Herraiz, T., et al. (2022).[4] "Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and L-Tryptophan." Journal of Agricultural and Food Chemistry, 70(29), 9143–9153.[2]

  • General Flavonoid Glycoside Absorption Mechanisms: Liu, Y., et al. (2022). "Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism." Foods, 11(6), 882.

  • Caco-2 Transport Protocols: Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2, 2111–2119.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-Hydroxymethyl-beta-carboline Glucoside

Executive Summary & Compound Profile 1-Hydroxymethyl-beta-carboline glucoside (1-HMC-glucoside) is a bioactive alkaloid derivative, typically isolated from Picrasma quassioides.[1][2] While often used in pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Hydroxymethyl-beta-carboline glucoside (1-HMC-glucoside) is a bioactive alkaloid derivative, typically isolated from Picrasma quassioides.[1][2] While often used in pharmacological research for its potential anti-inflammatory or neuroactive properties, it belongs to the beta-carboline class, which includes known DNA intercalators and Monoamine Oxidase (MAO) inhibitors.

Operational Directive: Due to the limited specific toxicological data for the glucoside form, this protocol mandates the Precautionary Principle . All waste containing this compound must be managed as Hazardous Chemical Waste to prevent environmental bioaccumulation and potential neurotoxic effects in non-target organisms.[3]

Technical Profile for Disposal Logic
PropertyCharacteristicOperational Implication
Chemical Class Beta-carboline Alkaloid GlycosideTreat as a potential neurotoxin and DNA intercalator.[3]
Solubility High (Water, Methanol, DMSO)Do NOT discharge to sanitary sewer.[3] High mobility in aquatic environments.
Stability Stable under ambient conditionsRequires high-temperature incineration for complete destruction.[3]
RCRA Status Not P- or U-Listed (Non-regulated)Manage as Non-Regulated Hazardous Waste (NRHW) or State-Regulated waste depending on jurisdiction.[3]
Strategic Risk Assessment (The "Why")

Effective disposal requires understanding the biological mechanism of the waste.

  • Bioaccumulation Risk: Beta-carbolines can persist in the environment.[3] The glucoside moiety increases water solubility, making it highly mobile if released into water systems, potentially affecting aquatic life.

  • Chemical Incompatibility: As an alkaloid, it is basic.[3] Segregate from strong oxidizers (e.g., nitric acid) to prevent potential exothermic reactions or the formation of toxic byproducts during storage.

  • Deactivation Limitations: Chemical deactivation (e.g., bleach oxidation) is not recommended at the bench scale for this compound due to the complexity of the carboline ring structure. Professional thermal destruction is the only validated method of neutralization.[3]

Operational Disposal Protocol
A. Solid Waste (Vials, PPE, Contaminated Solids)
  • Scope: Weighing boats, gloves, paper towels, and empty vials containing residual dust.

  • Protocol:

    • Do not rinse empty vials into the sink.

    • Place all solid waste into a designated Hazardous Solid Waste container (typically a wide-mouth HDPE drum or clear heavy-duty bag, depending on institutional rules).[3]

    • Labeling: The tag must read "Solid Waste Contaminated with Beta-Carboline Alkaloids."[3]

    • Fate: High-temperature incineration.[3]

B. Liquid Waste (Mother Liquors, HPLC Effluent)[3]
  • Scope: Reaction mixtures, HPLC waste streams (methanol/water/acetonitrile), and stock solutions.

  • Protocol:

    • Segregation: Determine the primary solvent.[3]

      • If dissolved in DMSO/Methanol/Acetonitrile: Dispose in the Organic Non-Halogenated waste stream.[3]

      • If dissolved in Water/Buffer: Dispose in the Aqueous Waste with Organics stream.[3]

    • Container: Use narrow-neck HDPE or glass carboys with vented caps to prevent pressure buildup.[3]

    • Prohibited: Never mix with Oxidizing Acids (Nitric, Perchloric) or Halogenated Solvents (Chloroform) unless the total halogen content is tracked for the specific waste stream.[3]

C. Sharps and Glass[4]
  • Protocol:

    • Contaminated Needles: Place immediately into a red Biohazard/Sharps container.[3]

    • Broken Vials/Pipettes: Place in a puncture-proof Broken Glass container labeled "Chemically Contaminated."

Emergency Response: Spill Cleanup

Goal: Containment and isolation without generating dust or aerosols.[3][5]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[3] If handling powder >100mg, use a particulate respirator (N95).[3]

  • Liquid Spill:

    • Cover with an absorbent pad or vermiculite.[3]

    • Clean the surface with 70% Ethanol or Methanol (due to the compound's solubility profile) followed by a soap and water wash.

    • Place all absorbent materials into the Hazardous Solid Waste.[3]

  • Powder Spill:

    • Do not dry sweep. This generates neuroactive dust.[3]

    • Cover the powder with a wet paper towel (dampened with water or methanol) to solubilize and capture the dust.

    • Wipe up and dispose of as solid hazardous waste.[3]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating 1-HMC-glucoside waste streams.

DisposalWorkflow Start Waste Generation: 1-HMC-Glucoside TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Gloves, Vials, Powder) TypeCheck->Solid Dry/Solid Liquid Liquid Waste (Solutions, HPLC) TypeCheck->Liquid Wet/Solution SolidContainer Hazardous Solid Waste Bin (Tag: Toxic Alkaloids) Solid->SolidContainer LiquidType Primary Solvent? Liquid->LiquidType OrgStream Organic Stream (DMSO, MeOH, ACN) LiquidType->OrgStream >10% Organic AqStream Aqueous Stream (Buffers, Water) LiquidType->AqStream <10% Organic LiquidContainer Carboy: Non-Halogenated Organic Waste OrgStream->LiquidContainer AqStream->LiquidContainer Check Local Limits Incineration Final Fate: High-Temp Incineration SolidContainer->Incineration LiquidContainer->Incineration

Figure 1: Decision tree for the segregation of beta-carboline waste streams, ensuring compliance with hazardous waste protocols.

References
  • PubChem. (n.d.).[3] 1-Hydroxymethyl-beta-carboline.[1][3] National Center for Biotechnology Information.[3] Retrieved February 19, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[3][6][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 19, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance. United States Department of Labor.[3] Retrieved February 19, 2026, from [Link]

  • Cao, Z., et al. (2020).[3] Quassinoids and alkaloids from the stems of Picrasma quassioides. Phytochemistry Letters, 39, 68-72.[2][3] (Context for natural product isolation).

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Hydroxymethyl-beta-carboline Glucoside

Executive Safety Summary & Risk Profile Compound Identity: 1-Hydroxymethyl-beta-carboline glucoside (often isolated from Picrasma quassioides).[1][2] Chemical Class: Beta-carboline Alkaloid Glycoside. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Compound Identity: 1-Hydroxymethyl-beta-carboline glucoside (often isolated from Picrasma quassioides).[1][2] Chemical Class: Beta-carboline Alkaloid Glycoside.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact glucoside derivative may be sparse in public registries, its structural core (the beta-carboline moiety) dictates the safety protocol. Beta-carbolines are known DNA intercalators and Monoamine Oxidase (MAO) inhibitors .[3]

The "Precautionary Principle" applies: You must handle this compound as a potential mutagen and neurotoxin . The addition of the glucoside (sugar) group increases polarity but does not negate the biological activity of the pharmacophore. Furthermore, if solubilized in DMSO (a common carrier), the risk of transdermal absorption increases exponentially.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the two distinct phases of handling: Solid State (Weighing) and Liquid State (Solubilization/Assay) .

Quantitative PPE Standards
Protection ZonePPE RequirementTechnical Specification / Rationale
Respiratory P100 / N95 + Fume Hood Solid State: The powder is light and easily aerosolized. Use a certified chemical fume hood. If weighing outside a hood (not recommended), a fit-tested P100 respirator is mandatory.
Dermal (Hands) Double Nitrile (0.11mm min) Liquid State (DMSO/Methanol): Beta-carbolines in DMSO can penetrate skin rapidly. Protocol: Wear two pairs of nitrile gloves. Inspect the outer pair immediately after any splash. Breakthrough time < 5 mins for DMSO.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Alkaloids can cause severe corneal irritation. Goggles provide a seal against airborne dust and liquid splashes.
Body Tyvek® Lab Coat / Apron Standard cotton lab coats absorb spills. For stock solution preparation, use a fluid-resistant overlay (Tyvek) or apron to prevent "soak-through" to skin.

Operational Protocol: Safe Handling & Solubilization

This workflow minimizes exposure during the most critical risk phase: converting the dry powder into a liquid stock solution.

The "Zero-Exposure" Solubilization Method
  • Preparation:

    • Bring the vial to room temperature before opening to prevent condensation (which degrades the glucoside).

    • Place a chemically resistant absorbent pad in the fume hood.

  • Weighing (Solid Phase):

    • Static Control: Use an anti-static gun if the powder is "fly-away."

    • Draft Shield: Ensure the balance draft shield is closed during measurement to prevent aerosolization.

  • Solubilization (Liquid Phase - High Risk):

    • Solvent Choice: Typically DMSO or Methanol.

    • Critical Step: Add solvent slowly down the side of the vial. Do not squirt directly onto the powder, which can cause "puffing."

    • Vortexing: Cap tightly before vortexing. distinct

  • Cleanup:

    • Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.

Visualization: Solubilization Workflow

G Start Start: Dry Powder (Stored at -20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weighing Weighing (Fume Hood) Risk: Aerosolization Equilibrate->Weighing Transfer to Hood Solvent Add Solvent (DMSO) Risk: Dermal Absorption Weighing->Solvent Add Solvent Slowly Vortex Vortex & Seal Solvent->Vortex Cap Tightly Ready Stock Solution Ready Vortex->Ready

Caption: Step-by-step workflow for solubilizing 1-HMC-glucoside, highlighting critical risk points (Red) where PPE failure is most dangerous.

Emergency Response & Mechanism of Toxicity

Understanding why we protect ourselves is key to compliance.

Mechanism of Action (The "Why")

Beta-carbolines function by intercalating into DNA base pairs and inhibiting enzymes like Topoisomerase I and II.[3][4] This means they can potentially alter genetic material or stop cell division.

  • Inhalation Risk: Direct access to the bloodstream via lung alveoli, bypassing first-pass metabolism.

  • DMSO Vector: If dissolved in DMSO, the solvent alters the stratum corneum (skin barrier), dragging the alkaloid directly into systemic circulation.

Emergency Procedures
IncidentImmediate Action
Powder Inhalation Move to fresh air immediately. Seek medical evaluation for respiratory irritation.
Skin Contact (Liquid) Do not scrub. Wash gently with soap and copious water for 15 minutes. If DMSO was involved, monitor for systemic signs (dizziness, nausea) as absorption is rapid.
Eye Splash Flush with eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist.

Disposal & Waste Management

Never dispose of beta-carboline alkaloids down the drain. They are bioactive environmental pollutants.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a Hazardous Solid Waste container (often yellow bag/bin), destined for high-temperature incineration.

  • Liquid Waste: Collect in a dedicated "Organic Waste - Toxic" carboy. Label clearly with:

    • Contains: 1-Hydroxymethyl-beta-carboline glucoside, DMSO.

    • Hazard: Toxic, Potential Mutagen.

Visualization: Hierarchy of Controls

Hierarchy Elimination Elimination: Not possible (Research Target) Engineering Engineering Controls: Fume Hood, HEPA Filters Elimination->Engineering Admin Admin Controls: SOPs, Training, Restricted Access Engineering->Admin PPE PPE: Nitrile Gloves, Goggles, Lab Coat Admin->PPE

Caption: The Hierarchy of Controls applied to this compound. PPE is the last line of defense; Engineering controls (Fume Hood) are primary.

References

  • National Center for Biotechnology Information (PubChem). Beta-Carboline Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Xu, R., et al. (2020). Quassinoids and alkaloids from the stems of Picrasma quassioides with nitric oxide inhibitory activity.[1] Phytochemistry Letters.[1] (Source of isolation data for 1-Hydroxymethyl-beta-carboline glucoside). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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